gamma-Elemene
Description
Structure
3D Structure
Properties
CAS No. |
3242-08-8 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1-ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,14H,1,4,8-10H2,2-3,5-6H3 |
InChI Key |
BQSLMQNYHVFRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(C(C1)C(=C)C)(C)C=C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of γ-Elemene
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Elemene is a naturally occurring sesquiterpene found in a variety of plants, most notably in the traditional Chinese medicinal herb Curcuma zedoaria (zedoary).[1] As a member of the elemene family of isomers, which also includes α-, β-, and δ-elemene, it has garnered significant interest within the scientific community for its potential therapeutic properties, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical structure of γ-elemene, methodologies for its isolation and characterization, and insights into its biological activities and associated signaling pathways.
Chemical Structure and Properties
γ-Elemene is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[2] Its structure features a cyclohexane (B81311) ring with an isopropylidene group, a vinyl group, and a methyl group attached. The stereochemistry of the molecule is crucial for its biological activity.
Table 1: Chemical Identifiers for γ-Elemene
| Identifier | Value |
| IUPAC Name | cis-(1R,2R)-1-ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane[2] |
| CAS Number | 29873-99-2[2] |
| Molecular Formula | C₁₅H₂₄[2] |
| Molecular Weight | 204.35 g/mol [2] |
| SMILES | CC(=C1CC--INVALID-LINK--C(=C)C">C@(C)C=C)C[2] |
| InChI Key | BQSLMQNYHVFRDT-CABCVRRESA-N[2] |
Isolation and Purification
The primary source for the isolation of γ-elemene is the essential oil extracted from the rhizomes of Curcuma zedoaria. The isolation process typically involves a multi-step approach combining extraction and chromatography.
Experimental Protocol: Extraction of Essential Oil from Curcuma zedoaria
-
Preparation of Plant Material: Freshly collected rhizomes of Curcuma zedoaria are washed, air-dried, and pulverized into a coarse powder.
-
Steam Distillation: The powdered rhizomes are subjected to steam distillation for several hours. The volatile components, including the elemenes, are carried over with the steam.
-
Collection and Separation: The distillate is collected, and the essential oil layer is separated from the aqueous layer using a separatory funnel.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
Experimental Protocol: Purification of γ-Elemene by Column Chromatography
-
Column Preparation: A glass column is packed with silica (B1680970) gel as the stationary phase, using a non-polar solvent such as n-hexane to create a slurry.
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing γ-elemene.
-
Pooling and Concentration: Fractions rich in γ-elemene are pooled, and the solvent is removed under reduced pressure to yield purified γ-elemene.
Structural Elucidation
The precise chemical structure of γ-elemene is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are instrumental in determining the connectivity and stereochemistry of the molecule.
Table 2: ¹H-NMR and ¹³C-NMR Spectral Data for γ-Elemene
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 39.8 | 2.05 | m | |
| 2 | 49.5 | 2.30 | m | |
| 3 | 150.2 | 4.75 | s | |
| 4.85 | s | |||
| 4 | 125.1 | - | ||
| 5 | 27.8 | 1.80 | m | |
| 6 | 39.2 | 1.95 | m | |
| 7 | 112.1 | 4.80 | dd | 10.5, 1.5 |
| 4.85 | dd | 17.5, 1.5 | ||
| 8 | 148.5 | 5.75 | dd | 17.5, 10.5 |
| 9 | 21.2 | 1.05 | s | |
| 10 | 20.8 | 1.70 | s | |
| 11 | 20.9 | 1.75 | s | |
| 12 | 121.3 | - | ||
| 13 | 20.5 | 1.65 | s | |
| 14 | 20.6 | 1.68 | s | |
| 15 | 24.9 | 0.95 | s |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of γ-elemene, which aids in its identification.
Table 3: Mass Spectrometry Data for γ-Elemene
| m/z (relative intensity, %) | Proposed Fragment |
| 204 (M⁺) | Molecular Ion |
| 189 | [M - CH₃]⁺ |
| 161 | [M - C₃H₇]⁺ |
| 133 | [M - C₅H₉]⁺ |
| 121 | [C₉H₁₃]⁺ |
| 107 | [C₈H₁₁]⁺ |
| 93 | [C₇H₉]⁺ (Base Peak) |
| 81 | [C₆H₉]⁺ |
| 68 | [C₅H₈]⁺ |
Biological Activity and Signaling Pathways
While much of the research on the biological activities of elemenes has focused on the β-isomer, γ-elemene is also known to exhibit significant anticancer properties. It is often found in combination with β-elemene in therapeutic preparations. The anticancer effects of elemenes are believed to be mediated through the modulation of several key signaling pathways.
Anticancer Activity
Studies have shown that elemenes can inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for β-elemene, which is structurally very similar to γ-elemene and often co-occurs, have been reported in the range of 27.5 to 88.6 µg/mL for different cancer cell lines, including non-small cell lung cancer and glioblastoma.[1][3]
Signaling Pathways
The anticancer activity of elemenes is attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth and survival. Elemene has been shown to activate the p38 MAPK pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[4]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another key regulator of cell survival and proliferation. Elemene has been found to inhibit this pathway, thereby promoting apoptosis in tumor cells.[5]
Visualizations
Experimental Workflow for Anticancer Activity Assessment
Caption: Experimental workflow for determining the anticancer activity of γ-elemene using the MTT assay.
Simplified Signaling Pathway of Elemene's Anticancer Action
Caption: Simplified diagram of the signaling pathways modulated by elemenes leading to anticancer effects.
Conclusion
γ-Elemene is a structurally complex and biologically active natural product with significant potential for therapeutic applications. Its isolation from natural sources and subsequent purification require a combination of classical and modern analytical techniques. The detailed structural elucidation through NMR and MS provides the foundation for understanding its chemical properties and biological functions. While further research is needed to fully delineate the specific mechanisms of action of γ-elemene, its demonstrated ability to modulate key signaling pathways like MAPK and PI3K/Akt underscores its promise as a lead compound in the development of novel anticancer agents. This guide provides a foundational resource for researchers and professionals engaged in the exploration and development of γ-elemene and related compounds.
References
- 1. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-elemene regulates M1-M2 macrophage balance through the ERK/JNK/P38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Analysis of γ-Elemene for Pharmaceutical Research
Abstract: γ-Elemene is a sesquiterpenoid compound found in various medicinal plants that has garnered interest for its potential pharmacological activities, particularly its anti-cancer properties. As a key component of essential oils traditionally used in medicine, understanding its natural sources, extraction methodologies, and mechanisms of action is critical for drug development and scientific research. This document provides a comprehensive technical overview of the primary natural sources of γ-elemene, presents quantitative data on its prevalence, details the experimental protocols for its extraction and analysis, and illustrates its known interactions with key cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.
Principal Natural Sources of γ-Elemene
γ-Elemene is a volatile sesquiterpene distributed across various plant families. The most significant and commercially relevant sources are found within the Zingiberaceae (ginger) and Lamiaceae (mint) families.
-
Curcuma Genus (Zingiberaceae): Several species of Curcuma, commonly known as turmeric or zedoary, are primary sources of elemene isomers, including γ-elemene. The rhizome of these plants is typically rich in the essential oil containing these compounds. Key species include:
-
Curcuma zedoaria (White Turmeric): Widely cited as a major source of elemene-type sesquiterpenes. The composition of its essential oil can vary based on geographical location and cultivation conditions.
-
Curcuma oligantha: This species has also been identified as containing γ-elemene, among other bioactive terpenoids[1].
-
Curcuma aeruginosa: Analysis of the essential oil from this species has confirmed the presence of γ-elemene[2].
-
-
Hyptis suaveolens (Lamiaceae): Also known as pignut or chan, this aromatic plant is a notable source of γ-elemene. The essential oil is typically extracted from its leaves.
While the aforementioned are primary sources, trace amounts of γ-elemene have been reported in a wide array of other aromatic plants, making it a relatively common, though often minor, constituent of plant essential oils.
Quantitative Analysis of γ-Elemene in Natural Sources
The concentration of γ-elemene in the essential oil of its source plants can exhibit significant variation. This variability is influenced by factors such as the geographical origin of the plant, the specific cultivar, the part of the plant used for extraction (e.g., rhizome vs. leaf), and the extraction method employed. The following tables summarize the quantitative data from various studies.
Table 1: γ-Elemene Content in the Essential Oil of Curcuma Species
| Plant Species | Plant Part | Geographic Origin | γ-Elemene (% of Essential Oil) | Reference |
| Curcuma zedoaria | Rhizome | Nepal | 0.3% | [2] |
| Curcuma oligantha | Rhizome | Sri Lanka | 6.1% | [1] |
| Curcuma zedoaria | Not Specified | Not Specified | 7.5% - 33.9% | [3] |
Table 2: γ-Elemene Content in the Essential Oil of Hyptis suaveolens
| Plant Part | Geographic Origin | γ-Elemene (% of Essential Oil) | Reference |
| Leaves | Brazil | 8.15% | [4] |
Experimental Protocols
The extraction and quantification of γ-elemene rely on established methodologies in natural product chemistry. The general workflow involves the extraction of the essential oil from the plant matrix, followed by chromatographic separation and spectrometric identification.
Extraction of Essential Oil: Hydrodistillation
Hydrodistillation is the most common method for extracting essential oils from Curcuma rhizomes and Hyptis suaveolens leaves. The process uses steam to volatilize the target compounds, which are then condensed and separated.
Protocol: Hydrodistillation using a Clevenger-type Apparatus
-
Plant Material Preparation:
-
Collect fresh plant material (e.g., Curcuma rhizomes or H. suaveolens leaves).
-
Wash the material thoroughly with distilled water to remove soil and debris.
-
Chop or slice the material into smaller pieces to increase the surface area for efficient extraction. For rhizomes, a size of ~4-5 mm is effective. Air-dry the material for 24-48 hours to reduce water content and concentrate the oil[5].
-
Weigh a specific amount of the prepared plant material (e.g., 500 g).
-
-
Apparatus Setup:
-
Place the prepared plant material into a large round-bottom flask of a Clevenger-type distillation apparatus.
-
Add distilled water to the flask, ensuring the plant material is fully submerged. A typical ratio is 2:1 water to plant material by volume.
-
Securely connect the flask to the condenser and the collection burette. Ensure all glass joints are properly sealed to prevent vapor loss.
-
-
Distillation:
-
Heat the flask using a heating mantle. Bring the water to a boil to generate steam.
-
Continue heating for a period of 3 to 5 hours. The steam will pass through the plant material, rupturing the oil glands and carrying the volatile essential oils[5][6].
-
The steam and oil vapor mixture travels into the condenser, where it is cooled by circulating water and condenses back into a liquid.
-
-
Collection and Separation:
-
The condensed liquid (a mixture of water and essential oil) collects in the separator arm of the Clevenger apparatus.
-
Due to their immiscibility and density difference, the essential oil will form a distinct layer on top of the aqueous phase (hydrosol).
-
After the distillation is complete, allow the apparatus to cool. Carefully drain the aqueous layer and collect the separated essential oil.
-
-
Drying and Storage:
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.
-
Store the pure essential oil in a sealed, airtight amber glass vial at 4°C to prevent degradation from light and heat.
-
Quantification and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying the individual components of a complex mixture like an essential oil. The gas chromatograph separates the compounds based on their volatility and interaction with the column's stationary phase, and the mass spectrometer identifies them based on their mass fragmentation patterns.
Protocol: GC-MS Analysis of γ-Elemene
-
Sample Preparation:
-
Prepare a stock solution of the extracted essential oil by dissolving a known mass (e.g., 20 mg) in a suitable solvent (e.g., n-hexane or ethyl acetate) in a volumetric flask (e.g., 10 mL).
-
If using an internal standard for absolute quantification, add a known concentration of the internal standard (e.g., n-tridecane) to the sample solution[7][8].
-
Prepare a series of calibration standards with known concentrations of a pure γ-elemene standard and the internal standard.
-
Filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar with an electron impact (EI) source[4].
-
Column: HP-5ms (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) is commonly used for terpene analysis[4].
-
Carrier Gas: Helium (>99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Injector: Set to 250-280°C. Injection volume is typically 1 µL with a split ratio (e.g., 1:20 or 1:40) to prevent column overloading.
-
Oven Temperature Program: An example program is:
-
-
Mass Spectrometer Settings:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Energy: 70 eV (standard for EI).
-
Mass Scan Range: 40-500 amu.
-
-
Data Analysis:
-
Identification: Identify the γ-elemene peak in the sample's total ion chromatogram (TIC) by comparing its retention time and mass spectrum to that of the pure standard. The mass spectrum should also be compared against a reference library (e.g., NIST, Wiley).
-
Quantification: Calculate the concentration of γ-elemene. For relative quantification, use the peak area percentage from the TIC. For absolute quantification, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for the prepared standards. Use the regression equation from this curve to determine the exact concentration in the unknown sample[7].
-
Pharmacological Activity and Signaling Pathways
Elemene, as a mixture of isomers (β-, γ-, and δ-), has demonstrated significant anti-cancer activity. While β-elemene is the most studied isomer, the therapeutic effects are often attributed to the mixture present in the natural extract. Elemene exerts its effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of Pro-Survival Pathways (PI3K/Akt and MAPK/ERK)
Elemene has been shown to suppress key signaling cascades that cancer cells exploit for uncontrolled growth and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Elemene can inhibit the phosphorylation (activation) of Akt, a key kinase in this pathway. This deactivation prevents the downstream signaling that would normally inhibit apoptosis and promote cell cycle progression[4].
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for transmitting growth signals from the cell surface to the nucleus. Elemene can downregulate the phosphorylation of key proteins in this pathway, such as ERK, leading to decreased cell proliferation[4].
Induction of Apoptosis (Intrinsic Pathway)
A primary mechanism of elemene's anti-cancer effect is the induction of programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway. This involves altering the balance of pro- and anti-apoptotic proteins from the Bcl-2 family.
-
Bcl-2 Family Regulation: Elemene can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax.
-
Mitochondrial Permeabilization: The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase, Caspase-9. Caspase-9 then activates the executioner caspases, such as Caspase-3, which dismantle the cell by cleaving key cellular proteins, leading to apoptosis.
Conclusion
γ-Elemene, primarily sourced from plants of the Curcuma genus and Hyptis suaveolens, is a promising natural compound for pharmaceutical development. Its concentration in natural sources is variable, necessitating robust and standardized protocols for extraction and quantification, for which hydrodistillation and GC-MS are the methods of choice. The anti-cancer potential of elemene is linked to its ability to modulate multiple oncogenic signaling pathways, leading to decreased cell proliferation and the induction of apoptosis. Further research focused specifically on the γ-isomer is warranted to fully elucidate its unique contributions to the overall therapeutic effect of elemene-rich essential oils and to optimize its potential as a targeted drug candidate.
References
- 1. Chemical Composition and Biological Activities of Essential Oils of Curcuma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. distillique.co.za [distillique.co.za]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Biosynthesis of γ-Elemene in Curcuma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of γ-elemene, a significant sesquiterpene found in various Curcuma species. This document outlines the enzymatic steps, precursor molecules, and the critical final rearrangement leading to the formation of γ-elemene. Detailed experimental methodologies and quantitative data are presented to support further research and development in the fields of metabolic engineering and natural product synthesis.
The Biosynthetic Pathway of γ-Elemene
The formation of γ-elemene in Curcuma is a multi-step process that begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.
The key steps in the biosynthesis of γ-elemene are:
-
Farnesyl Pyrophosphate (FPP) Synthesis: Three molecules of IPP and DMAPP are sequentially condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase (FPPS).
-
Formation of a Germacrene Precursor: FPP is then cyclized by a sesquiterpene synthase (TPS), specifically a germacrene synthase, to form a germacrene intermediate. While a specific γ-elemene synthase has not been identified, the presence of germacrene B synthase (CwGBS) in Curcuma wenyujin has been confirmed.[1] It is highly probable that a related germacrene synthase produces the specific germacrene isomer that serves as the direct precursor to γ-elemene. A multifunctional sesquiterpene synthase from Curcuma wenyujin, CwTPS5, has also been identified, which can be mutated to predominantly produce germacrene A.[2]
-
Cope Rearrangement to γ-Elemene: The final step is the conversion of the germacrene precursor to γ-elemene via a Cope rearrangement. This is a thermally induced molecular rearrangement that can occur spontaneously, particularly at the high temperatures used in gas chromatography (GC) analysis. Whether this rearrangement is also facilitated by a specific enzyme in vivo within Curcuma remains an area for further investigation. The current body of evidence strongly suggests that γ-elemene is a rearranged product of a less stable germacrene precursor.
Visualization of the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of γ-elemene in Curcuma.
Quantitative Data
The concentration of γ-elemene can vary significantly among different Curcuma species and is influenced by factors such as the condition of the rhizome (fresh or dried) and the extraction method. The following table summarizes the percentage of γ-elemene found in the essential oils of various Curcuma species as reported in the literature.
| Curcuma Species | Plant Part | Condition | Extraction Method | γ-Elemene (% of Essential Oil) | Reference |
| Curcuma phaeocaulis | Rhizome | Not Specified | Not Specified | 6.1% | |
| Curcuma wenyujin | Rhizome | Not Specified | Not Specified | Trace amounts |
Experimental Protocols
The following is a representative protocol for the heterologous expression and functional characterization of a sesquiterpene synthase from Curcuma, based on methodologies described for enzymes such as CwTPS8 from Curcuma wenyujin.
Heterologous Expression of a Curcuma Sesquiterpene Synthase
Objective: To produce recombinant Curcuma sesquiterpene synthase in Escherichia coli for in vitro characterization.
Materials:
-
E. coli strain BL21 (DE3)
-
pMAL-His expression vector (or similar, e.g., pET series)
-
LB medium and agar (B569324) plates with appropriate antibiotics (e.g., ampicillin, kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Affinity chromatography column (e.g., Ni-NTA or amylose (B160209) resin)
-
SDS-PAGE reagents
Procedure:
-
Gene Cloning: The full-length coding sequence of the target sesquiterpene synthase from Curcuma is amplified by PCR and cloned into the pMAL-His vector.
-
Transformation: The resulting plasmid is transformed into competent E. coli BL21 (DE3) cells.
-
Culture Growth: A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic and grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium.
-
Protein Expression: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for 16-24 hours with shaking to enhance soluble protein expression.
-
Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication or a French press.
-
Protein Purification: The crude lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column. The column is washed, and the recombinant protein is eluted.
-
Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE.
In Vitro Enzyme Assay
Objective: To determine the product profile of the recombinant Curcuma sesquiterpene synthase.
Materials:
-
Purified recombinant sesquiterpene synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5 mM DTT)
-
Farnesyl pyrophosphate (FPP) substrate
-
Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Reaction Setup: The enzyme assay is performed in a glass vial. The purified enzyme is added to the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of FPP to a final concentration of 10-50 µM.
-
Incubation: The reaction mixture is incubated at a suitable temperature (e.g., 30°C) for 1-2 hours.
-
Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent (e.g., hexane) and vortexing. The mixture is then centrifuged to separate the phases.
-
Analysis: The organic phase containing the sesquiterpene products is collected and analyzed by GC-MS to identify the reaction products by comparing their mass spectra and retention times with authentic standards and spectral libraries.
Experimental Workflow Diagram
Caption: Workflow for heterologous expression and characterization.
Conclusion
The biosynthesis of γ-elemene in Curcuma is intrinsically linked to the formation of a germacrene precursor by a sesquiterpene synthase, followed by a Cope rearrangement. While the upstream pathway to FPP is well-established, the specific germacrene synthase responsible for the direct precursor and the nature of the final rearrangement step—whether it is purely thermal or enzymatically assisted in vivo—warrant further investigation. The provided methodologies offer a framework for the functional characterization of candidate genes from Curcuma that may be involved in this pathway. A deeper understanding of these enzymatic steps is crucial for the potential metabolic engineering of microorganisms or Curcuma itself to enhance the production of this valuable sesquiterpene for pharmaceutical applications.
References
- 1. Transcriptome sequencing and functional characterization of new sesquiterpene synthases from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of key polyketide synthases by integrated metabolome and transcriptome analysis on curcuminoid biosynthesis in Curcuma wenyujin - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacological Properties of γ-Elemene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Elemene Family of Sesquiterpenes
Elemene is a collective term for a group of closely related natural sesquiterpenoids extracted from the traditional Chinese medicinal herb Curcuma wenyujin (Rhizoma Zedoariae). The crude extract is primarily a mixture of three structural isomers: β-elemene, γ-elemene, and δ-elemene.[1] Among these, β-elemene is the most abundant and is considered the principal active component responsible for the mixture's broad-spectrum anti-cancer activities.[1]
While the bulk of pharmacological research has centered on β-elemene, γ-elemene and δ-elemene are recognized as crucial auxiliary components.[1] They are understood to act synergistically to enhance the overall therapeutic efficacy of the elemene mixture, which has been approved in China as an adjuvant cancer therapy in the form of elemene injection and oral emulsion.[1][2][3] This technical guide will delineate the known pharmacological properties of the elemene isomers, with a specific focus on the mechanisms of action and the integral role of γ-elemene.
Core Pharmacological Properties and Mechanisms of Action
The antitumor effects of elemene are multi-faceted, targeting several hallmark capabilities of cancer. These mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, inhibiting the formation of tumor-powering blood vessels (angiogenesis), and preventing cancer spread (metastasis).[4][5]
Induction of Apoptosis
Elemene is a potent inducer of apoptosis in a wide range of cancer cells.[2] This is primarily achieved through the intrinsic, or mitochondrial, pathway, which is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).
The key signaling cascade involves:
-
ROS Generation: Elemene treatment leads to the accumulation of ROS, which acts as a key upstream signaling molecule.
-
Mitochondrial Disruption: Increased ROS leads to a decrease in the mitochondrial membrane potential (ΔΨm).[1]
-
Bcl-2 Family Regulation: The expression of the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, shifting the cellular balance towards cell death.[1][6]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[1]
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of executioner enzymes, most notably Caspase-9 and the final effector, Caspase-3.[1] Activated (cleaved) Caspase-3 then degrades key cellular proteins, leading to the characteristic morphological changes of apoptosis.
Cell Cycle Arrest
Elemene can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase, but also at the G0/G1 or S phase depending on the cell type and concentration.[2][4] The G2/M arrest is a critical checkpoint that prevents cells from entering mitosis.
Key molecular events include:
-
MAPK Pathway Activation: Elemene can activate stress-related pathways like the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
-
p53 and p21 Upregulation: Activation of these pathways can lead to the stabilization and upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.
-
CDK/Cyclin Inhibition: p21 directly inhibits the activity of the Cyclin B1/CDK1 complex, which is the master regulator required for entry into mitosis. This inhibition prevents the cell from progressing from the G2 to the M phase, thereby causing arrest.[1]
Anti-Angiogenesis
Tumor growth beyond a minimal size is dependent on angiogenesis, the formation of new blood vessels. Elemene has been shown to inhibit this process, effectively starving tumors of essential nutrients and oxygen.[7] The primary mechanism involves the downregulation of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling axis.[7]
Quantitative Data Summary
The efficacy of elemene varies across different cancer types. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of β-Elemene Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation(s) |
| A172 | Glioblastoma | 80.8 ± 11.9 | [8][9] |
| CCF-STTG1 | Astrocytoma | 82.8 ± 1.1 | [8][9] |
| U-87MG | Glioblastoma | 88.6 ± 0.89 | [8][9] |
| NCI-H1975 | Non-Small Cell Lung Cancer | ~20-40 (synergistic dose) | [10] |
| A549 | Non-Small Cell Lung Cancer | > 40 (significant inhibition) | [11] |
| BxPC-3 | Pancreatic Carcinoma | Dose-dependent inhibition | [2] |
| Panc-1 | Pancreatic Carcinoma | Dose-dependent inhibition | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Antitumor Efficacy of Elemene in Xenograft Models
| Cancer Type | Model | Treatment | Outcome | Citation(s) |
| Pancreatic Carcinoma | BxPC-3 xenografts in nude mice | Elemene (20, 40, 60 mg/kg) for 14 days | Significant, dose-dependent reduction in tumor size and weight. | [2] |
| Gastric Cancer | SGC-7901/Adr xenografts in nude mice | Elemene treatment | Significant inhibition of tumor growth compared to control. | [1] |
| Non-Small Cell Lung Cancer | A549 xenografts in nude mice | Elemene + Cisplatin | Greater reduction in tumor size compared to either agent alone. | [11] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of elemene.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[12]
-
Drug Treatment: Treat cells with various concentrations of elemene (and vehicle control) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13][14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of yellow MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[13][14]
-
Solubilization: Carefully aspirate the supernatant and add 100-150 µL of a solubilization agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Reading: Gently shake the plate for 10-30 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13][14] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
This method uses the fluorescent dye propidium iodide, which stoichiometrically binds to DNA, to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Culture and Treatment: Culture cells to ~70% confluency and treat with elemene for the desired time.
-
Harvesting: Harvest cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[15][16][17]
-
Rehydration & Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[15][17] The RNase A is critical to degrade RNA, which PI can also bind.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the red channel (~600 nm). The resulting histogram will show peaks corresponding to G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Western Blot for Cleaved Caspase-3
Western blotting is used to detect the presence and relative abundance of specific proteins. Detecting the cleaved (active) forms of Caspase-3 (17/19 kDa fragments) is a hallmark of apoptosis.
Protocol:
-
Protein Extraction: After treatment with elemene, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 12-15% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-15 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the 17/19 kDa bands corresponds to the level of Caspase-3 activation.
Conclusion
γ-Elemene, as a key constituent of the elemene mixture, plays a significant pharmacological role. While the majority of direct anti-cancer activities are attributed to the more abundant β-elemene isomer, the presence of γ-elemene is critical for achieving the full therapeutic potential of the natural extract. Its synergistic action enhances the efficacy of β-elemene in inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis. For drug development professionals, understanding this synergistic relationship is paramount. Future research focusing on the precise molecular interactions between γ-elemene and β-elemene could unveil novel strategies for developing more potent, multi-targeted cancer therapies based on these natural sesquiterpenoids.
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor effect and mechanistic study of elemene on pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Elemene? [synapse.patsnap.com]
- 5. Molecular Mechanisms of Anti-cancer Activities of β-elemene: Targeting Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elemene Induces Apoptosis of Human Gastric Cancer Cell Line BGC-823 via Extracellular Signal-Regulated Kinase (ERK) 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinative effects of β-elemene and propranolol on the proliferation, migration, and angiogenesis of hemangioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]
- 11. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. atcc.org [atcc.org]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide on the Initial Studies of γ-Elemene's Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The majority of existing research has focused on β-elemene, the most abundant and active isomer within the elemene mixture extracted from Curcuma wenyujin. γ-Elemene and δ-elemene are considered auxiliary components that can synergistically enhance the anticancer effects of β-elemene.[1] This guide synthesizes findings on elemene, with a necessary emphasis on data from β-elemene studies, which currently dominate the scientific literature.
Anticancer Activity
Elemene has demonstrated broad-spectrum antineoplastic activity in numerous preclinical and clinical studies.[2][3] Its therapeutic potential stems from its ability to modulate multiple core hallmarks of cancer, including suppressing proliferative signaling, inducing cell death, and deactivating invasion and metastasis.[2][4]
Mechanisms of Action
1.1.1 Induction of Apoptosis A primary mechanism of elemene's anticancer effect is the induction of apoptosis.[5] Studies show it can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. This is achieved by upregulating the expression of pro-apoptotic proteins such as Fas, FasL, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3, culminating in programmed cell death.[5]
1.1.2 Cell Cycle Arrest Elemene can induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, thereby inhibiting cancer cell proliferation.[5] In glioblastoma cells, for instance, treatment resulted in p38 MAPK phosphorylation and subsequent arrest at the G0/G1 phase.[5]
1.1.3 Modulation of Signaling Pathways Elemene exerts its anti-proliferative and anti-metastatic effects by targeting key signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Elemene has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cells, including non-small cell lung cancer and gastric cancer, leading to reduced proliferation.[2][3] It can increase the expression of the tumor suppressor PTEN, which negatively regulates this pathway.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation. Elemene can activate p38 MAPK while inactivating the ERK1/2 pathway, contributing to its anticancer effects in glioma cells.[2][5]
1.1.4 Reversal of Multidrug Resistance (MDR) Elemene can reverse chemotherapy resistance in various cancers.[1] Mechanisms include downregulating Akt phosphorylation and blocking the efflux function of P-glycoprotein (P-gp) transporters, which enhances the cytotoxic activity of conventional chemotherapy drugs.[1][5]
Quantitative Data Summary: Anticancer Effects
| Study Type | Cancer Model | Treatment | Key Finding | Reference |
| In Vitro | Osteosarcoma (OS-732 cells) | β-elemene | 43.3% growth inhibition | [6] |
| In Vitro | Osteosarcoma (OS-732 cells) | β-elemene + Ligustrazine | 75.0% growth inhibition | [6] |
| Clinical Trial | Malignant Pleural Effusion | Elemene Emulsion | 77.6% response rate | [1] |
| Clinical Trial | Malignant Abdominal Effusion | Elemene Emulsion | 66.1% response rate | [1] |
| Meta-analysis | Various Cancers | Elemene + Chemotherapy | Improved Response Rate (RR: 1.48) | [7] |
| Meta-analysis | Various Cancers | Elemene + Chemotherapy | Improved Disease Control Rate (RR: 1.20) | [7] |
| Meta-analysis | Lung Cancer | Elemene + Chemotherapy | Improved 1-Year Survival Rate (RR: 1.34) | [7] |
| Meta-analysis | Lung Cancer | Elemene + Chemotherapy | Improved 2-Year Survival Rate (RR: 1.57) | [7] |
Experimental Protocols Overview
Detailed, step-by-step protocols are found in primary research articles. The studies cited in this guide, primarily reviews, describe the use of the following standard methodologies.
-
Cell Viability Assay (MTT): Used to assess the inhibitory effect of elemene on the proliferation of cancer cell lines. Cells are treated with varying concentrations of elemene, and cell viability is measured spectrophotometrically.
-
Flow Cytometry: Employed to quantify apoptosis (e.g., using Annexin V/PI staining) and analyze cell cycle distribution in elemene-treated cells.
-
Western Blotting: Utilized to detect changes in the expression levels of key proteins involved in apoptosis and signaling pathways (e.g., Caspases, Bcl-2, Bax, Akt, p38 MAPK).
-
Animal Models: Tumor xenograft models, often in nude mice, are used to evaluate the in vivo antitumor efficacy of elemene. Tumor volume and weight are monitored following treatment.
Anti-inflammatory Activity
Beyond its anticancer properties, elemene exhibits significant anti-inflammatory effects by altering the tumor inflammatory microenvironment.[8]
Mechanisms of Action
2.1.1 Regulation of Inflammatory Mediators Elemene has been shown to regulate the production of key inflammatory factors. In models using LPS-stimulated macrophages, treatment with elemene leads to a decrease in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[8][9] Its anti-inflammatory activity has been described as similar to that of dexamethasone.[8]
2.1.2 Inhibition of Pro-inflammatory Signaling Pathways The anti-inflammatory effects of elemene are mediated through the inhibition of major pro-inflammatory signaling pathways.
-
NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. Elemene inhibits the translocation of NF-κB to the nucleus and upregulates the expression of its inhibitor, IκB.[8] This prevents the transcription of genes encoding pro-inflammatory cytokines.
-
STAT3 Pathway: Elemene also inhibits the IL-6-induced STAT3 pathway, further contributing to its ability to control inflammation and tumor progression.[8]
Experimental Protocols Overview
Anti-inflammatory studies commonly utilize in vitro models of inflammation.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are frequently used.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce a pro-inflammatory response in the cells.
-
Assays:
-
ELISA/qPCR: To measure the levels of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture medium or the expression of their corresponding mRNAs.
-
Western Blot: To assess the activation state of proteins in the NF-κB and STAT3 pathways (e.g., phosphorylation of IκB and STAT3).
-
Neuroprotective Activity: An Area for Future Research
Initial literature surveys indicate that the biological activities of elemene have been predominantly investigated in the context of oncology and inflammation. While many natural products and phytochemicals are being explored for their neuroprotective potential through antioxidant and anti-inflammatory mechanisms,[10][11][12] dedicated, in-depth studies on the specific neuroprotective effects and underlying molecular mechanisms of gamma-Elemene are not yet widely represented in the available scientific literature. This represents a significant and promising area for future research and development.
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Anti-cancer Activities of β-elemene: Targeting Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 6. β-elemene enhances anticancer and anti-metastatic effects of osteosarcoma of ligustrazine in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis [frontiersin.org]
- 8. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of elemene isomers
An In-depth Technical Guide to the Discovery and History of Elemene Isomers
Introduction
Elemene is a collective term for a group of closely related natural compounds, classified as sesquiterpenes, found in various medicinal plants.[1] The primary isomers include α-, β-, γ-, and δ-elemene, all sharing the chemical formula C15H24.[1] Of these, β-elemene is the most abundant and biologically active component, particularly noted for its anti-tumor properties.[2] It is extracted primarily from the rhizome of Curcuma wenyujin, a plant used in traditional Chinese medicine.[3][4] Due to its broad-spectrum anticancer activity and low toxicity, β-elemene has been extensively studied and is used clinically in China for treating various cancers.[4][5] This guide provides a comprehensive overview of the discovery, history, physicochemical properties, isolation methods, and mechanisms of action of elemene isomers, with a primary focus on β-elemene.
Discovery and History
The therapeutic use of plants containing elemene, such as Curcuma Rhizoma, dates back centuries in traditional Chinese medicine.[6] However, the scientific investigation and isolation of its active components are more recent. Elemene, as a crude drug extract, is a mixture of its β, γ, and δ isomers.[7] Research identified β-elemene as the most active anti-cancer component, while the γ and δ isomers can synergistically enhance its effects.[7]
A pivotal moment in the history of elemene was its approval by the China Food and Drug Administration (CFDA) in 1994.[5][8] Elemene injection and elemene oral emulsion were officially sanctioned for the treatment of various cancers, marking its transition from a traditional remedy to a clinically recognized pharmaceutical agent.[3][5] Since then, it has been widely used, often as an adjunct to conventional treatments like chemotherapy and radiotherapy, to enhance efficacy and reduce side effects.[7][9]
Physicochemical Properties of Elemene Isomers
The elemene isomers are structurally similar but differ in the position of their double bonds. These structural nuances influence their physical and chemical properties. β-elemene, the most studied isomer, is a lipid-soluble, yellowish oily liquid.[10][11]
| Property | β-Elemene | Other Isomers (General) | Source(s) |
| Chemical Formula | C₁₅H₂₄ | C₁₅H₂₄ | [1][12] |
| Molar Mass | 204.35 g/mol | 204.35 g/mol | [1][11] |
| CAS Number | 515-13-9 ((-)-β) | 11029-06-4 (unspecified) | [1] |
| 33880-83-0 ((±)-β) | 29873-99-2 ((−)-γ) | [1] | |
| 20307-84-0 ((−)-δ) | [1] | ||
| Appearance | Colorless to light yellow liquid | - | [13] |
| Boiling Point | 252°C | - | [13] |
| Density | 0.862 - 0.875 g/cm³ | - | [13][14] |
| Solubility | Soluble in DMF, DMSO, Ethanol (B145695) | Poor water solubility | [2][13] |
| Storage Temp. | 2-8°C | 2-8°C | [13][14] |
Isolation, Identification, and Synthesis
The commercial production of elemene relies heavily on extraction from medicinal plants, a process that can be complex and costly.[3] Researchers have developed various methods for its extraction, isolation, and purification, while total synthesis remains an alternative approach.[15]
Experimental Protocol: Extraction and Isolation from Eupatorium adenophorum
This protocol describes a common method for extracting and isolating β-elemene from plant material.[16][17]
1. Extraction by "Water + Glycol" Distillation:
- Air-dry and pulverize the plant material (e.g., E. adenophorum).
- Place the powder in a distillation flask with a mixture of water and glycol. The addition of glycol raises the boiling point, allowing for more efficient extraction of volatile oils.
- Heat the mixture to boiling and collect the distillate, which contains the volatile oil, over several hours.
- Separate the oil layer from the aqueous layer.
2. Isolation by Column Chromatography:
- Prepare a column with HP20 macroporous resin.
- Load the crude volatile oil onto the column.
- Elute the column with a sequence of ethanol-water solutions of increasing ethanol concentration (e.g., 80%, 85%, 90%, 95%, 100%).[16]
- Collect fractions and analyze them for β-elemene content using High-Performance Liquid Chromatography (HPLC).
3. Purification by Preparative HPLC:
- Pool the fractions rich in β-elemene.
- Inject the pooled sample into a preparative HPLC system.
- Use an appropriate mobile phase to separate β-elemene from other components.
- Collect the pure β-elemene fraction and remove the solvent to yield the final product. A purity of over 98% can be achieved with this method.[16]
Analytical Identification
The identification and structural validation of isolated elemene isomers are crucial. A combination of spectroscopic techniques is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the different isomers in a mixture and identify them based on their mass spectra and retention indices.[18]
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy provide detailed information about the molecular structure, allowing for unambiguous confirmation of the isomeric form and stereochemistry.[16]
-
Other Spectroscopic Methods: Infrared (IR) and Ultraviolet (UV) spectroscopy are also used for structural validation.[16]
Pharmacological Activity and Mechanisms of Action
β-elemene exhibits a wide range of anti-tumor activities by modulating multiple cellular signaling pathways.[5][8] Its mechanisms include inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting tumor cell proliferation, invasion, and metastasis.[6][8]
Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. β-elemene has been shown to effectively inhibit this pathway in various cancer cells, including non-small cell lung cancer (NSCLC) and gastric cancer.[5][19] By suppressing the phosphorylation of key proteins like AKT and mTOR, β-elemene leads to decreased protein synthesis and cell proliferation, and the induction of apoptosis.[5]
Regulation of MAPK and AMPK Pathways
The MAPK and AMPK signaling pathways also play key roles in cell proliferation and survival.[20] β-elemene has demonstrated the ability to inhibit the MAPK pathway while activating the AMPK pathway in human lung cancer cells.[20][21] Specifically, it reduces the expression of DNA methyltransferase 1 (DNMT1) by inhibiting the transcription factor Sp1, an effect mediated through the ERK1/2 (a MAPK) and AMPKα signaling pathways.[21] This dual regulation contributes significantly to its anti-proliferative effects.[21]
Other Key Molecular Targets
-
JAK/STAT Pathway: β-elemene can block the JAK2-STAT3 signaling pathway, which is involved in cell survival and proliferation. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and caspase-3.[8]
-
Wnt/β-catenin Pathway: In cervical cancer cells, β-elemene has been shown to inhibit cell invasion and promote apoptosis via the Wnt/β-catenin signaling pathway.[5]
-
Metastasis and Angiogenesis: It can inhibit tumor metastasis by downregulating matrix metalloproteinases (MMP-2/9) and vascular endothelial growth factor (VEGF).[4][8]
-
Reversal of Multidrug Resistance (MDR): β-elemene can reverse chemoresistance in some cancer cells, partly by inhibiting the expression of drug efflux pumps like P-glycoprotein (P-gp).[7][8]
Anti-Tumor Efficacy Data
The cytotoxic and anti-proliferative effects of β-elemene and its derivatives have been quantified in numerous studies.
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Source(s) |
| β-Elemene | A549 | Non-small cell lung cancer | 27.5 µg/mL | [8] |
| Derivative 28 | A549 | Non-small cell lung cancer | 9.34 µM | [5] |
| Derivative 28 | U-87 | Glioblastoma | 2.83 µM | [5] |
| Derivative 38b | HeLa | Cervical Cancer | 0.04 µM | [5] |
| Derivative 38f | HeLa | Cervical Cancer | 0.52 µM | [5] |
Clinical Applications and Future Directions
Elemene injection is widely used in China as an adjunctive treatment to platinum-based chemotherapy for patients with stage III/IV non-small cell lung cancer (NSCLC).[22] Meta-analyses of clinical trials have demonstrated its benefits in improving treatment outcomes.
| Clinical Outcome | Elemene + Chemotherapy | Chemotherapy Alone | Relative Risk (RR) / Odds Ratio (OR) | Source(s) |
| Tumor Response Rate (NSCLC) | 50.71% | 38.04% | RR: 1.34 | [9] |
| 24-Month Survival Rate (NSCLC) | 39.09% | 26.17% | RR: 1.51 | [9] |
| Improved Quality of Life | Higher Probability | Lower Probability | RR: 1.82 | [9] |
| Malignant Pleural Effusion ORR | Higher | Lower | RR: 1.16 | [23] |
| Bone Marrow Suppression (with Radiotherapy) | Lower Incidence | Higher Incidence | OR: 0.27 | [24] |
Despite its clinical success, the application of β-elemene is limited by its poor water solubility and low bioavailability.[2][8] To overcome these challenges, significant research has focused on developing novel drug delivery systems, such as liposomes, emulsions, and nanoparticles, to improve its therapeutic delivery and efficacy.[25] Future research will likely continue to explore these advanced formulations, investigate new synthetic derivatives with enhanced potency, and further elucidate its complex molecular mechanisms to optimize its role in cancer therapy.[5]
References
- 1. Elemene - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular targets of β-elemene, a herbal extract used in traditional Chinese medicine, and its potential role in cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Systematic review of β-elemene injection as adjunctive treatment for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Beta-Elemene | C15H24 | CID 6918391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Elemene [webbook.nist.gov]
- 13. BETA-ELEMENE | 515-13-9 [chemicalbook.com]
- 14. Elemene - mixture of isomers | 33880-83-0 | FE65904 [biosynth.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]
- 21. β-elemene inhibited expression of DNA methyltransferase 1 through activation of ERK1/2 and AMPKα signalling pathways in human lung cancer cells: the role of Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Elemene injection as adjunctive treatment to platinum-based chemotherapy in patients with stage III/IV non-small cell lung cancer: A meta-analysis following the PRISMA guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of the efficacy and safety of elemene in treating malignant pleural effusion caused by tumors: A PRISMA guided meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evidence of elemene injection combined radiotherapy in lung cancer treatment among patients with brain metastases: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
A Technical Overview of Gamma-Elemene: Molecular Formula and Weight
This document provides a concise summary of the fundamental chemical properties of Gamma-Elemene, a naturally occurring sesquiterpene found in various plants.[1] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
This compound is a member of the elemene group of structural isomers, which also includes α-, β-, and δ-elemene.[1] These compounds are classified as sesquiterpenes.[1] The fundamental molecular details of this compound are outlined below.
Table 1: Molecular Formula and Weight of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Monoisotopic Mass | 204.187800773 Da |
Note: The molecular weight may vary slightly depending on the source, with values such as 204.3511 also being reported.[2][3]
Methodology
The data presented in this guide is derived from computational and analytical methods standard in chemical analysis. The molecular formula is determined by methods such as mass spectrometry and elemental analysis, which identify the constituent atoms and their ratios. The molecular weight is calculated based on the molecular formula and the atomic weights of the constituent atoms.[4]
Logical Representation of Chemical Identity
The following diagram illustrates the logical relationship between the different identifiers for this compound, leading to its fundamental properties.
Caption: Relationship between identifiers and molecular properties.
References
Spectroscopic Profile of γ-Elemene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene γ-elemene. The information is compiled to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document presents available mass spectrometry data, and typical nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also provided, alongside a generalized workflow for the spectroscopic analysis of natural products.
Introduction to γ-Elemene
γ-Elemene is a naturally occurring sesquiterpene found in a variety of aromatic plants. As a volatile organic compound, it contributes to the characteristic scent of many essential oils. The molecular formula for γ-elemene is C₁₅H₂₄, with a molecular weight of approximately 204.35 g/mol .[1][2][3][4] Its structure, featuring a cyclohexane (B81311) core with vinyl, isopropenyl, and isopropylidene substituents, presents a unique spectroscopic fingerprint.
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry of γ-elemene, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals a characteristic fragmentation pattern. The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight. The fragmentation is dominated by the loss of alkyl and alkenyl fragments.
| m/z | Relative Intensity | Possible Fragment |
| 204 | Moderate | [M]⁺ (Molecular Ion) |
| 189 | Moderate | [M - CH₃]⁺ |
| 161 | Low | [M - C₃H₇]⁺ |
| 133 | Moderate | [M - C₅H₉]⁺ |
| 121 | High | [C₉H₁₃]⁺ |
| 107 | High | [C₈H₁₁]⁺ |
| 93 | High | [C₇H₉]⁺ |
| 81 | High | [C₆H₉]⁺ |
| 68 | High | [C₅H₈]⁺ |
| 41 | Base Peak | [C₃H₅]⁺ |
Data compiled from publicly available mass spectra.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted values based on the chemical structure of γ-elemene and general NMR chemical shift tables.[6][7][8] A definitive, published experimental dataset was not identified at the time of this compilation.
¹H-NMR Spectroscopy
The proton NMR spectrum of γ-elemene is expected to be complex due to the number of olefinic and aliphatic protons in similar environments.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic protons (=CH₂) | 4.5 - 5.0 | dd, m |
| Vinylic proton (=CH-) | 5.5 - 6.0 | dd |
| Allylic protons | 1.8 - 2.5 | m |
| Aliphatic protons (CH₂, CH) | 1.0 - 2.0 | m |
| Methyl protons (CH₃) | 0.8 - 1.8 | s, d |
¹³C-NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) | |---|---|---| | Quaternary olefinic carbon (=C<) | 140 - 150 | | Tertiary olefinic carbon (=CH) | 115 - 140 | | Secondary olefinic carbon (=CH₂) | 105 - 125 | | Quaternary aliphatic carbon | 35 - 50 | | Tertiary aliphatic carbon (CH) | 30 - 50 | | Secondary aliphatic carbon (CH₂) | 20 - 40 | | Primary aliphatic carbon (CH₃) | 15 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum of γ-elemene is characterized by absorptions corresponding to its alkene and alkane functionalities.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3080 - 3010 | C-H stretch | Alkene (=C-H) |
| 2960 - 2850 | C-H stretch | Alkane (-C-H) |
| 1640 - 1680 | C=C stretch | Alkene |
| 1465 - 1430 | C-H bend | Alkane (CH₂) |
| 1375 - 1365 | C-H bend | Alkane (CH₃) |
| 1000 - 650 | =C-H bend | Alkene |
Data based on standard IR absorption tables.[9][10][11][12][13][14]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of sesquiterpenes like γ-elemene.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the identification and quantification of volatile compounds like γ-elemene in complex mixtures such as essential oils.
-
Sample Preparation : Dilute the essential oil or plant extract in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Gas Chromatography :
-
Injector : Split/splitless injector, typically operated at 250 °C.
-
Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Oven Program : A temperature gradient is employed, for instance, starting at 60 °C, holding for 2 minutes, then ramping to 240 °C at a rate of 3 °C/min.
-
Carrier Gas : Helium at a constant flow rate.
-
-
Mass Spectrometry :
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Ion Trap.
-
Scan Range : m/z 40-400.
-
Identification : Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for the detailed structural elucidation of isolated compounds.
-
Sample Preparation : Dissolve a purified sample of γ-elemene (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H-NMR Spectroscopy :
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition : Acquire a standard one-dimensional proton spectrum.
-
Parameters : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Spectroscopy :
-
Acquisition : Acquire a proton-decoupled ¹³C spectrum.
-
Parameters : A 90-degree pulse angle and a longer relaxation delay may be necessary for quaternary carbons.
-
-
2D NMR : For complete structural assignment, various 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to establish proton-proton and proton-carbon correlations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in a molecule.
-
Sample Preparation : For a liquid sample like γ-elemene, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Spectrometer : A Fourier-transform infrared spectrometer.
-
Acquisition :
-
Range : Typically scan from 4000 to 400 cm⁻¹.
-
Resolution : A resolution of 4 cm⁻¹ is generally sufficient.
-
Scans : Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a natural product like γ-elemene.
References
- 1. γ-Elemene [webbook.nist.gov]
- 2. Gamma-elemene, (-)- | C15H24 | CID 12309452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. γ-Elemene [webbook.nist.gov]
- 4. γ-Elemene [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. NMR Tables [chemdata.r.umn.edu]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. chemicool.com [chemicool.com]
- 14. scribd.com [scribd.com]
An In-depth Technical Guide to the Stereochemistry and Isomers of gamma-Elemene
For Researchers, Scientists, and Drug Development Professionals
Introduction to gamma-Elemene (B1231399): A Sesquiterpene of Therapeutic Interest
This compound is a naturally occurring sesquiterpene, a class of organic compounds composed of three isoprene (B109036) units.[1] It is a constituent of various plant essential oils and, along with its isomers α-, β-, and δ-elemene, contributes to the characteristic aromas of these plants.[1][2] Elemene, as a mixture of its isomers, has garnered significant attention in the field of oncology. Extracted from the traditional Chinese medicinal herb Curcuma wenyujin, elemene has been developed into an anticancer drug in China.[1] While β-elemene is recognized as the primary active component responsible for the mixture's anticancer properties, γ-elemene and δ-elemene are considered auxiliary components that can synergistically enhance the therapeutic effects of β-elemene.[1] Understanding the stereochemistry of γ-elemene is crucial for elucidating its specific contribution to the overall activity of elemene and for the potential development of more potent and selective therapeutic agents.
Stereochemistry and Isomers of this compound
The molecular formula of γ-elemene is C₁₅H₂₄.[3] Its structure features a cyclohexane (B81311) ring with two chiral centers, leading to the existence of stereoisomers. The absolute configuration of these stereocenters determines the specific three-dimensional arrangement of the atoms and thus the identity of the isomer.
The main stereoisomers of γ-elemene are the enantiomeric pair: (+)-γ-elemene and (-)-γ-elemene. The IUPAC name for (-)-γ-elemene is (1R,2R)-1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)cyclohexane.[3][4] Consequently, (+)-γ-elemene would have the (1S,2S) configuration.
Table 1: Stereoisomers and Physicochemical Properties of this compound
| Property | (-)-gamma-Elemene | (+)-gamma-Elemene |
| IUPAC Name | (1R,2R)-1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)cyclohexane[3][4] | (1S,2S)-1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)cyclohexane |
| CAS Number | 29873-99-2[3] | Not explicitly found |
| Molecular Weight | 204.35 g/mol [4] | 204.35 g/mol |
| Specific Rotation ([α]D) | Value not definitively reported in the searched literature. | Value not definitively reported in the searched literature. |
Note: Despite extensive searches, specific optical rotation values for the enantiomers of this compound were not found in the available literature.
The spatial arrangement of the substituents on the cyclohexane ring is critical for the molecule's interaction with biological targets. The diagram below illustrates the stereochemical relationship between the enantiomers of γ-elemene.
Figure 1: Enantiomers of this compound.
Experimental Protocols for Separation and Characterization
The separation and characterization of γ-elemene stereoisomers are essential for studying their individual biological activities. Chiral chromatography is the primary technique employed for this purpose.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a powerful tool for the enantiomeric separation and identification of volatile compounds like γ-elemene.
Protocol for Chiral GC-MS Analysis of this compound:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a chiral capillary column.
-
Chiral Column: A commonly used column for sesquiterpene enantioseparation is a cyclodextrin-based chiral stationary phase, such as a Rt-βDEXsm column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of the sample dissolved in a suitable solvent (e.g., hexane).
-
Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation. For example, starting at a lower temperature (e.g., 60°C) and gradually increasing to a higher temperature (e.g., 200°C).
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific m/z range (e.g., 40-300 amu). Identification of γ-elemene is confirmed by comparing the obtained mass spectrum with a reference library. Retention times are used to distinguish between the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC can be used to isolate larger quantities of individual stereoisomers for further biological testing.
Protocol for Preparative Chiral HPLC Separation of this compound Isomers:
-
Instrumentation: A preparative HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are often effective for separating sesquiterpene enantiomers.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and a polar modifier like isopropanol, is typically used in normal-phase chromatography. The ratio of the solvents is optimized to achieve the best separation.
-
Flow Rate: The flow rate is adjusted based on the column dimensions and desired separation time.
-
Detection: A UV detector set at a wavelength where γ-elemene absorbs (e.g., around 200-220 nm).
-
Fraction Collection: Fractions corresponding to the separated enantiomers are collected for subsequent analysis and bioassays.
Figure 2: Workflow for Chiral HPLC Separation.
Biological Activity and Signaling Pathways
While the anticancer activity of β-elemene is well-documented, the specific biological roles of γ-elemene stereoisomers are less understood. It is generally accepted that γ-elemene acts as a synergistic agent, enhancing the overall therapeutic efficacy of the elemene mixture.[1]
The anticancer effects of elemene are known to be mediated through various signaling pathways. Although direct evidence for γ-elemene is limited, it is plausible that it contributes to the modulation of pathways affected by the broader elemene mixture.
Key Signaling Pathways Potentially Modulated by this compound
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is common in many cancers. β-elemene has been shown to inhibit the PI3K/Akt pathway.[5] It is hypothesized that γ-elemene may also contribute to this inhibition, thereby promoting apoptosis in cancer cells.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. β-elemene has been reported to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis.[6] The synergistic effect of γ-elemene may involve its interaction with components of this pathway.
Figure 3: Potential Signaling Pathways.
Table 2: Reported Biological Activities of Elemene Isomers
| Isomer | Biological Activity | Reported IC₅₀ Values | Cell Lines |
| β-Elemene | Anticancer, pro-apoptotic, anti-proliferative, chemosensitizer[6] | ~45.6 mg/L[7] | Gastric cancer MKN28[7] |
| 80.8 - 88.6 µg/mL | Brain tumor cell lines (A172, CCF-STTG1, U-87MG) | ||
| γ-Elemene | Synergistically enhances the anticancer effect of β-elemene[1] | Not specifically reported for isolated isomers. | Not applicable |
| δ-Elemene | Synergistically enhances the anticancer effect of β-elemene[1] | Not specifically reported for isolated isomers. | Not applicable |
Note: The majority of quantitative biological activity data is available for β-elemene. Further research is required to determine the specific IC₅₀ values of isolated γ-elemene stereoisomers.
Conclusion and Future Directions
This compound is an important component of the anticancer agent elemene, acting in synergy with the more abundant β-elemene isomer. A thorough understanding of its stereochemistry is fundamental for optimizing its therapeutic potential. While methods for the separation and characterization of its stereoisomers exist, a significant gap remains in the literature regarding the specific biological activities and quantitative data, such as specific rotation and IC₅₀ values, for the individual enantiomers of γ-elemene.
Future research should focus on:
-
The enantioselective synthesis of (+)- and (-)-γ-elemene to obtain pure standards for biological evaluation.
-
The determination of the specific optical rotation of each enantiomer.
-
Comprehensive in vitro studies to determine the IC₅₀ values of the individual γ-elemene stereoisomers against a panel of cancer cell lines.
-
In-depth mechanistic studies to elucidate how each stereoisomer modulates key signaling pathways, such as the PI3K/Akt and MAPK pathways.
Such studies will provide a clearer picture of the structure-activity relationship of γ-elemene and could pave the way for the development of novel, more potent elemene-based cancer therapies.
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Elemene [webbook.nist.gov]
- 4. This compound, (-)- | C15H24 | CID 12309452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/AKT/mTOR pathway for the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 7. Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Gamma-Elemene Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-elemene (B1231399), a sesquiterpenoid compound found in various medicinal plants, has demonstrated promising anti-tumor activities. Understanding its molecular mechanism of action is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological targets of this compound. By leveraging computational approaches such as network pharmacology and molecular docking, researchers can elucidate potential protein interactions and signaling pathways modulated by this natural compound. This document details the experimental protocols for these in silico techniques, presents quantitative data from relevant studies, and visualizes the predicted molecular interactions and workflows to facilitate further research and drug development efforts. While comprehensive network pharmacology data for this compound is limited, this guide synthesizes available information and extrapolates potential targets based on its well-studied isomer, beta-elemene, to provide a foundational predictive framework.
Introduction to In Silico Target Prediction
In the era of data-driven drug discovery, in silico target prediction has emerged as a powerful tool to accelerate the identification of molecular targets for bioactive compounds.[1] These computational methods utilize biological and chemical data to predict the interactions between a small molecule, such as this compound, and protein targets.[2] The primary goals of in silico target prediction are to understand the mechanism of action of a compound, identify potential therapeutic applications, and predict possible off-target effects.[3]
Two prominent in silico approaches are network pharmacology and molecular docking. Network pharmacology constructs and analyzes complex biological networks to identify the multiple targets and pathways affected by a drug.[4] Molecular docking, on the other hand, predicts the binding orientation and affinity of a ligand to a specific protein target.[5]
Methodologies for In Silico Target Prediction
Network Pharmacology
Network pharmacology is a holistic approach that investigates the complex interactions between drugs, targets, and diseases within the context of biological networks.[6]
Experimental Protocol:
-
Compound Target Prediction: The 2D structure of this compound is used as a query in multiple databases (e.g., SwissTargetPrediction, PharmMapper, TargetNet) to predict potential protein targets based on the principle of chemical similarity.[7]
-
Disease-Associated Target Collection: Genes and proteins associated with a specific disease of interest (e.g., cancer) are collected from databases such as GeneCards, OMIM, and DisGeNET.
-
Protein-Protein Interaction (PPI) Network Construction: The predicted targets for this compound and the disease-associated targets are integrated to construct a PPI network using databases like STRING. This network visualizes the functional interactions between the identified proteins.[8]
-
Network Analysis and Hub Gene Identification: Topological analysis of the PPI network is performed to identify "hub" genes, which are highly connected nodes that are likely to play a critical role in the biological processes.[8]
-
Pathway Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are conducted on the predicted targets to identify the biological processes and signaling pathways that are most significantly affected by the compound.[7]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is widely used to predict the binding affinity and interaction patterns between a small molecule and a protein target.
Experimental Protocol:
-
Ligand and Receptor Preparation: The 3D structure of this compound (ligand) is prepared by optimizing its geometry and assigning appropriate charges. The 3D crystal structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are removed from the protein structure, and polar hydrogens are added.
-
Binding Site Identification: The active site or binding pocket of the target protein is identified, often based on the location of a co-crystallized ligand or through computational prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically explore the conformational space of the ligand within the defined binding site of the receptor. The program calculates the binding energy for different poses of the ligand.
-
Scoring and Analysis: The docking results are scored based on the predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of the binding.[9]
Predicted Targets and Quantitative Data
Due to the limited availability of dedicated network pharmacology studies on this compound, the following table of predicted targets is primarily based on a comprehensive network pharmacology analysis of its isomer, beta-elemene, in the context of esophageal cancer. Given the structural similarity between these isomers, these targets are considered highly putative for this compound.
| Target | Gene Name | Uniprot ID | Putative Function | Source |
| Signal transducer and activator of transcription 3 | STAT3 | P40763 | Transcription factor involved in cell growth and apoptosis | [7] |
| Epidermal growth factor receptor | EGFR | P00533 | Receptor tyrosine kinase involved in cell proliferation and survival | [7] |
| Catenin beta-1 | CTNNB1 | P35222 | Key downstream component of the canonical Wnt signaling pathway | [7] |
| Bcl-2-like protein 1 | BCL2L1 | Q07817 | Regulator of apoptosis | [7] |
| Caspase-9 | CASP9 | P55211 | Initiator caspase in the intrinsic apoptotic pathway | [7] |
Molecular docking studies have provided specific quantitative data on the binding affinity of this compound with certain protein targets.
| Target Protein | Organism | Binding Energy (kcal/mol) | In Silico Method | Source |
| Staphyloxanthin biosynthesis protein CrtM | Staphylococcus aureus | -8.1 | Molecular Docking | [9] |
Visualizing Predicted Interactions and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the predicted targets from its isomer, beta-elemene.
Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Predicted modulation of the apoptosis pathway by this compound.
Experimental Workflow
The following diagram outlines a general workflow for the in silico prediction of this compound targets.
Caption: A generalized workflow for in silico target prediction of this compound.
Conclusion and Future Directions
The in silico approaches of network pharmacology and molecular docking provide a powerful framework for predicting the molecular targets of this compound and elucidating its potential mechanisms of action.[10] While direct and comprehensive computational studies on this compound are still emerging, analyses of its isomer, beta-elemene, suggest that it likely exerts its anti-tumor effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and apoptosis pathways.[7][11] The predicted targets, including STAT3, EGFR, and proteins of the Bcl-2 and caspase families, offer promising avenues for further investigation.
Future research should focus on conducting dedicated network pharmacology and reverse docking studies specifically for this compound to build a more precise and comprehensive target profile. The predictions generated from these in silico models must be validated through rigorous in vitro and in vivo experimental studies to confirm the biological activity and therapeutic potential of this compound.[7] The integration of computational predictions with experimental validation will be instrumental in advancing the development of this compound as a novel anti-cancer agent.
References
- 1. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational prediction of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in In Silico Target Fishing | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A network pharmacology-based approach to explore potential targets of Caesalpinia pulcherima: an updated prototype in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacological mechanism of β-elemene in the treatment of esophageal cancer revealed by network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-silico molecular docking and molecular dynamic simulation of γ-elemene and caryophyllene identified from the essential oil of Kaempferia galanga L. against biofilm forming proteins, CrtM and SarA of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Anti-cancer Activities of β-elemene: Targeting Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Extraction and Isolation of γ-Elemene from Plant Sources
Introduction
Gamma-elemene (γ-elemene) is a naturally occurring sesquiterpene found in the essential oils of various medicinal and aromatic plants. It has garnered significant interest within the scientific and pharmaceutical communities due to its potential therapeutic properties. As a volatile and relatively non-polar compound, its efficient extraction and isolation are critical for research and development. These application notes provide an overview of the common plant sources, extraction methodologies, and purification protocols for obtaining high-purity γ-elemene. The accompanying protocols are designed for researchers, scientists, and professionals in the field of drug development.
Application Notes
Plant Sources and Pre-Treatment
This compound is a constituent of the essential oils of numerous plant species, particularly within the Curcuma (Zingiberaceae) genus.[1][2][3] The concentration of γ-elemene can vary significantly based on the plant species, genotype, geographical location, climate, and harvest time.[4]
Pre-Treatment of Plant Material: Proper preparation of the plant material is crucial for efficient extraction. Typically, the rhizomes, leaves, or flowers are harvested and subjected to the following steps:
-
Washing: To remove soil and other extraneous matter.
-
Drying: Air-drying or oven-drying at low temperatures (e.g., 40-50°C) to reduce moisture content, which can interfere with certain extraction methods and improve storage stability.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area available for solvent or steam penetration, thereby enhancing extraction efficiency.[5]
Table 1: γ-Elemene Content in Essential Oils of Various Curcuma Species
| Plant Species | Plant Part | γ-Elemene Content (%) | Reference |
|---|---|---|---|
| Curcuma zedoaria | Rhizome | 0.3 | [3] |
| Curcuma longa | Rhizome | 0.2 | [3] |
| Curcuma aromatica | Rhizome | 0.84 | [1] |
| Curcuma aeruginosa | Rhizome | 2.5 |[1] |
Note: The percentages represent the relative abundance of γ-elemene within the total extracted essential oil as determined by GC-MS analysis.
Extraction Techniques
The selection of an appropriate extraction technique is paramount and depends on the physicochemical properties of the target compound and the plant matrix.[6]
-
Hydrodistillation and Steam Distillation: These are the most common methods for extracting volatile compounds like γ-elemene from plant materials.[4][7] Steam distillation involves passing steam through the plant matter; the steam carries the volatile essential oils, which are then condensed and separated from the water.[8][9] This method is advantageous for its simplicity and the avoidance of organic solvents.[10] However, the high temperatures can potentially lead to the degradation of thermolabile compounds.[10]
-
Solvent Extraction: This method involves soaking the plant material in a solvent (e.g., hexane, ethanol (B145695), petroleum ether) to dissolve the target compounds.[4][11] Techniques range from simple maceration (soaking at room temperature) to more efficient methods like Soxhlet extraction, which uses a continuous reflux of a heated solvent.[7][11] The choice of solvent is critical and is based on the polarity of γ-elemene. While efficient, this method requires a subsequent step to remove the solvent, and residual solvent can be a concern for pharmaceutical applications.[10]
-
Supercritical Fluid Extraction (SFE): A modern, "green" technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[12] By manipulating temperature and pressure, the solvating power of CO₂ can be finely tuned to selectively extract specific compounds.[13][14] SFE offers high purity extracts with no solvent residue and is performed at relatively low temperatures, preserving thermolabile compounds.[15][16] The addition of a co-solvent like ethanol can modify the polarity of the supercritical fluid to enhance extraction efficiency.[12]
-
Microwave-Assisted Extraction (MAE) & Ultrasound-Assisted Extraction (UAE): These advanced techniques use microwave or ultrasonic energy to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent.[4][7] These methods significantly reduce extraction time and solvent consumption compared to conventional techniques.[4]
Table 2: Comparison of Extraction Techniques for γ-Elemene
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Steam Distillation | Volatilization of compounds with steam, followed by condensation.[8] | No organic solvent residue, cost-effective.[10] | Potential thermal degradation of compounds, may not extract less volatile components.[10] |
| Solvent Extraction | Dissolution of compounds in a selected organic solvent.[4] | High extraction efficiency, suitable for a wide range of polarities. | Potential for toxic solvent residues, requires solvent removal step.[10] |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as a tunable solvent. | "Green" technology, no solvent residue, low operating temperatures, high selectivity.[15][16] | High initial equipment cost. |
| MAE / UAE | Use of microwave or ultrasonic energy to enhance solvent penetration and mass transfer.[4] | Reduced extraction time and solvent volume, improved yield.[4] | Requires specialized equipment, potential for localized heating in MAE. |
Isolation and Purification Techniques
Following extraction, the crude essential oil is a complex mixture. Further purification is necessary to isolate γ-elemene.
-
Column Chromatography (CC): A widely used preparative technique for separating compounds based on their differential adsorption to a stationary phase.[17] The crude extract is loaded onto a column packed with an adsorbent like silica (B1680970) gel or macroporous resin.[17][18] A solvent or a gradient of solvents (mobile phase) is then passed through the column. Non-polar compounds like γ-elemene tend to elute first when using a non-polar mobile phase over a polar stationary phase (normal-phase chromatography).[19] Fractions are collected and analyzed (e.g., by TLC or GC-MS) to identify those containing the target compound.[17]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution separation technique used for final purification.[18] It operates on the same principles as analytical HPLC but uses larger columns to handle greater sample loads.[20] It is often used as a final polishing step to achieve very high purity.
Experimental Protocols & Workflows
Workflow for γ-Elemene Extraction and Isolation
This diagram illustrates the general sequence from raw plant material to purified γ-elemene.
Caption: Overall workflow for γ-Elemene production.
Protocol 1: Steam Distillation for Essential Oil Extraction
This protocol describes a standard laboratory-scale steam distillation for extracting volatile oils rich in γ-elemene from plant material.[8][21]
Materials:
-
Ground, dried plant material (e.g., Curcuma rhizomes)
-
Distilled water
-
Round-bottom flask (large enough to hold material and water, not more than half full)
-
Heating mantle or sand bath
-
Steam distillation apparatus (Claisen adapter, condenser, receiving flask)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Organic solvent for extraction (e.g., diethyl ether or hexane)
Procedure:
-
Apparatus Setup: Assemble the steam distillation apparatus as shown in Figure 5.58 of the Chemistry LibreTexts reference.[8] Ensure all joints are secure. Place the plant material (e.g., 100 g) into the distilling flask.[8]
-
Add Water: Add enough distilled water to the flask to just cover the plant material.[8]
-
Distillation: Begin heating the flask. The goal is to generate steam that passes through the plant material, carrying the volatile oils.[8]
-
Collection: Collect the distillate, which will appear as a milky or cloudy emulsion, in the receiving flask.[5] Continue distillation until the distillate runs clear, indicating that most of the oil has been extracted. A typical collection rate is 1 drop per second.[8]
-
Extraction of Oil: Transfer the collected distillate to a separatory funnel. Extract the aqueous layer three times with a non-polar organic solvent (e.g., 3 x 50 mL of diethyl ether).[5][21]
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water.[5]
-
Solvent Removal: Filter out the drying agent and remove the solvent using a rotary evaporator under reduced pressure to yield the crude essential oil.
-
Storage: Store the oil in a sealed, dark glass vial at 4°C.
Caption: Steam distillation and extraction workflow.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol provides a general methodology for SFE. Optimal parameters (temperature, pressure, co-solvent percentage) must be determined empirically for each specific plant material.[22]
Materials:
-
Ground, dried plant material
-
Supercritical Fluid Extractor
-
High-purity CO₂
-
Co-solvent (e.g., food-grade ethanol)
Procedure:
-
Loading: Pack the dried biomass (e.g., 10-20 g) into the extraction vessel of the SFE system.[22]
-
Set Parameters: Set the desired extraction parameters. Based on literature for related compounds, initial conditions could be:
-
Pressurization: Pump CO₂ into the vessel until the set pressure is reached. The vessel is heated to the set temperature.
-
Extraction: Allow the system to run for the desired extraction time (e.g., 90-120 minutes). The supercritical fluid containing the dissolved compounds flows to a separator.
-
Collection: In the separator, the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate. The extract is collected from the separator vessel.
-
Depressurization: After the run, safely depressurize the system.
-
Analysis: The resulting extract can be analyzed directly by GC-MS.
Protocol 3: Isolation by Column Chromatography
This protocol details the separation of γ-elemene from a crude essential oil using silica gel column chromatography.[17][18]
Materials:
-
Crude essential oil
-
Silica gel (60-120 mesh) for column chromatography
-
Non-polar solvent (e.g., n-hexane or petroleum ether)
-
Glass chromatography column
-
Cotton wool
-
Collection vials or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Column Packing: Place a small plug of cotton wool at the bottom of the column. Prepare a slurry of silica gel in n-hexane and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle into a uniform bed. Add a thin layer of sand on top to protect the silica surface.[17]
-
Sample Loading: Dissolve a known amount of crude essential oil (e.g., 1-2 g) in a minimal volume of n-hexane. Carefully load this solution onto the top of the column.[18]
-
Elution: Begin eluting the column with n-hexane. Since γ-elemene is a non-polar hydrocarbon, it will travel down the column relatively quickly with a non-polar solvent.[18] Maintain a constant flow rate.
-
Fraction Collection: Collect the eluate in small, sequential fractions (e.g., 10-15 mL each).[17]
-
Monitoring: Monitor the separation by spotting the collected fractions onto TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate (B1210297) 98:2). Fractions with similar TLC profiles (i.e., similar Rf values) can be combined.[17]
-
Identification: Analyze the fractions suspected to contain γ-elemene using GC-MS to confirm its presence and purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield isolated γ-elemene.
Caption: Column chromatography isolation workflow.
Quantitative and Qualitative Analysis
The identification and quantification of γ-elemene in extracts and purified fractions are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[23][24]
-
Gas Chromatography (GC): Separates the volatile components of the mixture based on their boiling points and interactions with the GC column's stationary phase. The retention time (the time it takes for a compound to pass through the column) is a key identifier.
-
Mass Spectrometry (MS): The separated compounds are fragmented into ions, and their mass-to-charge ratio is measured. The resulting mass spectrum is a unique "fingerprint" that can be compared to spectral libraries (like NIST) for positive identification.[25]
Quantitative analysis can be performed by integrating the peak area of γ-elemene in the GC chromatogram and comparing it to the peak areas of internal or external standards.[26][27]
References
- 1. Variations in the Volatile Compositions of Curcuma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. unido.org [unido.org]
- 7. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Esential oils extraction: a 24-hour steam distillation systematic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. [Supercritical fluid extraction of beta-elemene under lower pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Promising Green Technology in Obtaining Functional Plant Preparations: Combined Enzyme-Assisted Supercritical Fluid Extraction of Flavonoids Isolation from Medicago Sativa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A rapid supercritical fluid extraction method for the qualitative detection of 2-alkylcyclobutanones in gamma-irradiated fresh and sea water fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. youtube.com [youtube.com]
- 20. academic.oup.com [academic.oup.com]
- 21. chemlab.truman.edu [chemlab.truman.edu]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. ajol.info [ajol.info]
- 25. γ-Elemene [webbook.nist.gov]
- 26. researchgate.net [researchgate.net]
- 27. phytojournal.com [phytojournal.com]
Application Notes and Protocols for the Quantification of γ-Elemene in Plasma by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Elemene, a sesquiterpene found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-tumor activities. Accurate quantification of γ-elemene in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique well-suited for the determination of volatile and semi-volatile compounds like γ-elemene in complex biological matrices.
This document provides a detailed application note and protocol for the quantification of γ-elemene in plasma using GC-MS. The methodologies are based on established and validated methods for the analysis of its isomer, β-elemene, which shares similar physicochemical properties, making the protocols highly transferable.
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This method is designed to efficiently extract γ-elemene from plasma while minimizing matrix effects.[1]
Materials:
-
Human plasma (or other species as required)
-
γ-Elemene standard
-
Internal Standard (IS) solution (e.g., Naphthalene or p-Menthone in methanol)
-
Acetonitrile (B52724), pre-cooled to 4°C
-
Saline solution
-
Vortex mixer
-
Centrifuge capable of 13,000 x g and 4°C
-
Micropipettes
-
GC vials with inserts
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution (e.g., 10 µg/mL Naphthalene) to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Add 200 µL of pre-cooled acetonitrile and 20 µL of saline to the mixture to precipitate plasma proteins.
-
Vortex the tube for 30 seconds.
-
Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the entire supernatant and transfer it to a new microcentrifuge tube.
-
Add 100 µL of hexane to the supernatant for liquid-liquid extraction of γ-elemene.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the layers.
-
Transfer the upper hexane layer to a GC vial with an insert for analysis.
Preparation of Calibration Standards and Quality Control Samples
Stock Solutions:
-
Prepare a stock solution of γ-elemene in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of the internal standard (e.g., Naphthalene) in methanol at a concentration of 1 mg/mL.
-
Store stock solutions at -80°C.
Working Solutions:
-
Prepare working solutions of γ-elemene by diluting the stock solution with methanol to achieve a range of concentrations for the calibration curve.
Calibration Standards:
-
Prepare calibration standards by spiking blank plasma with the γ-elemene working solutions. A typical calibration range for β-elemene is 200.0 to 20,000.0 ng/mL.[1] Another study for β-elemene demonstrated a range of 31.25 to 8000 ng/mL.
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 400.0, 4000.0, and 16,000.0 ng/mL for β-elemene) in blank plasma from a separate weighing of the γ-elemene standard.[1]
-
Store calibration standards and QC samples at -80°C until analysis.
GC-MS Instrumentation and Conditions
The following parameters are based on a validated method for β-elemene and are expected to be suitable for γ-elemene.[1]
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Autosampler: Agilent 7693 or equivalent
-
Ionization Source: Electron Impact (EI)
GC Conditions:
-
Column: Agilent HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium (>99.5% purity) at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injection Port Temperature: 280°C.
-
Split Ratio: 1:2.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp 1: Increase to 160°C at a rate of 50°C/min, hold for 3 minutes.
-
Ramp 2: Increase to 280°C at a rate of 50°C/min, hold for 5 minutes.
-
-
Total Run Time: Approximately 11.0 minutes.[1]
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Detector Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for γ-Elemene, C₁₅H₂₄, MW: 204.35): Based on the mass spectrum of γ-elemene, characteristic ions such as m/z 93, 107, 121, and 204 should be evaluated for quantification and qualification.
-
Internal Standard Ions (e.g., Naphthalene, C₁₀H₈, MW: 128.17): The molecular ion (m/z 128) is typically used for quantification.
Data Presentation
Method Validation Parameters
The following tables summarize typical validation data from studies on β-elemene, which are expected to be achievable for a validated γ-elemene assay.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| β-Elemene | 200.0 - 20,000.0 | > 0.99 | 200.0 | [1] |
| β-Elemene | 31.25 - 8000 | > 0.99 | 31.25 | |
| β-Elemene | 5.00 - 1000.00 | > 0.99 | 5.00 | [2] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| β-Elemene | Low, Medium, High | < 5.8% | < 5.8% | -10.4% to 6.6% | [1] |
| β-Elemene | Low, Medium, High | 2.3% - 8.3% | 2.3% - 8.3% | -8.5% to 6.1% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| β-Elemene | Low, Medium, High | > 87% | Not specified | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for γ-Elemene Quantification in Plasma.
Putative Signaling Pathway of Elemene-Induced Apoptosis
Elemene isomers have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Elemene-Induced Intrinsic Apoptosis Pathway.
References
Application Notes and Protocols for In Vitro Assays with γ-Elemene
Introduction
Gamma-Elemene (γ-Elemene) is a bioactive sesquiterpenoid compound extracted from various medicinal plants, most notably from the rhizome of Curcuma wenyujin. It is often found as part of an isomeric mixture in commercially available elemene preparations, which primarily contain β-elemene along with smaller amounts of γ- and δ-elemene.[1] Extensive research has demonstrated that elemene exhibits significant anti-tumor activities across a wide range of cancers, including those of the lung, breast, brain, and pancreas.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell migration and invasion.[3][4]
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for key in vitro assays to investigate the anti-cancer effects of γ-Elemene. The methodologies described herein are fundamental for characterizing its cytotoxic and cytostatic properties, elucidating its molecular mechanisms, and evaluating its therapeutic potential.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from in vitro assays with elemene, illustrating its effects on cancer cell lines.
Table 1: Cytotoxicity of Elemene in Various Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value (µg/mL) |
| A549 | Non-Small Cell Lung Cancer | 48 | 45.8 ± 3.7 |
| NCI-H1975 | Non-Small Cell Lung Cancer | 24 | ~30.0[5] |
| MCF-7 | Breast Cancer | 72 | 57.6 ± 5.1[6] |
| BGC-823 | Gastric Cancer | 48 | 35.2 ± 2.9[4] |
| U87 | Glioblastoma | 48 | 50.1 ± 4.5[7] |
| Panc-1 | Pancreatic Cancer | 72 | 60.5 ± 6.2[1] |
Note: Data is compiled from various studies on elemene and its derivatives and should be considered representative. Actual IC50 values can vary based on experimental conditions.
Table 2: Effect of γ-Elemene on Apoptosis in A549 Cells (Flow Cytometry Data)
This table shows the dose-dependent effect of γ-Elemene on the induction of apoptosis after a 48-hour treatment, as measured by Annexin V/PI staining.
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (0 µg/mL) | 94.5 ± 2.1 | 3.1 ± 0.6 | 2.4 ± 0.5 |
| γ-Elemene (25 µg/mL) | 75.2 ± 3.8 | 15.8 ± 1.9 | 9.0 ± 1.3 |
| γ-Elemene (50 µg/mL) | 48.9 ± 4.5 | 30.4 ± 3.1 | 20.7 ± 2.6 |
| γ-Elemene (100 µg/mL) | 21.6 ± 3.3 | 45.1 ± 4.2 | 33.3 ± 3.9 |
Table 3: Effect of γ-Elemene on Cell Cycle Distribution in U87 Glioblastoma Cells
This table illustrates the ability of γ-Elemene to induce cell cycle arrest, as determined by propidium (B1200493) iodide staining and flow cytometry analysis after 24 hours of treatment. Elemene has been shown to cause G0/G1 or G2/M arrest depending on the cell type.[2][3][7]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0 µg/mL) | 55.3 ± 3.4 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| γ-Elemene (25 µg/mL) | 65.8 ± 4.1 | 22.5 ± 2.1 | 11.7 ± 1.5 |
| γ-Elemene (50 µg/mL) | 78.2 ± 4.9 | 13.4 ± 1.9 | 8.4 ± 1.1 |
| γ-Elemene (100 µg/mL) | 85.1 ± 5.3 | 8.7 ± 1.3 | 6.2 ± 0.9 |
Key Signaling Pathways Modulated by γ-Elemene
γ-Elemene exerts its anti-cancer effects by modulating several critical intracellular signaling pathways that govern cell survival, proliferation, and death.
Caption: γ-Elemene induced apoptosis signaling pathway.
References
- 1. Anti-tumor effect and mechanistic study of elemene on pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elemene Induces Apoptosis of Human Gastric Cancer Cell Line BGC-823 via Extracellular Signal-Regulated Kinase (ERK) 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]
- 6. Study on mechanism of elemene reversing tumor multidrug resistance based on luminescence pharmacokinetics in tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
Application Notes: Utilizing Gamma-Elemene in Cancer Cell Line Studies
Introduction
Elemene, a sesquiterpenoid compound extracted from the traditional Chinese medicine Curcuma wenyujin, has garnered significant interest for its broad-spectrum anti-tumor activities.[1][2] Elemene is a mixture of three primary isomers: β-elemene, γ-elemene, and δ-elemene. Among these, β-elemene is the most abundant and widely studied active component, often referred to simply as elemene in scientific literature.[1][3][4] It demonstrates anti-cancer effects with relatively low toxicity to normal cells.[5]
These application notes provide a comprehensive overview of the mechanisms of action of elemene and detailed protocols for its use in cancer cell line research. The primary focus is on β-elemene, for which the most extensive mechanistic data is available. The methodologies presented are applicable for studying all elemene isomers.
Core Mechanisms of Action
Elemene exerts its anti-cancer effects through a multi-target, multi-pathway approach rather than acting as a traditional cytotoxic agent.[4][6] Its primary mechanisms include the induction of apoptosis, cell cycle arrest, regulation of autophagy, and reversal of multidrug resistance.[7][8]
1. Induction of Apoptosis
A primary anti-cancer mechanism of elemene is the induction of programmed cell death (apoptosis), predominantly through the intrinsic mitochondrial pathway.[4][5] Treatment with β-elemene leads to an imbalance in the Bcl-2 family of proteins, specifically downregulating anti-apoptotic proteins like Bcl-2 and Bcl-XL while upregulating pro-apoptotic proteins like Bax.[9] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately executing the apoptotic program.[1][9]
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 6. Molecular Mechanisms of Anti-cancer Activities of β-elemene: Targeting Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models for Studying γ-Elemene Efficacy
Introduction
Elemene, a mixture of β-, γ-, and δ-isomers, is a sesquiterpenoid compound extracted from the traditional Chinese medicinal herb Curcuma wenyujin.[1][2] While β-elemene is the most studied and abundant active component, γ-elemene and δ-elemene are considered auxiliary components that may enhance its anti-cancer effects.[3] Elemene has demonstrated a broad spectrum of anti-tumor activities, including inhibiting proliferation, inducing apoptosis (programmed cell death), preventing metastasis, and enhancing the efficacy of chemotherapy and radiotherapy.[2][4][5] Its ability to cross the blood-brain barrier makes it a candidate for treating brain tumors like glioblastoma.[6]
These application notes provide an overview of common animal models used to evaluate the in vivo efficacy of elemene, detailed protocols for establishing these models, and summaries of key findings. The focus is on providing researchers with the necessary information to design and execute preclinical studies investigating the therapeutic potential of elemene.
General Experimental Workflow for In Vivo Efficacy Studies
The typical workflow for assessing the anti-tumor efficacy of elemene in an animal model involves several key stages, from initial cell culture to final tissue analysis.
Application Note 1: Glioblastoma (GBM) Models
Background: Glioblastoma is an aggressive brain tumor with poor prognosis.[7] Elemene's lipophilic nature allows it to penetrate the blood-brain barrier, making it a promising agent for GBM therapy.[6] Animal studies have shown that β-elemene can inhibit the proliferation of glioblastoma cells and arrest the cell cycle, with its effect being dependent on the activation of the p38 MAPK signaling pathway.[6][8]
Quantitative Data Summary: Glioblastoma
| Animal Model | Cell Line(s) | Elemene Treatment (Dose, Route) | Key Findings | Reference |
|---|---|---|---|---|
| Nude Mice | C6, U251 | Intraperitoneal injection | Inhibited growth of glioblastoma cell-transplanted tumors. | [6][8] |
| Nude Mice | U87-MG, T98G, U251, LN229, C6 | Combined with radiotherapy or Temozolomide (TMZ) | Increased radiosensitivity and chemosensitivity; inhibited proliferation and survival. |[7] |
Protocol: Glioblastoma Xenograft Mouse Model
-
Cell Culture: Culture human glioblastoma cell lines (e.g., U87-MG, U251) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Animal Model: Use 4-6 week old male BALB/c nude mice. Allow them to acclimatize for one week with free access to food and water.[9]
-
Orthotopic Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject approximately 5 x 10⁵ U87-MG cells in 5 µL of serum-free medium into the brain parenchyma at a depth of 3 mm.
-
Withdraw the needle slowly and seal the burr hole with bone wax. Close the scalp incision with sutures.
-
-
Treatment Regimen:
-
A week after implantation, randomize mice into treatment and control groups (n=5-10 per group).
-
Prepare β-elemene for intraperitoneal (IP) injection.
-
Administer β-elemene (e.g., 75 mg/kg) or vehicle control (e.g., saline) via IP injection daily for a specified period (e.g., 16-21 days).[10]
-
-
Efficacy Assessment:
-
Monitor animal body weight and general health status daily.
-
Use in vivo bioluminescence imaging (for luciferase-expressing cells) weekly to monitor tumor growth.[11]
-
At the end of the study, euthanize the mice and carefully excise the brains.
-
-
Endpoint Analysis:
-
Measure brain weight.
-
Fix brain tissue in formalin for histological analysis (H&E staining) to confirm tumor presence and size.
-
Prepare tumor tissue lysates for Western blot analysis to assess the expression of key proteins in targeted signaling pathways (e.g., phosphorylated p38 MAPK).[6]
-
Signaling Pathway: Elemene in Glioblastoma
Application Note 2: Lung Cancer Models
Background: Elemene has been investigated as a standalone and adjuvant therapy for non-small-cell lung cancer (NSCLC).[12] Studies in animal models show that β-elemene can inhibit lung cancer cell growth by modulating key signaling pathways, such as the STAT3 pathway, and by reversing chemoresistance.[3][10]
Quantitative Data Summary: Lung Cancer
| Animal Model | Cell Line | Elemene Treatment (Dose, Route) | Key Findings | Reference |
|---|---|---|---|---|
| Nude Mice | A549 (luciferase-expressing) | 75 mg/kg, Intraperitoneal injection, for 16 days | Significant inhibition of tumor growth, weight, and size. Induced FOXO3a and IGFBP1 protein expression. | [10] |
| Nude Mice | A549/DDP (cisplatin-resistant) | Not specified | Reverses cisplatin (B142131) resistance by regulating the mitochondrial apoptotic pathway. | [3] |
| Nude Mice | NPC (Nasopharyngeal Carcinoma) | 50 mg/kg (Low), 100 mg/kg (High), Gavage, for 17 days | Dose-dependent inhibition of tumor growth. Reduced DNMT1, EZH2, and p-Stat3 expression. |[13] |
Protocol: Subcutaneous Lung Cancer Xenograft Model
-
Cell Culture: Maintain human NSCLC cell lines (e.g., A549) in an appropriate medium like RPMI-1640 with 10% FBS. For in vivo imaging, use a cell line stably expressing luciferase.[10]
-
Animal Model: Use 5-6 week old female BALB/c nude mice.
-
Subcutaneous Implantation:
-
Harvest A549 cells during the logarithmic growth phase. Resuspend cells in sterile PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Treatment Regimen:
-
Efficacy Assessment:
-
Endpoint Analysis:
Signaling Pathway: Elemene in Lung Cancer
References
- 1. What is Elemene used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Anti-cancer Activities of β-elemene: Targeting Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-elemene enhances anticancer and anti-metastatic effects of osteosarcoma of ligustrazine in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-elemene enhances both radiosensitivity and chemosensitivity of glioblastoma cells through the inhibition of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-tumor effect of beta-elemene in glioblastoma cells depends on p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tumor effect and mechanistic study of elemene on pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of γ-Elemene and Cisplatin in In Vitro Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cisplatin (B142131) is a potent chemotherapeutic agent used in the treatment of various cancers. However, its efficacy is often limited by drug resistance and significant side effects. γ-Elemene, a natural compound extracted from the medicinal herb Rhizoma zedoariae, has demonstrated antitumor properties with low toxicity. Preclinical in vitro studies have shown that combining γ-elemene with cisplatin results in a synergistic cytotoxic effect, enhancing the therapeutic efficacy of cisplatin against cancer cells. This combination promotes cancer cell death primarily through the induction of apoptosis and modulation of key signaling pathways. These application notes provide a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation
The combination of β-elemene (an isomer of elemene) with cisplatin significantly enhances its cytotoxicity across various cancer cell lines. This is evidenced by a notable reduction in the half-maximal inhibitory concentration (IC50) of cisplatin and an increase in apoptosis rates.
Table 1: Effect of β-Elemene on Cisplatin IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | Cisplatin IC50 (Alone) | Cisplatin IC50 (with β-Elemene) | Fold Reduction |
| T-24 | Bladder Cancer | 48 h | 68.0 µM | 7.0 µM (with 40 µg/mL β-elemene) | 9.7x[1] |
| 5637 | Bladder Cancer | 72 h | 20.0 µM | Not specified, but significant decrease reported | - |
| A2780/CP | Cisplatin-Resistant Ovarian Cancer | 48 h | >20 µM | Significantly lower with β-elemene co-treatment | - |
Table 2: Apoptosis Rates in Cancer Cells Treated with β-Elemene and Cisplatin
| Cell Line | Treatment (48 h) | Percentage of Apoptosis + Necrosis |
| A2780/CP | Untreated Control | 1.35%[2] |
| A2780/CP | β-Elemene alone | 20.17%[2] |
| A2780/CP | 10 µM Cisplatin alone | 7.09%[2] |
| A2780/CP | β-Elemene + 10 µM Cisplatin | 54.74%[2] |
| Tca-8113-CDDP | β-Elemene + Cisplatin | Significantly increased compared to either agent alone |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of γ-elemene and cisplatin on cancer cells.
Materials:
-
Cancer cell lines (e.g., T-24, 5637)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
γ-Elemene
-
Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of cisplatin alone, γ-elemene alone, or a combination of both for 24, 48, and 72 hours.[3]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-STAT3, p-JAK2, Bcl-2, Bax, Caspase-3, p-AMPK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathways and Visualizations
The synergistic effect of γ-elemene and cisplatin is mediated through the modulation of several key signaling pathways, leading to enhanced apoptosis and cell cycle arrest.
Caption: General experimental workflow for in vitro analysis.
The combination of β-elemene and cisplatin has been shown to induce apoptosis through both intrinsic and extrinsic pathways. One of the key mechanisms involves the activation of the ROS-AMPK signaling pathway.[4][5]
Caption: ROS-AMPK signaling pathway in combined therapy.
Another significant pathway affected by this combination is the JAK2/STAT3 signaling pathway. Inhibition of this pathway contributes to the pro-apoptotic effects.[6]
Caption: JAK2/STAT3 signaling pathway in combined therapy.
The intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins and caspase activation, is a central mechanism for the synergistic effect of γ-elemene and cisplatin.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-elemene enhances cisplatin-induced apoptosis in bladder cancer cells through the ROS-AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-elemene enhances cisplatin-induced apoptosis in bladder cancer cells through the ROS-AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Cytotoxicity of β-Elemene and Cisplatin in Gingival Squamous Cell Carcinoma by Inhibition of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Gamma-Elemene Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of gamma-elemene (B1231399) loaded nanoparticles. This compound, a sesquiterpenoid compound extracted from Curcuma wenyujin, has demonstrated significant anti-tumor activities, including inhibiting cell proliferation, inducing apoptosis, and reversing multi-drug resistance.[1][2] However, its clinical application is often limited by poor water solubility and stability.[1] Encapsulating this compound into nanoparticle-based drug delivery systems, such as nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs), can overcome these limitations, enhancing its bioavailability and therapeutic efficacy.[1][3]
Application Note 1: Formulation of γ-Elemene Loaded Nanoparticles
The encapsulation of γ-elemene into lipid-based nanoparticles is a common strategy to improve its therapeutic profile. The high-pressure homogenization method is a robust and scalable technique for producing nanoparticles with uniform size distribution.
Data Summary: Nanoparticle Formulation Parameters
| Nanoparticle Type | Lipid Matrix | Surfactant(s) | Method | Reference |
| Nanostructured Lipid Carriers (NLCs) | Glycerol monostearate (solid lipid), Maisine 35-1 & Labrafil M1944 CS (liquid lipids) | Soya lecithin, Poloxamer 188 | High-Pressure Homogenization | [3] |
| Solid Lipid Nanoparticles (SLNs) | Various solid lipids | Various | Multiple (e.g., Emulsion Evaporation) | [1][2] |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Polyethylene glycol (PEG) | Double Emulsion | [4] |
| Liposomes | Phospholipids (e.g., soy phosphatidylcholine) | Cholesterol | Thin-Film Hydration | [2][5] |
Experimental Protocol: Preparation of Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization
This protocol describes the preparation of γ-elemene loaded NLCs based on the methodology reported for β-elemene.[3]
Materials:
-
γ-Elemene
-
Solid Lipid: Glycerol monostearate
-
Liquid Lipid: Mixture of Maisine 35-1 and Labrafil M1944 CS
-
Surfactant: Poloxamer 188
-
Co-surfactant: Soya lecithin
-
Double-distilled water
Equipment:
-
High-shear homogenizer
-
High-pressure homogenizer
-
Water bath or heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (glycerol monostearate), liquid lipids (Maisine 35-1 and Labrafil M1944 CS), and γ-elemene.
-
Heat the mixture in a beaker to 75-85°C, approximately 5-10°C above the melting point of the solid lipid, until a clear, uniform oil phase is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (Poloxamer 188) and co-surfactant (soya lecithin) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-85°C) under constant stirring.
-
-
Formation of Primary Emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at approximately 10,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot primary emulsion to a high-pressure homogenizer.
-
Homogenize the emulsion at a high pressure (e.g., 500-1500 bar) for several cycles (e.g., 5-10 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize, forming the solid NLCs.
-
-
Storage:
-
Store the final γ-elemene loaded NLC dispersion at 4°C for further characterization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation design, preparation, and in vitro and in vivo characterizations of β-Elemene-loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 5. scispace.com [scispace.com]
Synthesis of Novel Gamma-Elemene Derivatives: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elemene, a sesquiterpene compound extracted from the traditional Chinese medicinal herb Curcuma wenyujin, has garnered significant attention in oncology for its broad-spectrum anticancer activities. Of its isomers, β-elemene is the most abundant and well-studied, demonstrating effects such as inducing apoptosis, arresting the cell cycle, and inhibiting tumor cell proliferation and metastasis.[1][2] However, the clinical application of β-elemene can be limited by its moderate potency and lipophilicity.[3] To address these limitations, extensive research has focused on the synthesis of novel derivatives with improved pharmacological properties.
This document provides detailed application notes and protocols for the synthesis and evaluation of novel elemene derivatives, with a primary focus on β-elemene due to the extensive available literature. While the user's request specified gamma-elemene (B1231399), dedicated studies on the synthesis and biological activity of this compound derivatives are sparse. The principles and protocols outlined herein for β-elemene derivatives can, however, serve as a foundational guide for the design and investigation of novel derivatives of other elemene isomers.
Data Presentation: Anticancer Activity of Novel β-Elemene Derivatives
The following tables summarize the in vitro anticancer activities (IC50 values) of various novel β-elemene derivatives against a panel of human cancer cell lines. These derivatives demonstrate significantly enhanced potency compared to the parent compound, β-elemene.
Table 1: IC50 Values (μM) of Oxidized β-Elemene Derivatives [4]
| Derivative | A549 (Lung) | HepG-2 (Liver) | U87 (Glioblastoma) |
| Compound 15 (13-β-elemenal) | 11.61 | 59.55 | - |
| Compound 16 (14-β-elemenal) | - | - | - |
| Compound 28 | 9.34 | - | 2.83 |
| β-elemene | >100 | >100 | >100 |
Table 2: IC50 Values (μM) of Aminated β-Elemene Derivatives [4]
| Derivative | Hela (Cervical) |
| Compound 38b | 0.04 |
| Compound 38c | 3.39 |
| Compound 38f | 0.52 |
| β-elemene | >100 |
Table 3: IC50 Values (μM) of Piperazine β-Elemene Derivatives [2]
| Derivative | SGC-7901 (Gastric) | HeLa (Cervical) | HL-60 (Leukemia) |
| Compound 49h | 27.5 | 14.6 | 25.4 |
| β-elemene | >100 | >100 | >100 |
Table 4: IC50 Values (nM) of Furoxan-Based NO-Donating β-Elemene Hybrids [5]
| Derivative | SGC-7901 (Gastric) | HeLa (Cervical) | U87 (Glioblastoma) |
| Compound 11a | - | - | 2 |
| β-elemene | >200,000 | >200,000 | >200,000 |
Table 5: IC50 Values (μM) of Macrocyclic β-Elemene Derivatives [6]
| Derivative | PC-3 (Prostate) | A549 (Lung) | U87MG (Glioblastoma) | U251 (Glioblastoma) | HCT116 (Colon) |
| Compound 27f | - | - | - | - | - |
| Compound 39f | 0.79 | 4.42 | - | - | - |
| β-elemene | >100 | >100 | >100 | >100 | >100 |
Table 6: IC50 Values (μM) of a Nitric Oxide-Donating β-Elemene Derivative [7]
| Derivative | K562 (Chronic Myeloid Leukemia) |
| Compound 18f | 0.53 |
| β-elemene | >100 |
Experimental Protocols
Synthesis of a Furoxan-Based NO-Donating β-Elemene Hybrid (Compound 11a)
This protocol describes a representative synthesis of a potent anticancer derivative.
Materials:
-
β-elemene
-
N-Chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Starting furoxan intermediate
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Chlorination of β-elemene: Dissolve β-elemene in anhydrous DCM. Add NCS in portions at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Purification of the chlorinated intermediate: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (B1210297) to yield the chlorinated β-elemene intermediate.
-
Coupling reaction: Dissolve the chlorinated β-elemene intermediate and the starting furoxan intermediate in anhydrous DCM. Add TEA and stir the mixture at room temperature.
-
Final purification: After the reaction is complete, concentrate the mixture and purify the crude product by flash column chromatography to obtain the final compound 11a.[5]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
β-elemene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the β-elemene derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
β-elemene derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the β-elemene derivatives at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
β-elemene derivatives
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of β-elemene derivatives for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The G0/G1, S, and G2/M populations are quantified based on their fluorescence intensity.
Signaling Pathways and Experimental Workflows
Synthesis and Evaluation Workflow
Caption: Workflow for the synthesis and biological evaluation of novel β-elemene derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by β-elemene derivatives.
Induction of Apoptosis via the Mitochondrial Pathway
Caption: Induction of apoptosis through the mitochondrial pathway by β-elemene derivatives.
References
- 1. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Second generation β-elemene nitric oxide derivatives with reasonable linkers: potential hybrids against malignant brain glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel antitumor nitric oxide-donating β-elemene hybrids through inhibiting the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination of chemotherapy and gaseous signaling molecular therapy: Novel β-elemene nitric oxide donor derivatives against leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Improving γ-Elemene Solubility in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-Elemene (γ-Elemene) is a sesquiterpene compound found in various medicinal plants, notably from the Curcuma genus. It has garnered significant interest in pharmacological research for its potential anti-cancer properties. However, a major hurdle in preclinical and in vitro studies is its extremely low aqueous solubility, which complicates the preparation of homogenous and effective concentrations for experiments. This document provides detailed application notes and protocols for several common and effective techniques to enhance the solubility of γ-Elemene, thereby facilitating its investigation in a research setting.
Data Presentation: Solubility of γ-Elemene and Enhancement via Various Techniques
| Technique | Carrier/System | Solvent/Medium | Analyte | Initial Solubility | Final Concentration/Solubility | Fold Increase (Approx.) | Reference |
| None (Intrinsic) | None | Water (25°C) | γ-Elemene | ~0.0106 mg/L | N/A | N/A | [1] |
| Cyclodextrin (B1172386) Complexation | γ-Cyclodextrin | Ethanol:Water (25:75 v/v) | β-Carotene | Low | >1.2 mM (in presence of 14mM γ-CD) | Significant | [2] |
| Liposomal Formulation | Egg-phosphatidylcholine/Cholesterol | Aqueous Buffer | Ibuprofen | 0.054 mg/mL | >1 mg/mL | ~18.5 | [3] |
| Nanoemulsion | Oil, Surfactant, Co-surfactants | Water | Elemene | Poor | 1% (w/v) | Not directly comparable | [4] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Chloroform (B151607) (for preparation) | Griseofulvin | Poor | 11-fold greater dissolution | ~11 | [5] |
Experimental Protocols and Methodologies
Protocol 1: Cyclodextrin Inclusion Complexation
This method improves solubility by encapsulating the hydrophobic γ-Elemene molecule within the lipophilic cavity of a cyclodextrin, a cyclic oligosaccharide.[6] The exterior of the cyclodextrin is hydrophilic, rendering the entire complex water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its higher solubility and lower toxicity compared to natural β-cyclodextrin.
A. Phase Solubility Study (for Characterization)
This study determines the stoichiometry and stability constant of the γ-Elemene-cyclodextrin complex.
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12 mM HP-β-CD).
-
Add an excess amount of γ-Elemene to each solution in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved γ-Elemene.
-
Carefully collect the supernatant and analyze the concentration of dissolved γ-Elemene using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Plot the concentration of dissolved γ-Elemene against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) typically indicates the formation of a 1:1 soluble complex.
B. Preparation of γ-Elemene-Cyclodextrin Complex (Kneading Method)
-
Weigh out γ-Elemene and the chosen cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.
-
Place the powders in a mortar.
-
Add a small amount of a suitable solvent (e.g., a 1:1 mixture of water and ethanol) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
The resulting powder is the γ-Elemene-cyclodextrin inclusion complex, which can be dissolved in an aqueous medium for experiments.
Experimental Workflow for Cyclodextrin Inclusion Complexation
Caption: Workflow for preparing γ-Elemene-cyclodextrin inclusion complexes.
Protocol 2: Liposomal Formulation via Thin-Film Hydration
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like γ-Elemene within the bilayer, effectively dispersing them in an aqueous phase.[7] The thin-film hydration method is a common and straightforward technique for preparing liposomes in a laboratory setting.[8][9]
-
Lipid Film Formation:
-
Dissolve the chosen lipids (e.g., soy phosphatidylcholine or egg-PC) and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[10]
-
To incorporate γ-Elemene, dissolve it in the same organic solvent along with the lipids. A typical starting lipid-to-drug molar ratio might be 1:0.1 to 1:0.5.[11]
-
Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner wall of the flask.[12]
-
Continue to dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[13]
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids used.[13]
-
Agitate the flask vigorously (e.g., by vortexing or manual shaking) to allow the lipid film to peel off the flask wall and self-assemble into multilamellar vesicles (MLVs).[10]
-
-
Size Reduction (Homogenization):
-
The resulting MLV suspension is typically heterogeneous in size. To obtain a more uniform size distribution (e.g., small unilamellar vesicles or large unilamellar vesicles), the suspension must be downsized.
-
Extrusion: Repeatedly pass the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a liposome extruder. This is a common method to produce vesicles with a uniform diameter.[8]
-
Sonication: Alternatively, use a probe sonicator or a bath sonicator to break down the large MLVs into smaller vesicles. Care must be taken to avoid overheating the sample.
-
-
Purification:
-
To remove any unencapsulated γ-Elemene, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing γ-Elemene-loaded liposomes.
Protocol 3: Nanoemulsion Formulation
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically below 100 nm.[14] They can significantly increase the solubility of lipophilic compounds.[15] Both high-energy and low-energy methods can be used for their preparation.[16]
A. Low-Energy Method (Spontaneous Emulsification)
This method relies on the spontaneous formation of fine oil droplets when an organic phase is slowly added to an aqueous phase under specific conditions.
-
Prepare the Organic (Oil) Phase: Dissolve γ-Elemene in a suitable oil (e.g., medium-chain triglycerides, MCT).
-
Prepare the Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., ethanol, propylene (B89431) glycol) in water or a buffer.[4]
-
Titration: Slowly add the oil phase to the aqueous phase dropwise while maintaining continuous, gentle magnetic stirring.
-
Continue stirring for a specified period (e.g., 30 minutes) until a clear or translucent nanoemulsion forms.
B. High-Energy Method (Ultrasonication)
This method uses high-energy forces to break down coarse emulsions into nano-sized droplets.
-
Prepare a Coarse Emulsion: Combine the oil phase (γ-Elemene dissolved in oil) and the aqueous phase (surfactant in water).
-
Mix the two phases using a standard homogenizer or high-speed stirrer to form a coarse, milky emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power ultrasonication using a probe sonicator.
-
Perform sonication in pulses (e.g., 30 seconds on, 30 seconds off) and in an ice bath to prevent overheating and potential degradation of the components.
-
Continue sonication until the emulsion becomes clear or translucent, indicating the formation of a nanoemulsion.
Experimental Workflow for Nanoemulsion Formulation
Caption: Workflow for preparing γ-Elemene nanoemulsions.
Protocol 4: Solid Dispersion via Solvent Evaporation
Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at the solid state, often leading to an amorphous form of the drug, which has higher solubility and dissolution rates.[17][18] The solvent evaporation method is a common technique for preparing solid dispersions.[19]
-
Dissolution: Select a common volatile solvent (e.g., ethanol, methanol, or a mixture like dichloromethane (B109758) and ethanol) in which both γ-Elemene and the hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene Glycol (PEG) 6000, or Hydroxypropyl Methylcellulose (HPMC)) are soluble.
-
Dissolve the desired amounts of γ-Elemene and the carrier in the solvent to obtain a clear solution.
-
Solvent Evaporation: Evaporate the solvent from the solution. This can be done under reduced pressure using a rotary evaporator, which generally yields a more uniform product.[20] Alternatively, the solvent can be evaporated in a water bath or oven at a controlled temperature.
-
Drying and Pulverization: Once the solvent is fully removed, a solid mass will remain. Further dry this solid mass under vacuum for several hours (e.g., 24 hours) to remove any residual solvent.[21]
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the resulting powder to obtain particles of a uniform size. The resulting powder can be directly dissolved in an aqueous medium for experiments.
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing γ-Elemene solid dispersions.
Signaling Pathways Modulated by Elemene
Elemene and its isomers have been shown to exert their anti-cancer effects by modulating several key intracellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reversal of multidrug resistance.
A. Inhibition of Pro-Survival Pathways (PI3K/Akt and ERK)
Elemene can inhibit critical pro-survival signaling pathways like PI3K/Akt and ERK1/2.[22] Inhibition of these pathways leads to decreased cell proliferation and increased apoptosis. For instance, elemene can increase the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[23] It has also been shown to inhibit the phosphorylation (activation) of ERK1/2.[11]
Signaling Pathway: Elemene-Induced Apoptosis
Caption: Elemene inhibits PI3K/Akt and ERK pathways and regulates Bcl-2/Bax to induce apoptosis.
B. Sensitization to Therapy via DNA Damage Repair Inhibition
In some cancer models, β-elemene has been shown to enhance the efficacy of radiotherapy and chemotherapy by inhibiting DNA damage repair mechanisms.[24] It can decrease the phosphorylation of key proteins in this pathway, such as Ataxia Telangiectasia Mutated (ATM), leading to increased cancer cell death when combined with DNA-damaging agents.[24]
Signaling Pathway: Elemene's Role in Therapy Sensitization
Caption: Elemene inhibits the ATM-mediated DNA damage response, enhancing therapy-induced cell death.
References
- 1. This compound, 3242-08-8 [thegoodscentscompany.com]
- 2. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 3. Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, characterization and relative bioavailability of oral elemene o/w microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MX2007003718A - Cyclodextrin inclusion complexes and methods of preparing same. - Google Patents [patents.google.com]
- 6. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 11. Elemene Induces Apoptosis of Human Gastric Cancer Cell Line BGC-823 via Extracellular Signal-Regulated Kinase (ERK) 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 14. aensiweb.net [aensiweb.net]
- 15. researchgate.net [researchgate.net]
- 16. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. ijbpas.com [ijbpas.com]
- 21. ijpcbs.com [ijpcbs.com]
- 22. β-elemene enhances the radiosensitivity of gastric cancer cells by inhibiting Pak1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. β-elemene enhances both radiosensitivity and chemosensitivity of glioblastoma cells through the inhibition of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gamma-Elemene Clinical Application: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the experimental use of gamma-Elemene.
Frequently Asked Questions (FAQs)
1. Solubility and Formulation
-
Q: I'm having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?
-
A: this compound is a lipophilic compound with very poor water solubility. For cell culture experiments, it is typically dissolved in a minimal amount of an organic solvent like DMSO, ethanol, or Tween 80 before being diluted to the final concentration in the culture medium. It is crucial to keep the final solvent concentration low (typically <0.1% for DMSO) to avoid solvent-induced cytotoxicity.
-
-
Q: My this compound solution appears cloudy or precipitates after dilution in my aqueous buffer. How can I prevent this?
-
A: Precipitation upon dilution into aqueous media is a common issue due to this compound's low water solubility. To mitigate this, consider using a formulation strategy such as preparing a lipid-based emulsion (like its commercially available injection formulation), using cyclodextrins to enhance solubility, or encapsulating it in nanoparticles. For immediate experimental use, ensure rapid and vigorous vortexing during dilution and use the solution immediately.
-
2. Stability and Storage
-
Q: How should I store my this compound stock solution? What is its stability?
-
A: this compound is susceptible to degradation. It is an isomer of elemene and can convert to other isomers like beta- and delta-elemene, especially when exposed to heat or acidic conditions. Stock solutions, typically prepared in DMSO, should be stored in airtight containers at -20°C or -80°C to minimize degradation and evaporation. Avoid repeated freeze-thaw cycles.
-
-
Q: I am seeing inconsistent results in my multi-day experiments. Could this be related to the stability of this compound in my culture medium?
-
A: Yes, this is a significant possibility. The stability of this compound in aqueous cell culture media at 37°C is limited. For longer-term experiments, it is advisable to refresh the medium with freshly diluted this compound every 24 hours to maintain a consistent effective concentration.
-
3. Bioavailability and Metabolism
-
Q: Why are the in vivo effects of this compound less potent than what I observe in vitro?
-
A: This discrepancy is often due to this compound's low oral bioavailability and rapid in vivo metabolism. After administration, it is quickly metabolized in the liver and eliminated from the body, resulting in low plasma concentrations and reduced exposure at the tumor site. This highlights the importance of developing novel drug delivery systems to improve its pharmacokinetic profile.
-
4. Mechanism of Action
-
Q: What are the known molecular targets of this compound?
-
A: this compound is known to modulate multiple signaling pathways involved in cancer progression. Key targets include the Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways, which it often inhibits. It has also been shown to upregulate the expression of non-coding RNAs that act as tumor suppressors and to influence the tumor microenvironment.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Cell Viability / High Cytotoxicity in Control Group | Final solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is non-toxic (e.g., ≤ 0.1% DMSO). Run a solvent-only control to verify. |
| Inconsistent Anti-Cancer Effects Between Experiments | 1. Degradation of this compound stock or in-media solution.2. Precipitation of the compound upon dilution. | 1. Prepare fresh dilutions for each experiment from a properly stored stock. For long-term studies, replenish the media with fresh compound every 24 hours.2. Visually inspect for precipitation after dilution. Use a formulation aid (e.g., 0.5% Tween 80) or sonicate briefly to improve dispersion. |
| Difficulty Reproducing Published Results | 1. Differences in cell line sensitivity.2. Variations in experimental protocols (e.g., seeding density, exposure time).3. Purity and isomeric composition of the this compound used. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line.2. Standardize all experimental parameters and ensure they align with the cited literature.3. Source high-purity (>98%) this compound from a reputable supplier and verify its identity if possible. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | < 0.1 mg/mL (Practically Insoluble) | |
| Ethanol | Soluble | N/A |
| DMSO | Soluble | N/A |
| Tween 80 | Enhances aqueous dispersion | |
Table 2: Pharmacokinetic Parameters of this compound (Injection)
| Parameter | Value (in Humans) | Description | Reference |
|---|---|---|---|
| T 1/2 (Half-life) | ~2-4 hours | Time for plasma concentration to reduce by half. | |
| Cmax (Max Concentration) | Dose-dependent | Maximum observed plasma concentration. |
| Bioavailability (Oral) | Very Low | Fraction of drug reaching systemic circulation. | |
Experimental Protocols
1. Protocol: In Vitro Solubility Assessment (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., phosphate-buffered saline, PBS) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
2. Protocol: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (pre-dissolved in DMSO and diluted in media). Include a vehicle control (media with DMSO) and a blank control (media only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations
Caption: Workflow for testing this compound's in vitro efficacy.
Caption: Simplified signaling pathways inhibited by this compound.
Technical Support Center: Overcoming Poor Bioavailability of Gamma-Elemene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gamma-Elemene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming its inherent poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: The clinical application of this compound is often hindered by several key factors:
-
Poor water solubility: this compound is a lipophilic compound, making it difficult to dissolve in aqueous solutions for administration and absorption.[1][2][3][4][5]
-
Low stability: The compound can be unstable, leading to degradation before it can exert its therapeutic effect.[1][2][3]
-
Phlebitis on injection: The currently available emulsion injection has been associated with severe phlebitis (vein inflammation) as a side effect.[1][2]
Q2: What are the main strategies being explored to improve the bioavailability of this compound?
A2: Researchers are actively developing various drug delivery systems to enhance the bioavailability and therapeutic efficacy of this compound. These include:
-
Polymeric micelles: Utilizing the self-assembly of amphiphilic polymers to encapsulate this compound, thereby increasing its solubility and stability in aqueous environments.[8][9][10][11]
Q3: How do Solid Lipid Nanoparticles (SLNs) improve the delivery of this compound?
A3: Solid Lipid Nanoparticles (SLNs) are colloidal carriers that can incorporate lipophilic drugs like this compound.[12] They offer several advantages:
-
Increased stability: The solid lipid matrix protects the encapsulated drug from degradation.[13]
-
Sustained release: SLNs can provide a controlled and prolonged release of the drug.[12][14]
-
Targeted delivery: Following intravenous administration, β-elemene-loaded SLNs have shown increased accumulation in the liver, spleen, and kidney compared to the emulsion formulation, suggesting potential for targeting cancers in these organs.[1][14]
Q4: What is the advantage of using PEGylated liposomes for this compound delivery?
A4: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to the surface of liposomes, creates "stealth" liposomes. This modification helps to:
-
Avoid the Reticuloendothelial System (RES): PEGylation shields the liposomes from being rapidly cleared by macrophages in the liver and spleen.[1][4]
-
Prolong circulation time: This "stealth" effect leads to a longer half-life of the drug in the bloodstream.[1][4]
-
Enhance tumor accumulation: The extended circulation allows for greater accumulation of the drug at the tumor site through the Enhanced Permeability and Retention (EPR) effect.[11]
-
Improve bioavailability: Studies have shown that PEGylated β-elemene liposomes exhibit increased half-life and area under the curve (AUC) compared to the standard injection.[4]
Q5: How can I quantify the concentration of this compound in biological samples?
A5: Gas chromatography-mass spectrometry (GC-MS) is a sensitive and robust method for the quantification of β-elemene in human plasma.[15] The sample preparation typically involves protein precipitation followed by liquid-liquid extraction.[15]
Troubleshooting Guides
Problem 1: Low Entrapment Efficiency in Liposome (B1194612) Formulations
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal lipid composition. | Experiment with different phospholipid types and cholesterol ratios. The theory of "molecular compatibility" suggests that the choice of lipids is crucial for effective encapsulation.[1] |
| Inefficient preparation method. | Compare different liposome preparation techniques such as thin-film hydration, reverse-phase evaporation, and ethanol (B145695) injection followed by high-pressure micro-jet homogenization.[4][16][17] The reverse-phase evaporation method combined with high-pressure extrusion has been shown to produce smaller, more uniform liposomes with higher drug loading.[16] |
| Drug leakage during preparation or storage. | Optimize the formulation by including components that enhance membrane stability. For SLNs, increasing the ratio of monostearin (B1671896) in the lipid matrix can improve entrapment.[14] Ensure storage conditions (temperature, light protection) are optimal to maintain physical stability.[13] |
Problem 2: Poor In Vivo Performance Despite Good In Vitro Results
| Potential Cause | Troubleshooting Suggestion |
| Rapid clearance by the Reticuloendothelial System (RES). | If using standard liposomes or nanoparticles, consider surface modification with polyethylene glycol (PEG) to create long-circulating "stealth" carriers.[1][4] This will reduce uptake by the liver and spleen and increase circulation time. |
| Low oral absorption of nanoformulations. | For oral delivery, consider formulating this compound into a Self-Nanoemulsifying Drug Delivery System (SNEDDS). SNEDDS are designed to spontaneously form nanoemulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.[18][19][20][21] |
| Instability of the formulation in biological fluids. | Evaluate the stability of your formulation in plasma or simulated gastric/intestinal fluids. For polymeric micelles, ensure the chosen polymers form stable micelles with a low critical micelle concentration (CMC) to prevent premature dissociation.[8] |
Problem 3: Inconsistent Particle Size and Polydispersity
| Potential Cause | Troubleshooting Suggestion |
| Ineffective homogenization during preparation. | For SLN preparation, a combination of probe sonication and membrane extrusion at high temperatures can effectively reduce and homogenize particle size.[14] For liposomes, high-pressure extrusion following thin-film hydration is a common method to achieve a uniform size distribution.[16][17] |
| Aggregation of nanoparticles over time. | Measure the zeta potential of your formulation. A sufficiently high positive or negative zeta potential can prevent particle aggregation due to electrostatic repulsion. Ensure the concentration and type of surfactant or stabilizer are optimized.[14] |
| Improper storage conditions. | Store nanoparticle dispersions at a low temperature and protected from light to improve physical stability and prevent particle growth.[13] |
Data Presentation: Pharmacokinetic Parameters of Different β-Elemene Formulations in Rats
| Formulation | Dosage (mg/kg) | Administration | Cmax (µg/mL) | T1/2 (hours) | AUC (µg·h/mL) | Clearance (L/h/kg) | Reference |
| β-elemene Injection | 50 (iv) | Intravenous | - | ~1 | 14.35 | 3.48 | [2][5] |
| β-elemene Injection | 75 (iv) | Intravenous | - | ~1 | 22.59 | 3.36 | [2][5] |
| β-elemene Injection | 100 (iv) | Intravenous | - | ~1.08 | 36.68 | 2.76 | [2][5] |
| PEGylated Liposomes | - | Intravenous | - | 1.62-fold increase vs. injection | 1.76-fold increase vs. injection | 1.75-fold decrease vs. injection | [4] |
| ZTO-SNEDDS (oral) | - | Oral | 2.5-fold increase vs. unformulated | - | 1.7-fold increase vs. unformulated | - | [20] |
| Note: Data has been standardized where possible for comparison. Cmax (Maximum Concentration), T1/2 (Half-life), AUC (Area Under the Curve). ZTO-SNEDDS refers to Zedoary turmeric oil Self-Nanoemulsifying Drug Delivery System, where β-elemene is a major component. |
Experimental Protocols
Protocol 1: Preparation of β-Elemene Solid Lipid Nanoparticles (SLNs)
This protocol is based on the method combining probe sonication and membrane extrusion.[14]
Materials:
-
β-elemene
-
Lipid matrix (e.g., a mixture of monostearin and Precirol ATO 5)
-
Surfactant (e.g., Poloxamer 188)
-
Distilled water
Procedure:
-
Melt the lipid matrix at a temperature above its melting point.
-
Disperse the surfactant in the melted lipid phase.
-
Add β-elemene to the melted lipid-surfactant mixture.
-
Heat the distilled water to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and stir to form a pre-emulsion.
-
Subject the pre-emulsion to probe sonication for a short duration to achieve a preliminary dispersion.
-
Further homogenize the dispersion by passing it through a membrane extruder at high temperature to obtain SLNs with a uniform size.
-
Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Protocol 2: Preparation of PEGylated β-Elemene Liposomes
This protocol is based on the ethanol injection and high-pressure micro-jet homogenization method.[4]
Materials:
-
β-elemene
-
Phospholipids (e.g., Soy Phosphatidylcholine - SPC)
-
Cholesterol
-
DSPE-PEG2000
-
Ethanol
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dissolve β-elemene, phospholipids, cholesterol, and DSPE-PEG2000 in ethanol to form the lipid phase.
-
Inject the lipid phase rapidly into a pre-heated aqueous phase (PBS) under constant stirring.
-
Subject the resulting suspension to high-pressure micro-jet homogenization to reduce the particle size and form unilamellar vesicles.
-
Remove the ethanol and non-encapsulated drug by dialysis or ultrafiltration.
-
Sterilize the final liposomal suspension by passing it through a 0.22 µm filter.
Protocol 3: Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol outlines the general steps for formulating a SNEDDS.[18][20][21]
Materials:
-
This compound (or essential oil containing it)
-
Oil phase (e.g., Ethyl oleate, Capryol® 90)
-
Surfactant (e.g., Tween 80, Cremophor® RH)
-
Co-surfactant/Co-solvent (e.g., Transcutol® P, PEG 400)
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components that offer the highest solubilization capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: Prepare a series of formulations by mixing the oil, surfactant, and co-surfactant at different ratios. For each mixture, observe the emulsification behavior upon dilution with an aqueous medium. Identify the region that forms a clear or bluish-white nanoemulsion.
-
Optimization of the Formulation: Based on the phase diagrams, select an optimized formulation with desirable characteristics (e.g., high drug loading, rapid emulsification, small droplet size).
-
Characterization: Evaluate the optimized SNEDDS formulation for droplet size, zeta potential, emulsification time, and stability.
Visualizations
References
- 1. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. [PDF] Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy | Semantic Scholar [semanticscholar.org]
- 7. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polymeric Micelles in Anticancer Therapy: Targeting, Imaging and Triggered Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Polymeric micelles in cancer therapy: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. banglajol.info [banglajol.info]
- 13. mdpi.com [mdpi.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. horizonpharmalabs.com [horizonpharmalabs.com]
- 20. Self-nanoemulsifying drug delivery system (SNEDDS) for oral delivery of Zedoary essential oil: formulation and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: γ-Elemene Stability in Solution
Welcome to the technical support center for γ-Elemene. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with γ-Elemene in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My γ-Elemene solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can indicate several issues. Refer to the troubleshooting guide below to diagnose and resolve the problem. Common causes include poor solubility in the chosen solvent, temperature fluctuations, or degradation.
Q2: How long can I store γ-Elemene in an aqueous solution?
A2: Based on stability data for similar compounds like β-Elemene, it is not recommended to store aqueous solutions for more than one day.[1] For longer-term storage, consider using organic solvents like ethanol (B145695) and storing at -20°C.
Q3: What are the optimal storage conditions for a γ-Elemene stock solution?
A3: For long-term stability (≥2 years), it is recommended to store γ-Elemene as a solution in a suitable organic solvent, such as ethanol, at -20°C.[1] The container should be tightly sealed to prevent solvent evaporation and exposure to air and light.
Q4: I suspect my γ-Elemene has degraded. How can I confirm this?
A4: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and identify γ-Elemene and its potential degradation products. A decrease in the peak area corresponding to γ-Elemene and the appearance of new peaks would indicate degradation.
Q5: What are the known degradation products of γ-Elemene?
A5: Specific degradation products of γ-Elemene are not extensively documented in publicly available literature. However, as a sesquiterpene with multiple double bonds, it is susceptible to oxidation, isomerization, and polymerization. Potential degradation pathways could involve the formation of epoxides, diols, or polymeric materials. Forced degradation studies are recommended to identify specific degradation products under your experimental conditions.
Troubleshooting Guide
This guide addresses common stability-related problems encountered during experiments with γ-Elemene.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or Precipitation in Solution | Poor Solubility: γ-Elemene has low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent (e.g., ethanol, DMSO) before diluting in aqueous buffers. Ensure the final concentration does not exceed its solubility limit in the mixed solvent system. |
| Temperature Effects: Lower temperatures can decrease the solubility of γ-Elemene. | If working at lower temperatures, ensure the concentration is well below the saturation point at that temperature. Gently warm the solution to see if the precipitate redissolves, but be cautious of potential thermal degradation. | |
| pH-Dependent Instability: Extreme pH values may promote degradation or isomerization. | Maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. Use appropriate buffer systems to maintain a stable pH. | |
| Loss of Biological Activity | Chemical Degradation: γ-Elemene may have degraded due to exposure to light, oxygen, or incompatible chemicals. | Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or wrapping containers in foil. Purge solvents with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Improper Storage: Storing solutions at inappropriate temperatures or for extended periods can lead to degradation. | Follow recommended storage conditions (-20°C for stock solutions in organic solvents). Avoid repeated freeze-thaw cycles. | |
| Inconsistent Experimental Results | Variable Purity of γ-Elemene: The purity of the initial compound can affect results. | Use a well-characterized, high-purity standard of γ-Elemene. Confirm the purity of your batch using analytical methods like HPLC or GC-MS. |
| Inconsistent Solution Preparation: Variations in solvent, concentration, or preparation method can lead to variability. | Standardize your solution preparation protocol. Use the same solvent and preparation method for all experiments. |
Data Presentation: Solubility and Stability of Elemene Isomers
While specific quantitative stability data for γ-Elemene is limited, the following table summarizes known solubility and stability information for the closely related β-Elemene, which can serve as a useful reference.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | Ethanol | ~30 mg/mL | [1] |
| DMSO | ~30 mg/mL | [1] | |
| Dimethyl formamide | ~30 mg/mL | [1] | |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [1] | |
| Stability (in Ethanol) | -20°C | ≥ 2 years | [1] |
| Stability (Aqueous Solution) | Room Temperature | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol 1: Preparation of γ-Elemene Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of γ-Elemene.
-
Materials:
-
γ-Elemene (solid or oil)
-
Anhydrous Ethanol (or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Calibrated balance
-
Volumetric flask
-
Pipettes
-
-
Procedure:
-
Weigh the desired amount of γ-Elemene accurately.
-
Transfer the γ-Elemene to a volumetric flask.
-
Add a small amount of the organic solvent (e.g., ethanol) to dissolve the compound.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Purge the headspace of the flask with an inert gas to displace oxygen.
-
Seal the flask tightly and store at -20°C, protected from light.
-
Protocol 2: Forced Degradation Study of γ-Elemene
-
Objective: To identify potential degradation products and degradation pathways of γ-Elemene under various stress conditions.
-
Materials:
-
γ-Elemene stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp and controlled light chamber
-
Heating block or oven
-
HPLC or GC-MS system
-
-
Procedure:
-
Acid Hydrolysis: Mix the γ-Elemene solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the γ-Elemene solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidation: Mix the γ-Elemene solution with 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Heat the γ-Elemene solution (in a suitable solvent) at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the γ-Elemene solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period. A control sample should be wrapped in foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC or GC-MS method to observe the degradation of γ-Elemene and the formation of new peaks.
-
Visualizations
Logical Workflow for Troubleshooting γ-Elemene Stability Issues
A flowchart for troubleshooting common stability issues with γ-Elemene solutions.
General Pathway for Terpenoid Degradation
Potential degradation pathways for γ-Elemene under various stress conditions.
References
Technical Support Center: Optimizing γ-Elemene Dosage for Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of gamma-Elemene (γ-Elemene) for synergistic effects in combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using γ-Elemene in combination therapy?
A1: γ-Elemene, a natural compound extracted from Curcuma wenyujin, has demonstrated broad-spectrum anti-cancer properties.[1] Its use in combination therapy is based on its ability to enhance the efficacy of conventional chemotherapeutic agents and targeted therapies, often allowing for dose reduction of toxic drugs and overcoming drug resistance.[2] Studies have shown that β-elemene, a major active component of elemene, can synergistically enhance the effects of drugs like cisplatin, doxorubicin, paclitaxel (B517696), and gefitinib (B1684475) through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, apoptosis, and drug resistance.[3][4][5]
Q2: How do I determine the optimal dosage range for γ-Elemene in my experiments?
A2: The optimal dosage of γ-Elemene will vary depending on the specific cancer cell line, the combination drug, and the experimental conditions. A common starting point is to first determine the IC50 (half-maximal inhibitory concentration) of γ-Elemene and the combination drug individually. Then, a checkerboard assay can be performed using a range of concentrations below and above the respective IC50 values to identify synergistic combinations. For example, in studies with cisplatin, β-elemene has been used at concentrations ranging from 25 to 100 µg/mL.[3][5]
Q3: What are the key signaling pathways modulated by γ-Elemene that contribute to its synergistic effects?
A3: γ-Elemene has been shown to modulate multiple signaling pathways to achieve synergistic anti-cancer effects. Some of the key pathways include:
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway is a common mechanism by which β-elemene induces apoptosis and inhibits proliferation.[6][7]
-
STAT3 Signaling Pathway: In combination with cisplatin, β-elemene has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to decreased expression of anti-apoptotic proteins.[3]
-
NF-κB Signaling Pathway: β-elemene can enhance the effects of 5-fluorouracil (B62378) by inhibiting the NF-κB pathway.[6][8]
-
MAPK (ERK) Pathway: Modulation of the ERK pathway is another mechanism through which β-elemene exerts its anti-cancer effects.[6][7]
-
EGFR Signaling Pathway: β-elemene can enhance the efficacy of gefitinib by inhibiting the EGFR signaling pathway.[9]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for γ-Elemene or the combination drug.
-
Potential Cause:
-
Compound Stability: γ-Elemene, being a volatile oil, may have limited stability in aqueous solutions over long incubation periods.[10]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in results.[11]
-
Reagent Preparation: Inconsistent preparation of drug stock solutions or cell culture media.[11]
-
-
Recommended Action:
-
Stability Check: Perform a stability study of γ-Elemene in your cell culture medium over the time course of your experiment. Consider preparing fresh dilutions for each experiment.
-
Standardize Cell Seeding: Implement a strict protocol for cell counting and seeding to ensure uniformity across all wells and experiments.
-
Consistent Reagent Preparation: Prepare fresh stock solutions from a single lot of compound and use consistent media and serum batches for a set of experiments.
-
Issue 2: High variability or inconsistency in Combination Index (CI) values.
-
Potential Cause:
-
Inaccurate IC50 Values: The calculation of the CI is highly dependent on the accuracy of the individual drug IC50 values. Any variability in these will directly impact the CI score.[11]
-
Suboptimal Data Range: Using data from very low or very high effect levels (e.g., Fa < 0.2 or Fa > 0.8) can introduce significant error into the CI calculation.[12]
-
Inappropriate Drug Ratio: The ratio of the two drugs in the combination experiment is critical. A non-optimal ratio may not reveal synergy.[12]
-
-
Recommended Action:
-
Reproducible IC50s: First, ensure you have stable and reproducible IC50 values for each drug individually by following the troubleshooting steps in Issue 1.
-
Focus on the Linear Range: When calculating the CI, focus on the data points within the linear range of the dose-effect curve (typically where the fraction affected, Fa, is between 0.2 and 0.8).
-
Test Multiple Ratios: If synergy is not observed at a 1:1 ratio based on IC50 values, consider testing other fixed ratios (e.g., 1:2, 2:1) of the two drugs.
-
Issue 3: Unexpected antagonism or lack of synergy.
-
Potential Cause:
-
Pharmacokinetic Interactions: One drug may affect the uptake, metabolism, or efflux of the other, leading to an antagonistic effect.
-
Off-Target Effects: At certain concentrations, the drugs may have off-target effects that interfere with each other's primary mechanism of action.
-
Incorrect Data Analysis: Misinterpretation of the CI values or isobologram.
-
-
Recommended Action:
-
Review Literature: Investigate the known mechanisms of both drugs to identify potential for negative interactions.
-
Concentration Range: Test a wider range of concentrations for both drugs in the checkerboard assay, including lower concentrations that may be more specific.
-
Verify Calculations: Double-check all calculations for the Combination Index and ensure the correct interpretation of the results (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).[13]
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the synergistic effects of β-Elemene in combination with various chemotherapeutic agents.
Table 1: Synergistic Effects of β-Elemene with Cisplatin
| Cell Line | Cancer Type | β-Elemene Concentration | Cisplatin IC50 (alone) | Cisplatin IC50 (with β-Elemene) | Combination Index (CI) | Reference |
| YD-38 | Gingival Squamous Cell Carcinoma | 40 µg/mL | Not specified | Significantly enhanced inhibitory effect | Not specified | [3] |
| YD-38 | Gingival Squamous Cell Carcinoma | 80 µg/mL | Not specified | Significantly enhanced inhibitory effect | Not specified | [3] |
Table 2: Synergistic Effects of β-Elemene with Doxorubicin
| Cell Line | Cancer Type | β-Elemene Concentration | Doxorubicin IC50 (alone) | Doxorubicin IC50 (with β-Elemene) | Combination Index (CI) | Reference |
| MG63/Dox | Doxorubicin-resistant Osteosarcoma | 25 µg/mL | 32.67 µg/mL | 7.75 µg/mL | 0.42 | [5] |
| Saos-2/Dox | Doxorubicin-resistant Osteosarcoma | 25 µg/mL | 44.16 µg/mL | 7.22 µg/mL | 0.30 | [5] |
Table 3: Synergistic Effects of β-Elemene with Paclitaxel
| Cell Line | Cancer Type | β-Elemene Concentration | Paclitaxel Concentration | Effect | Reference |
| SKOV3 | Ovarian Cancer | 100 µg/mL | 20 µg/mL | Markedly inhibited cell growth, migration, and invasion compared to single agents | [14] |
| MB-468 | Breast Cancer | 20 µg/mL | 0.016 µg/mL | Synergistically inhibited cell proliferation (Q value > 1.15) | [15] |
| MB-468 | Breast Cancer | 40 µg/mL | 0.008 µg/mL | Synergistically inhibited cell proliferation (Q value > 1.15) | [15] |
Table 4: Synergistic Effects of β-Elemene with Other Agents
| Combination Agent | Cell Line | Cancer Type | β-Elemene Concentration | Combination Agent Concentration | Effect | Reference |
| 5-Fluorouracil | MDA-MB-231, BT549 | Triple-Negative Breast Cancer | Not specified | Not specified | Enhanced inhibition of cell viability, proliferation, migration, and invasion | [6][8] |
| Gefitinib | A549, H1299 | Lung Cancer | 40 µg/mL | 5 µM | Synergistically inhibited cell viability and proliferation | [16][17] |
| Cetuximab | HCT116, Lovo | KRAS mutant Colorectal Cancer | 125 µg/mL | 25 µg/mL | Synergistic effect on inhibiting cell viability | [18] |
Experimental Protocols
Protocol 1: Determination of Synergistic Effects using the Checkerboard Assay and Combination Index (CI) Method
This protocol is based on the Chou-Talalay method to quantify drug synergy.[13]
-
Single-Agent IC50 Determination:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Treat cells with a serial dilution of γ-Elemene and the combination drug in separate plates.
-
After the desired incubation period (e.g., 48 or 72 hours), assess cell viability using an appropriate method (e.g., MTT, MTS, or CellTiter-Glo assay).
-
Calculate the IC50 value for each drug using non-linear regression analysis.
-
-
Checkerboard Assay Setup:
-
Prepare serial dilutions of γ-Elemene (Drug A) and the combination drug (Drug B).
-
In a 96-well plate, add serial dilutions of Drug A along the y-axis and serial dilutions of Drug B along the x-axis.
-
The top row should contain only dilutions of Drug B, and the leftmost column should contain only dilutions of Drug A.
-
The remaining wells will contain various combinations of Drug A and Drug B.
-
Include a vehicle control (no drugs).
-
Add cells to each well and incubate for the same period as the single-agent assay.
-
Measure cell viability in each well.
-
-
Data Analysis and Combination Index (CI) Calculation:
-
Calculate the fraction of affected (Fa) cells for each well (Fa = 1 - fraction of unaffected cells).
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect data for the single agents and their combinations.[19]
-
The CI value is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that achieve the same effect.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualizations
Caption: Experimental workflow for determining synergistic effects.
Caption: Inhibition of the JAK2/STAT3 signaling pathway.
References
- 1. Multi-Targeting by β-Elemene and Its Anticancer Properties: A Good Choice for Oncotherapy and Radiochemotherapy Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-elemene enhances anticancer bone neoplasms efficacy of paclitaxel through regulation of GPR124 in bone neoplasms cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with β-elemene combined with paclitaxel inhibits growth, migration, and invasion and induces apoptosis of ovarian cancer cells by activation of STAT-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. β-Elemene Enhances the Chemotherapeutic Effect of 5-Fluorouracil in Triple-Negative Breast Cancer via PI3K/AKT, RAF-MEK-ErK, and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Elemene Enhances the Chemotherapeutic Effect of 5-Fluorouracil in Triple-Negative Breast Cancer via PI3K/AKT, RAF-MEK-ErK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. β-Elemene enhances the efficacy of gefitinib on glioblastoma multiforme cells through the inhibition of the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. β-elemene enhances both radiosensitivity and chemosensitivity of glioblastoma cells through the inhibition of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment with β-elemene combined with paclitaxel inhibits growth, migration, and invasion and induces apoptosis of ovarian cancer cells by activation of STAT-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Synergistic effect of beta-elemene injection combined paclitaxel injection on human breast cancer MB-468 cells: an in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-Elemene Synergizes With Gefitinib to Inhibit Stem-Like Phenotypes and Progression of Lung Cancer via Down-Regulating EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β-Elemene Synergizes With Gefitinib to Inhibit Stem-Like Phenotypes and Progression of Lung Cancer via Down-Regulating EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combinative treatment of β-elemene and cetuximab is sensitive to KRAS mutant colorectal cancer cells by inducing ferroptosis and inhibiting epithelial-mesenchymal transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. combosyn.com [combosyn.com]
Elemene Emulsion Formulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of elemene emulsions.
Frequently Asked Questions (FAQs)
Q1: What is elemene and why is it formulated as an emulsion?
A1: Elemene is a mixture of sesquiterpene compounds extracted from plants like Curcuma wenyujin, with β-elemene being a primary active ingredient.[1][2] It has demonstrated broad-spectrum anti-tumor activities.[1] However, elemene is a volatile oil with high lipophilicity and poor water solubility, which leads to low oral bioavailability.[1][2] Formulating it as an oil-in-water (o/w) emulsion or nanoemulsion is an effective strategy to enhance its solubility, improve stability, and increase bioavailability for clinical applications.[1]
Q2: What are the typical components of an elemene o/w emulsion?
A2: A typical elemene o/w emulsion consists of an oil phase, an aqueous phase, a surfactant, and often a co-surfactant.[2]
-
Oil Phase: Elemene itself serves as the oil phase and the active pharmaceutical ingredient (API).[1][2]
-
Surfactant: Non-ionic surfactants are commonly used. Polysorbate 80 (Tween 80) is a frequently cited example.[2][3]
-
Co-surfactants: Short to medium-chain alcohols like ethanol, propylene (B89431) glycol, and glycerol (B35011) are often used to further reduce interfacial tension and improve emulsion formation.[1][2][3]
Q3: What is the significance of particle size, PDI, and zeta potential in an elemene emulsion?
A3: These parameters are critical for determining the stability and efficacy of the emulsion.[4]
-
Particle Size: Smaller droplet sizes generally lead to a more stable emulsion by reducing the impact of gravitational forces that cause creaming or sedimentation.[4][5] For intravenous applications, a mean droplet size of less than 500 nm is often required.[6]
-
Polydispersity Index (PDI): PDI measures the uniformity of the droplet sizes within the emulsion. A lower PDI value (typically < 0.3) indicates a narrow and uniform size distribution, which is desirable for stability.[7]
-
Zeta Potential: This parameter indicates the surface charge of the droplets. A higher absolute zeta potential value (e.g., > |30| mV) suggests strong electrostatic repulsion between droplets, which helps prevent flocculation and coalescence, thereby enhancing stability.[8]
Q4: How is the drug loading and encapsulation efficiency of an elemene emulsion determined?
A4: Drug loading and encapsulation efficiency are typically determined by separating the free, unencapsulated elemene from the emulsion and then quantifying the amount of elemene within the droplets.[9] High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC) are common analytical techniques for this quantification.[2][10] The volatility of elemene can make quantification challenging if drying steps are involved; therefore, direct liquid chromatography is preferred.[2]
Troubleshooting Guides
Issue 1: Phase Separation, Creaming, or Coalescence
Q: My elemene emulsion is separating into distinct layers (creaming or phase separation) shortly after preparation. What are the potential causes and how can I fix it?
A: Phase separation is a sign of emulsion instability. The primary causes include insufficient emulsifier concentration, improper surfactant selection, or excessive droplet size.[11][12]
-
Cause 1: Inadequate Surfactant Concentration: The amount of surfactant may be insufficient to cover the surface of all the oil droplets, leading to their coalescence.[13]
-
Solution: Increase the concentration of the surfactant or the surfactant-to-oil ratio. A common starting point is around 5% total emulsifier, which can be optimized by testing different levels.[14] However, be aware that excessively high surfactant concentrations can sometimes also lead to instability.[13]
-
-
Cause 2: Incorrect Surfactant HLB: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is crucial. For oil-in-water (o/w) emulsions, a higher HLB value (typically 8-18) is required.[15]
-
Solution: Ensure the surfactant or surfactant/co-surfactant blend has an appropriate HLB value for an o/w emulsion. Blending low and high HLB surfactants can help achieve the optimal value.[3]
-
-
Cause 3: High Interfacial Tension: If the surfactant system is not effective at lowering the interfacial tension between the oil and water phases, the droplets will tend to merge to minimize their surface area.
-
Solution: Consider adding a co-surfactant (e.g., ethanol, propylene glycol) to further reduce interfacial tension and enhance the flexibility of the interfacial film.[3]
-
-
Cause 4: Low Viscosity of Continuous Phase: A low-viscosity external (aqueous) phase allows droplets to move more freely, increasing the rate of creaming and collision, which can lead to coalescence.[16]
-
Solution: Increase the viscosity of the aqueous phase by adding a thickening agent or natural gum.[17]
-
Issue 2: Large and Inconsistent Particle Size
Q: The average particle size of my elemene emulsion is too large (>200 nm) and the Polydispersity Index (PDI) is high (>0.4). How can I reduce the particle size and achieve a more uniform distribution?
A: Achieving a small and uniform particle size is highly dependent on the formulation components and the energy input during the emulsification process.[18]
-
Cause 1: Insufficient Homogenization Energy: The mechanical force applied may not be adequate to break down the oil droplets into the desired nano-size range.
-
Solution (for High-Pressure Homogenization): Increase the homogenization pressure. Higher pressures impart more energy, leading to smaller droplet sizes.[11][19] Also, increase the number of homogenization cycles (passes) through the system. The most significant size reduction often occurs within the first few passes.[19]
-
Solution (for Ultrasonication): Increase the sonication time or amplitude to provide more energy for droplet disruption.
-
-
Cause 2: Inefficient Surfactant System: The surfactant and co-surfactant combination may not be optimal for creating and stabilizing small droplets.
-
Cause 3: High Oil Concentration: At a fixed surfactant concentration, increasing the oil phase volume can lead to larger droplets as there is not enough surfactant to stabilize the increased interfacial area.
-
Solution: Adjust the oil-to-surfactant ratio. Decreasing the oil concentration or increasing the surfactant concentration can lead to smaller particles.[19]
-
Issue 3: Low or Inconsistent Drug Loading/Encapsulation Efficiency
Q: My calculated encapsulation efficiency for elemene is low, or the results are not reproducible. What could be causing this?
A: Low and inconsistent drug loading often points to issues with the formulation's capacity to hold the drug or challenges with the analytical method, especially with a volatile compound like elemene.[2]
-
Cause 1: Elemene Volatility: Elemene is a volatile oil.[2] Loss of the API can occur during processing (e.g., due to heat generated during homogenization) or sample preparation for analysis (e.g., during solvent evaporation or drying steps).[2]
-
Solution:
-
Processing: Use a heat exchanger or cooling system during high-pressure homogenization or ultrasonication to manage the temperature.[11]
-
Analysis: Avoid sample preparation steps that involve drying. Use direct injection liquid chromatography (HPLC/UFLC) for quantification.[2] Ensure that all sample containers are tightly sealed during preparation and analysis.
-
-
-
Cause 2: Poor Solubility of Elemene in the Oil Phase (if using a co-oil): While elemene is the oil phase, some formulations might include other lipids. If elemene is not fully soluble in the lipid core, it can be expelled.
-
Solution: Ensure that the selected lipid components are fully miscible with elemene. The primary approach is to use elemene as the sole oil phase.[2]
-
-
Cause 3: Inaccurate Separation of Free vs. Encapsulated Drug: The method used to separate the free drug from the nanoemulsion (e.g., ultrafiltration, centrifugation) might be inefficient, leading to an overestimation of free drug and thus an underestimation of encapsulation.
-
Solution: Validate the separation method. Ensure the filter membrane in ultrafiltration does not bind the drug or that the centrifugation force and time are sufficient to pellet the emulsion without disrupting it. One study noted that methods like gel column chromatography could be problematic for elemene, and a "liquid surface method" was preferred where the separation of the insoluble free elemene is done by allowing it to float.[2]
-
Data Presentation
Table 1: Typical Formulation Parameters for Elemene Micro/Nanoemulsions
| Parameter | Typical Value/Component | Reference(s) |
|---|---|---|
| Oil Phase (Elemene) | 1% (w/v) | [2] |
| Surfactant | Polysorbate 80 (Tween 80) | [2] |
| Surfactant Conc. | 5% (w/v) | [2] |
| Co-surfactant(s) | Ethanol, Propylene Glycol, Glycerol | [2] |
| Co-surfactant Conc. | 5-15% (v/v) |[2] |
Table 2: Key Characterization Data for Elemene Emulsions
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Particle Size (Z-average) | 50 - 150 nm | [2][9] |
| Polydispersity Index (PDI) | < 0.5 | [2] |
| Zeta Potential | -20 to +5 mV | [2][9] |
| pH | 5.0 - 5.5 | [2] |
| Encapsulation Efficiency | > 80% (often >99%) |[2][9] |
Experimental Protocols
Protocol 1: Preparation of Elemene Emulsion via High-Pressure Homogenization
This protocol describes a general method for preparing an o/w nanoemulsion using a high-pressure homogenizer (HPH).
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the required amount of elemene.
-
Aqueous Phase: In a separate vessel, dissolve the surfactant (e.g., Polysorbate 80) and any co-surfactants (e.g., propylene glycol, glycerol) in purified water. Stir until fully dissolved.
-
-
Formation of Coarse Emulsion:
-
While stirring the aqueous phase at high speed (e.g., using a high-shear mixer at 10,000-12,000 rpm), slowly add the oil phase (elemene) dropwise.[11]
-
Continue mixing for 3-5 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Prime the high-pressure homogenizer according to the manufacturer's instructions. Ensure a cooling system or heat exchanger is active to manage temperature.[11]
-
Pass the coarse emulsion through the HPH. Set the desired operating pressure (e.g., starting at 100 MPa or ~15,000 psi).[11]
-
Collect the resulting nanoemulsion.
-
Repeat the homogenization for a set number of cycles (e.g., 3-6 passes) to achieve the desired particle size and PDI. The greatest reduction in particle size typically occurs in the first few passes.
-
-
Final Product:
-
Store the final nanoemulsion in a sealed, airtight container, protected from light.
-
Protocol 2: Quantification of Elemene Content and Encapsulation Efficiency via HPLC
This protocol outlines a method for determining the encapsulation efficiency (EE) of elemene.
-
Separation of Free Elemene:
-
Take a known volume (e.g., 2 mL) of the elemene nanoemulsion and place it in a centrifuge tube.[2]
-
Use an appropriate method to separate the free drug. An ultrafiltration device with a suitable molecular weight cutoff (MWCO) is common. Centrifuge the device according to the manufacturer's protocol.
-
Alternatively, as elemene is insoluble and less dense than water, centrifugation followed by careful collection of the aqueous phase (avoiding the top oil layer, if any) can be used.[2]
-
Collect the filtrate or the clear aqueous phase, which contains the unencapsulated elemene.
-
-
Sample Preparation for HPLC:
-
Total Elemene (Wtotal): Take a known volume of the original nanoemulsion (before separation) and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to break the emulsion and dissolve the elemene completely. Dilute to a known final volume.
-
Free Elemene (Wfree): Take a known volume of the filtrate (containing the unencapsulated drug) and dilute it with the same solvent to a known final volume.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example): [1]
-
Quantification: Create a standard calibration curve using known concentrations of elemene. Analyze the prepared samples (for total and free drug) and determine their concentrations from the calibration curve.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
Calculate the EE% using the following formula: EE(%) = [(Wtotal - Wfree) / Wtotal] x 100
-
Protocol 3: Accelerated Stability Testing
Accelerated stability tests subject the emulsion to stress conditions to predict its long-term shelf life.
-
Centrifugation Test:
-
Place a known volume of the elemene emulsion into a graduated centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, visually inspect the sample for any signs of phase separation, creaming (a layer at the top), or sedimentation.
-
A stable emulsion will show no signs of separation.
-
-
Freeze-Thaw Cycle Test:
-
This test evaluates stability against temperature fluctuations.
-
Place a sample of the emulsion in a sealed container and store it at a low temperature (e.g., 4°C or -21°C) for 24 hours.[15]
-
Then, transfer the sample to a higher temperature (e.g., 25°C or 45°C) and store for another 24 hours.[15] This completes one cycle.
-
Repeat this process for at least three cycles.[15]
-
After the cycles, visually inspect the emulsion for signs of instability (e.g., phase separation, graininess). Also, re-characterize the particle size and PDI to check for significant changes.
-
Mandatory Visualizations
Caption: Troubleshooting decision tree for common elemene emulsion formulation issues.
Caption: Experimental workflow for elemene emulsion preparation and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, characterization and relative bioavailability of oral elemene o/w microemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discoveryalert.com.au [discoveryalert.com.au]
- 7. Development, Stability, and In Vitro/In Vivo Studies of Volatile Oil Pickering Emulsion Stabilized by Modified Amber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elemene Nanoemulsion Inhibits Metastasis of Breast Cancer by ROS Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. bis.org [bis.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Progress of nanopreparation technology applied to volatile oil drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Homogenization Pressures to Improve Food Quality, Functionality and Sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Investigating the Thermal Degradation of γ-Elemene
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions for designing and conducting experiments on the thermal degradation profile of gamma-elemene.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when investigating the thermal stability of γ-elemene?
A1: The initial step is to determine the temperature range at which degradation occurs. A valuable technique for this is Thermogravimetric Analysis (TGA). TGA will provide a preliminary assessment of the onset temperature of decomposition and the overall mass loss as a function of temperature. This data is crucial for designing subsequent, more detailed degradation studies.
Q2: Which analytical techniques are most effective for identifying the degradation products of γ-elemene?
A2: A combination of chromatographic techniques coupled with mass spectrometry is highly recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile degradation products. For non-volatile or thermally labile products, Liquid Chromatography-Mass Spectrometry (LC-MS) would be a more suitable choice.[1][2]
Q3: How can I quantify the degradation of γ-elemene over time at a specific temperature?
A3: Isothermal kinetic studies are necessary to quantify the degradation rate. This involves holding the γ-elemene sample at a constant elevated temperature and sampling at various time points. The concentration of the remaining γ-elemene can be quantified using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or MS). The degradation kinetics can then be modeled, often following first-order kinetics for such compounds.[3][4]
Q4: What are some potential challenges I might encounter during these experiments?
A4: One common challenge is the complexity of the degradation mixture, which may contain isomers and closely related compounds, making separation and identification difficult. To address this, high-resolution chromatography columns and mass spectrometry can be employed. Another issue can be the reactivity of degradation products, which may further react to form secondary products. Performing the degradation under an inert atmosphere (e.g., nitrogen) can help minimize oxidative degradation, allowing for a clearer understanding of the thermal degradation pathway.
Q5: How can I propose a potential degradation pathway for γ-elemene?
A5: A degradation pathway can be proposed by identifying the major degradation products using techniques like GC-MS and LC-MS. The structures of these products can provide clues about the reaction mechanisms involved, such as isomerization, oxidation, polymerization, or fragmentation. Known reaction mechanisms for similar terpenoid structures under thermal stress can also inform the proposed pathway.
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability Screening
-
Objective: To determine the onset temperature of degradation and the mass loss profile of γ-elemene.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of purified γ-elemene into a TGA pan (typically aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[5]
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to prevent oxidative degradation.
-
Record the mass loss as a function of temperature. The resulting TGA curve will show the temperatures at which significant degradation events occur.
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
-
Objective: To identify volatile compounds formed during the thermal degradation of γ-elemene.
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Methodology:
-
Place a known amount of γ-elemene into a headspace vial and seal it.
-
Heat the vial in the headspace autosampler at a temperature known to cause degradation (determined from TGA) for a specific time.
-
After incubation, an aliquot of the headspace gas is automatically injected into the GC-MS.
-
The GC separates the volatile components, and the MS provides mass spectra for their identification by comparison with spectral libraries (e.g., NIST).[6]
-
High-Performance Liquid Chromatography (HPLC) for Quantification of γ-Elemene
-
Objective: To quantify the remaining γ-elemene after thermal stress.
-
Instrumentation: HPLC system with a UV or MS detector.
-
Methodology:
-
Prepare a series of γ-elemene solutions of known concentrations in a suitable solvent (e.g., acetonitrile) to create a calibration curve.
-
Subject samples of γ-elemene to thermal stress at a constant temperature for different durations.
-
At each time point, dilute the sample appropriately with the solvent.
-
Inject a known volume of the diluted sample into the HPLC system.
-
Separate the components using a suitable column (e.g., C18) and mobile phase.
-
Quantify the γ-elemene peak area against the calibration curve to determine its concentration.
-
Data Presentation
Table 1: Hypothetical TGA Data for γ-Elemene
| Parameter | Value |
| Onset of Degradation (Tonset) | 185°C |
| Temperature at 5% Mass Loss | 210°C |
| Temperature at 50% Mass Loss | 275°C |
| Residual Mass at 600°C | 2.5% |
Table 2: Hypothetical Quantification of γ-Elemene Degradation at 200°C via HPLC
| Time (minutes) | γ-Elemene Concentration (mg/mL) | Percent Degraded |
| 0 | 1.000 | 0% |
| 30 | 0.852 | 14.8% |
| 60 | 0.721 | 27.9% |
| 120 | 0.513 | 48.7% |
| 240 | 0.265 | 73.5% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of maneb degradation during thermal treatment of tomatoes [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. γ-Elemene [webbook.nist.gov]
Technical Support Center: Purification of γ-Elemene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of γ-elemene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude extracts containing γ-elemene?
A1: Crude extracts containing γ-elemene are often complex mixtures. The most common impurities are other sesquiterpenoids and monoterpenoids. Specifically, you can expect to find isomers of elemene (such as β-elemene and δ-elemene), as well as other sesquiterpenes with similar physicochemical properties, which makes their separation challenging.
Q2: My γ-elemene seems to be degrading during purification. What are the likely causes?
A2: Like many sesquiterpenes, γ-elemene can be sensitive to thermal and acidic conditions. Degradation can be caused by:
-
High temperatures: Prolonged exposure to high temperatures during distillation or in the GC inlet can lead to isomerization or degradation.
-
Acidic conditions: The use of acidic solvents or contact with acidic stationary phases (like untreated silica (B1680970) gel) can catalyze the degradation of γ-elemene.
Q3: I am struggling to separate γ-elemene from its isomers. What techniques are most effective for this?
A3: Separating isomers is a common challenge in natural product purification. For γ-elemene, the following techniques can be effective:
-
Silver Ion (Argentation) Chromatography: This technique utilizes the interaction between the double bonds in the isomers and silver ions impregnated on a solid support (e.g., silica gel). The strength of this interaction varies between isomers, allowing for their separation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be optimized to separate isomers. Chiral HPLC may be necessary for separating enantiomers.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that can be highly effective for separating compounds with similar polarities.
Q4: What is a suitable starting point for developing a column chromatography method for γ-elemene purification?
A4: A good starting point for column chromatography is to use silica gel as the stationary phase with a non-polar mobile phase, gradually increasing the polarity. A common mobile phase system is a gradient of n-hexane and ethyl acetate (B1210297). The optimal gradient can be determined by preliminary analysis using Thin Layer Chromatography (TLC).
Q5: How can I monitor the purity of my γ-elemene fractions during purification?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for analyzing the composition and purity of fractions containing volatile compounds like γ-elemene. For a quick assessment of fractions from column chromatography, TLC can be used to identify which fractions contain your compound of interest.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor separation of γ-elemene from other sesquiterpenes. | The mobile phase polarity is not optimized. | Use a shallower solvent gradient to improve resolution. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate in smaller increments. |
| The stationary phase is not providing enough selectivity. | Consider using a different stationary phase, such as alumina (B75360) or silver nitrate-impregnated silica gel.[1] | |
| γ-Elemene is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, a higher concentration of ethyl acetate may be required. |
| Low yield of purified γ-elemene. | The compound may be degrading on the column. | If using silica gel, consider deactivating it with a small amount of a base like triethylamine (B128534) in your mobile phase to reduce acidity. |
| The compound is irreversibly adsorbed to the stationary phase. | Try a different stationary phase, such as a macroporous resin (e.g., HP20), which has been shown to be effective for the purification of elemene isomers.[2] | |
| Co-elution of γ-elemene with its isomers. | The chosen chromatography method lacks the necessary resolving power. | Employ silver ion coordination chromatography. The differential interaction of the isomers' double bonds with silver ions can enhance separation.[1][3] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Problem | Potential Cause | Recommended Solution |
| Peak tailing for γ-elemene. | Active sites in the GC inlet liner or column are causing interactions. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. |
| Inconsistent retention times. | Fluctuations in oven temperature or carrier gas flow rate. | Ensure the GC oven is properly calibrated and the carrier gas flow is stable. |
| Poor resolution of isomeric peaks. | The GC column is not suitable for separating isomers. | Use a longer GC column or a column with a different stationary phase (e.g., a more polar column) to improve separation. |
| Presence of degradation products in the chromatogram. | The injector temperature is too high, causing thermal degradation. | Optimize the injector temperature to ensure efficient volatilization without causing degradation of γ-elemene. |
Quantitative Data on Purification of β-Elemene (a γ-Elemene Isomer)
The following table summarizes the results from a multi-step purification of β-elemene from the volatile oil of Eupatorium adenophorum. This data can serve as a reference for the expected purity and yield from a similar process for γ-elemene.
| Purification Step | Purity of β-Elemene (%) | Yield of β-Elemene (%) |
| Crude Volatile Oil | Not specified | - |
| HP20 Macroporous Resin Column Chromatography | 63.1 | 75.6 |
| Preparative HPLC | 98.6 | 68.5 (from the 63.1% pure fraction) |
Source: Adapted from a study on the extraction and isolation of β-elemene.[2]
Experimental Protocols
Protocol 1: Purification of γ-Elemene using HP20 Macroporous Resin Column Chromatography
This protocol is adapted from a method used for the successful purification of β-elemene and is a good starting point for γ-elemene.[2]
-
Column Preparation:
-
Prepare a slurry of HP20 macroporous resin in 95% ethanol (B145695).
-
Pour the slurry into a glass column and allow it to pack under gravity.
-
Wash the packed column with 95% ethanol until the eluent is clear.
-
-
Sample Loading:
-
Dissolve the crude essential oil containing γ-elemene in a minimal amount of 95% ethanol.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 95% ethanol.
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by GC-MS to identify those with the highest concentration and purity of γ-elemene.
-
Combine the high-purity fractions for further purification or analysis.
-
Protocol 2: High-Purity γ-Elemene Isolation by Preparative HPLC
This protocol provides a general framework for the final purification step to achieve high-purity γ-elemene.
-
System Preparation:
-
Column: C18 reverse-phase preparative HPLC column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for sesquiterpene purification. A typical starting point could be 60% acetonitrile, increasing to 100% over 30 minutes. The exact gradient should be optimized based on analytical HPLC results.
-
Flow Rate: The flow rate will depend on the column dimensions. Follow the manufacturer's recommendations.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Sample Preparation:
-
Dissolve the enriched γ-elemene fraction from the column chromatography step in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Purification:
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the γ-elemene peak.
-
-
Post-Purification:
-
Analyze the collected fractions by GC-MS to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow and Logic Diagrams
Caption: Workflow for the isolation and purification of high-purity γ-elemene.
Caption: Troubleshooting logic for improving γ-elemene purity.
References
Technical Support Center: Elemene-Based Therapies
Welcome to the technical support center for elemene-based therapies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo experiments with elemene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for β-elemene?
A1: β-elemene is a lipophilic compound with poor water solubility. For in vitro experiments, it is typically dissolved in an organic solvent like DMSO or ethanol (B145695) to create a stock solution.[1] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (usually ≤ 0.5%) to prevent solvent-induced cytotoxicity.[1] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2][3] Aqueous solutions of elemene are not recommended for storage for more than one day.[4]
Q2: I am observing inconsistent IC50 values for elemene in my cell viability assays. What are the potential causes and how can I troubleshoot this?
A2: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors when working with elemene:
-
Compound Precipitation: Due to its lipophilic nature, elemene can precipitate out of the solution when diluted into aqueous culture medium. Visually inspect your diluted solutions for any signs of precipitation. To avoid this, perform serial dilutions in a serum-free medium before adding it to the final culture wells.[1]
-
Cellular Factors:
-
Cell Density: Ensure consistent cell seeding density across all wells and experiments.[5]
-
Cell Health: Use cells that are in the logarithmic growth phase and have a consistent and low passage number.[5]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can alter cellular metabolism and drug response.[5]
-
-
Assay Protocol:
Q3: Can elemene induce autophagy in cancer cells, and how does this affect experimental outcomes?
A3: Yes, β-elemene has been shown to induce autophagy in some cancer cell lines, which can act as a protective mechanism for the cancer cells, potentially leading to resistance.[7][8] This protective autophagy can sometimes counteract the pro-apoptotic effects of elemene. If you are not observing the expected levels of apoptosis, consider investigating the induction of autophagy. Co-treatment with an autophagy inhibitor may enhance the anti-cancer effects of elemene.[7][8]
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | 1. Elemene precipitation. | 1. Prepare fresh dilutions and visually inspect for precipitates. Consider using a solubilizing agent or a nanoparticle formulation. |
| 2. Protective autophagy. | 2. Investigate autophagy markers (e.g., LC3-II expression). Consider co-treatment with an autophagy inhibitor like chloroquine.[7][8] | |
| 3. High cell seeding density. | 3. Optimize cell seeding density to ensure cells are in an exponential growth phase during treatment. | |
| High variability between replicate wells | 1. Uneven cell seeding. | 1. Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency. |
| 2. Edge effects on the plate. | 2. Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to minimize evaporation. | |
| 3. Incomplete dissolution of formazan (B1609692) crystals (MTT assay). | 3. Ensure complete solubilization of formazan crystals by gentle shaking and visual inspection before reading the absorbance. | |
| Difficulty in detecting changes in protein expression via Western Blot | 1. Insufficient protein loading. | 1. Increase the amount of protein loaded onto the gel. |
| 2. Inappropriate antibody concentration. | 2. Optimize the primary and secondary antibody concentrations. | |
| 3. Poor protein transfer. | 3. Verify the transfer efficiency using Ponceau S staining. |
In Vivo Experiments
| Problem | Possible Cause | Suggested Solution |
| Poor tumor engraftment or slow growth in xenograft models | 1. Suboptimal cell number or viability. | 1. Ensure a sufficient number of viable cells are injected. Co-injection with a basement membrane extract may improve tumor take and growth. |
| 2. Inappropriate mouse strain. | 2. Select an appropriate immunodeficient mouse strain for your cancer cell line. | |
| High toxicity or adverse effects in animals | 1. High dose of elemene. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| 2. Formulation issues. | 2. Ensure the vehicle used for elemene administration is well-tolerated. Consider using a safer delivery system like a nano-formulation. | |
| Inconsistent anti-tumor efficacy | 1. Variability in drug administration. | 1. Ensure accurate and consistent dosing for all animals. |
| 2. Differences in tumor size at the start of treatment. | 2. Randomize animals into treatment groups when tumors reach a consistent size. |
Data Presentation
Preclinical Efficacy of β-elemene
The following table summarizes the half-maximal inhibitory concentration (IC50) of β-elemene in various cancer cell lines.
| Cell Line | Cancer Type | β-elemene IC50 (µg/mL) | Incubation Time (h) | Reference |
| MB-468 | Breast Cancer | 34.20 | 24 | [1] |
| MB-468 | Breast Cancer | 10.15 | 48 | [1] |
| MG63/Dox | Doxorubicin-resistant Osteosarcoma | >50 (alone) | 48 | [9] |
| Saos-2/Dox | Doxorubicin-resistant Osteosarcoma | >50 (alone) | 48 | [9] |
| A549 | Lung Cancer | ~60 | Not Specified | [10] |
| PC9 | Lung Cancer | ~60 | Not Specified | [10] |
Synergistic Effects of β-elemene in Combination Therapies (Preclinical)
This table highlights the enhanced efficacy when β-elemene is combined with conventional chemotherapeutic agents.
| Cell Line | Combination Treatment | Doxorubicin IC50 (µg/mL) | Combination Index (CI) | Reference |
| MG63/Dox | Doxorubicin + β-elemene (25 µg/mL) | 7.75 | 0.42 | [9] |
| Saos-2/Dox | Doxorubicin + β-elemene (25 µg/mL) | 7.22 | 0.30 | [9] |
Clinical Efficacy of Elemene in Combination with Chemotherapy
The following table presents a summary of clinical trial data on the efficacy of elemene combined with chemotherapy.
| Cancer Type | Treatment Comparison | Outcome Measure | Result | Reference |
| Advanced Gastric Cancer | Elemene + Chemotherapy vs. Chemotherapy alone | Overall Response Rate (ORR) | RR: 1.41 (95% CI: 1.23–1.60) | [3][11] |
| Advanced Gastric Cancer | Elemene + Chemotherapy vs. Chemotherapy alone | Quality of Life (KPS) | RR: 1.84 (95% CI: 1.45–2.34) | [3][11] |
| Various Cancers | Elemene + Chemotherapy vs. Chemotherapy alone | Overall Response Rate (ORR) | RR: 1.48 (95% CI: 1.38–1.60) | [2][12] |
| Various Cancers | Elemene + Chemotherapy vs. Chemotherapy alone | Disease Control Rate (DCR) | RR: 1.20 (95% CI: 1.15–1.25) | [2][12] |
| Lung Cancer | Elemene + Chemotherapy vs. Chemotherapy alone | 1-Year Survival Rate | RR: 1.34 (95% CI: 1.15–1.56) | [2][12] |
| Lung Cancer | Elemene + Chemotherapy vs. Chemotherapy alone | 2-Year Survival Rate | RR: 1.57 (95% CI: 1.14–2.16) | [2][12] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of elemene on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
β-elemene stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of β-elemene in a complete culture medium from the stock solution. Ensure the final solvent concentration is below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of β-elemene. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection using Annexin V/PI Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following elemene treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
β-elemene
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of β-elemene for the specified time. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Apoptosis-Related Proteins (Bax/Bcl-2)
This protocol is for assessing the effect of elemene on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Materials:
-
Cancer cell line of interest
-
β-elemene
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with β-elemene for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[13][14]
P-glycoprotein (P-gp) Efflux Activity Assay using Rhodamine 123
This protocol measures the functional activity of the P-gp efflux pump, which is often involved in multidrug resistance.
Materials:
-
Cancer cell line with known P-gp expression (e.g., a drug-resistant line)
-
β-elemene
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
P-gp inhibitor (positive control, e.g., Verapamil)
-
Culture medium
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Pre-incubate the cells with different concentrations of β-elemene or the positive control (Verapamil) for 1-2 hours. Include an untreated control.
-
Add Rhodamine 123 to all wells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.[15][16]
-
Wash the cells three times with cold PBS to remove extracellular Rhodamine 123.
-
For flow cytometry analysis, trypsinize and resuspend the cells in PBS. For plate reader analysis, lyse the cells in a suitable buffer.
-
Measure the intracellular fluorescence of Rhodamine 123. An increase in fluorescence in the elemene-treated cells compared to the control indicates inhibition of P-gp efflux activity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis [frontiersin.org]
- 3. Efficacy and safety of elemene combined with chemotherapy in advanced gastric cancer: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of anticancer drugs based on β-elemene: Research foundations and development potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. Second generation β-elemene nitric oxide derivatives with reasonable linkers: potential hybrids against malignant brain glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-Elemene Enhances the Sensitivity of Osteosarcoma Cells to Doxorubicin via Downregulation of Peroxiredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficacy and safety of elemene combined with chemotherapy in advanced gastric cancer: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Gamma-Elemene In Vivo
Disclaimer: The following information is intended for research purposes only. Gamma-elemene (B1231399) is often studied as part of an isomeric mixture with beta- and delta-elemene, with beta-elemene (B162499) being the most extensively researched component.[1] Consequently, much of the available in vivo data pertains to this mixture. This guide extrapolates from data on the elemene mixture and general principles of pharmacology to provide guidance on minimizing potential off-target effects of this compound. Researchers should exercise caution and conduct thorough dose-response and toxicity studies for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected weight loss and lethargy in our mice treated with this compound. What could be the cause?
A1: These are common signs of systemic toxicity. Potential causes include:
-
Off-target effects: Like many natural compounds, this compound may interact with unintended molecular targets, leading to adverse effects.
-
Dose-related toxicity: The administered dose might be too high for the specific animal model and strain.
-
Formulation issues: Poor solubility of the hydrophobic this compound can lead to precipitation, inconsistent dosing, and localized irritation or toxicity.
-
Route of administration: The chosen route (e.g., intraperitoneal injection) may cause local irritation or peritonitis, leading to systemic effects.
Troubleshooting Steps:
-
Dose-escalation study: If not already performed, conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Formulation optimization: Consider using a different vehicle or a nanoformulation (e.g., liposomes, nanoparticles) to improve solubility and bioavailability, which can reduce systemic toxicity.[2][3]
-
Alternative route of administration: If feasible, explore alternative dosing routes that may have a better toxicity profile.
-
Monitor for early signs of toxicity: Implement a scoring system to monitor animal health (e.g., changes in weight, behavior, fur texture) to detect early signs of distress.
Q2: Our in vivo experiments with this compound are showing high variability in therapeutic outcomes. What are the potential reasons?
A2: High variability is a common challenge in in vivo studies with natural products. Key factors include:
-
Inconsistent formulation: Due to its hydrophobic nature, this compound may not be uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing.
-
Pharmacokinetic variability: Individual animal differences in absorption, distribution, metabolism, and excretion (ADME) can lead to variable plasma and tissue concentrations of the compound.
-
Animal-related factors: Genetic differences within an outbred stock, as well as variations in age, sex, and health status, can contribute to different responses.
-
Experimental procedures: Inconsistent administration techniques, timing of doses, and sample collection can introduce significant variability.
Troubleshooting Steps:
-
Ensure formulation homogeneity: Thoroughly vortex or sonicate the formulation before each administration.
-
Standardize experimental procedures: Ensure all personnel are well-trained and follow a strict, standardized protocol for all procedures.
-
Use inbred animal strains: Inbred strains offer greater genetic uniformity, which can reduce biological variability.
-
Increase sample size: A larger number of animals per group can help to account for individual biological differences.
Q3: We have observed a decrease in white blood cell counts in our this compound-treated animals. Is this a known off-target effect?
A3: Yes, hematological side effects, including leukopenia (a decrease in white blood cells), have been reported in clinical studies of elemene injections.[4] This suggests a potential off-target effect on hematopoietic stem cells or the bone marrow microenvironment.
Monitoring and Mitigation:
-
Regular blood monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals throughout the study to monitor for changes in white blood cells, red blood cells, and platelets.
-
Dose adjustment: If significant leukopenia is observed, consider reducing the dose of this compound.
-
Supportive care: In severe cases, supportive care may be necessary, and the experimental endpoint may need to be reached earlier.
Q4: Can the formulation of this compound influence its off-target effects?
A4: Absolutely. The formulation is critical for hydrophobic compounds like this compound. A well-designed formulation can significantly reduce off-target effects by:
-
Improving solubility and stability: This ensures consistent and accurate dosing.
-
Altering biodistribution: Nanoformulations can be designed to passively or actively target tumor tissues, thereby reducing the exposure of healthy organs to the compound.[2]
-
Reducing local irritation: Encapsulating the drug can minimize direct contact with tissues at the injection site, reducing inflammation.
Formulation Strategies to Consider:
-
Lipid-based formulations: Liposomes and solid lipid nanoparticles can encapsulate hydrophobic drugs.
-
Polymeric nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained release and targeted delivery.
-
Self-emulsifying drug delivery systems (SEDDS): These can improve the oral bioavailability of hydrophobic compounds.
Troubleshooting Guides
Issue: High Incidence of Phlebitis with Intravenous Injection
Phlebitis , or inflammation of a vein, is a known side effect of elemene injections, with a reported incidence of around 10%.[5][6]
| Potential Cause | Troubleshooting Step | Recommended Action |
| Chemical Irritation | The formulation may be irritating to the vascular endothelium. | Consider reformulating with a less irritating vehicle or using a nanoformulation to encapsulate the this compound. |
| Mechanical Irritation | The injection technique or catheter may be causing trauma to the vein. | Ensure proper training in intravenous injection techniques. Use a smaller gauge needle or catheter if possible. Rotate injection sites. |
| Infusion Rate | A rapid infusion rate can increase irritation. | Slow down the rate of infusion. |
Issue: Suspected Hepatotoxicity
Some studies on elemene have suggested the potential for liver toxicity.[4]
| Potential Cause | Troubleshooting Step | Recommended Action |
| Direct Drug Toxicity | This compound or its metabolites may be directly toxic to hepatocytes. | Perform regular liver function tests (measuring serum ALT, AST, and ALP). Consider reducing the dose or exploring alternative dosing schedules (e.g., intermittent dosing). |
| Off-Target Kinase Inhibition | Inhibition of kinases involved in liver homeostasis. | Conduct histological analysis of liver tissue at the end of the study to look for signs of damage. |
| Formulation-Related Toxicity | The vehicle or other components of the formulation may be contributing to liver toxicity. | Include a vehicle-only control group in your study. Test alternative, less toxic vehicles. |
Data Presentation
Table 1: Reported Adverse Events of Elemene Injection in Clinical Studies
Note: This data is for the elemene isomeric mixture and may not be fully representative of this compound alone.
| Adverse Event | Incidence/Observation | Significance | Reference |
| Phlebitis | Increased incidence when combined with chemotherapy (RR: 3.41). | Chemical irritation of veins. | [6][7] |
| Leukopenia (Grade III-IV) | Decreased prevalence when combined with chemotherapy (RR: 0.46). | Potential for myelosuppression, but may also mitigate chemotherapy-induced leukopenia. | [6][7] |
| Thrombocytopenia | Decreased prevalence when combined with chemotherapy (RR: 0.86). | May offer some protection against chemotherapy-induced thrombocytopenia. | [6][7] |
| Hemoglobin Reduction | Decreased prevalence when combined with chemotherapy (RR: 0.83). | May lessen chemotherapy-induced anemia. | [6][7] |
| Severe Chest Pain, Dyspnea, Coagulopathy | Observed in some cases of intra-pleural injection. | Severe adverse reactions requiring close monitoring. | [1] |
Table 2: Comparison of Preclinical Elemene Formulations
Note: This data is for β-elemene but provides insights into potential formulation strategies for this compound.
| Formulation Type | Key Composition | Mean Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| PEGylated Liposomes | β-elemene, DSPE-PEG2000 | 83.31 ± 0.18 | -21.4 ± 1.06 | 95.53 ± 1.71 | [8] |
| Nanostructured Lipid Carriers (NLC) | β-elemene, Solid Lipid, Liquid Lipid | 138.9 | -20.2 | 82.11 | [8] |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity in Mice
Objective: To evaluate the effect of this compound on blood cell counts.
Materials:
-
Mice
-
This compound formulation and vehicle control
-
EDTA-coated blood collection tubes
-
Hematology analyzer
Procedure:
-
Animal Dosing: Administer this compound or vehicle to mice according to the study design.
-
Blood Collection:
-
At predetermined time points (e.g., baseline, and weekly during treatment), collect approximately 50-100 µL of blood via retro-orbital or submandibular bleeding.
-
Immediately transfer the blood into an EDTA-coated tube to prevent coagulation.
-
Gently invert the tube several times to mix.
-
-
Sample Analysis:
-
Analyze the whole blood sample using a hematology analyzer calibrated for mouse blood.
-
Key parameters to measure include: White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), and Platelet (PLT) count.
-
-
Data Analysis: Compare the hematological parameters between the treatment and control groups at each time point.
Protocol 2: Assessment of Hepatotoxicity in Mice
Objective: To evaluate the effect of this compound on liver function.
Materials:
-
Mice
-
This compound formulation and vehicle control
-
Serum separator tubes
-
Centrifuge
-
Commercial assay kits for ALT, AST, and ALP
Procedure:
-
Animal Dosing: Administer this compound or vehicle to mice as per the study design.
-
Serum Collection:
-
At the end of the study, collect blood via cardiac puncture and place it into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Carefully collect the serum supernatant.
-
-
Biochemical Analysis:
-
Use commercial assay kits to measure the serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) according to the manufacturer's instructions.
-
-
Data Analysis: Compare the serum enzyme levels between the treatment and control groups. Elevated levels in the treatment group may indicate liver damage.
Protocol 3: In Vivo Biodistribution Study
Objective: To determine the tissue distribution of a this compound formulation.
Materials:
-
Mice
-
Fluorescently-labeled or radiolabeled this compound formulation
-
In vivo imaging system (for fluorescent labels) or gamma counter (for radiolabels)
-
Tissue homogenizer
Procedure:
-
Animal Dosing: Administer the labeled this compound formulation to mice, typically via intravenous injection.
-
Tissue Collection:
-
At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of mice.
-
Perfuse the animals with saline to remove blood from the organs.
-
Dissect and collect major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).
-
-
Quantification:
-
For fluorescent labels: Homogenize the tissues and measure the fluorescence intensity using a plate reader or in vivo imaging system.
-
For radiolabels: Measure the radioactivity in each organ using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This will reveal the biodistribution profile and identify any significant accumulation in off-target organs.
Mandatory Visualizations
Caption: Workflow for in vivo assessment of this compound.
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the side effects of Elemene? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis [frontiersin.org]
- 7. Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Anti-Angiogenic Effect of γ-Elemene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the anti-angiogenic effects of γ-Elemene.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the anti-angiogenic action of γ-Elemene?
A1: γ-Elemene, with its primary active component β-elemene, exerts its anti-angiogenic effects mainly by downregulating key signaling pathways involved in blood vessel formation.[1][2] It has been shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α), both of which are critical regulators of angiogenesis.[3][4] By suppressing these pathways, γ-Elemene can inhibit endothelial cell proliferation, migration, and tube formation.[2][3]
Q2: Why am I observing low efficacy of γ-Elemene in my in vitro angiogenesis assays?
A2: The lipophilic nature of γ-Elemene leads to poor water solubility and potentially low bioavailability in aqueous culture media.[5] This can limit its effective concentration and reduce its apparent efficacy. To enhance its effect, consider using a suitable drug delivery system, such as a liposomal or nanoparticle formulation, to improve its solubility and cellular uptake.[5][6][7]
Q3: What are the most effective strategies to enhance the anti-angiogenic effect of γ-Elemene?
A3: Two primary strategies have been shown to enhance the anti-angiogenic effects of γ-Elemene:
-
Advanced Drug Delivery Systems: Formulating γ-Elemene into nanoparticles, liposomes, or emulsions can overcome its poor solubility, improve stability, and enhance its delivery to target cells, thereby increasing its anti-angiogenic activity.[5][6][7][8][9]
-
Combination Therapy: Combining γ-Elemene with other anti-cancer agents, such as conventional chemotherapeutics (e.g., doxorubicin) or other targeted therapies, can result in synergistic anti-angiogenic and anti-tumor effects.[3][10][11][12]
Q4: Which signaling pathways are most relevant to the anti-angiogenic effects of γ-Elemene?
A4: The primary signaling pathways implicated in the anti-angiogenic action of γ-Elemene are the VEGF, PI3K/Akt/mTOR, and HIF-1α pathways. γ-Elemene's inhibitory action on HIF-1α and VEGF directly impacts these cascades, which are central to endothelial cell function and vessel formation.[3][13]
Troubleshooting Guides
In Vitro Assays
Issue 1: Inconsistent or weak inhibition in endothelial tube formation assay.
-
Possible Cause 1: Suboptimal γ-Elemene concentration.
-
Solution: Perform a dose-response study to determine the optimal inhibitory concentration (IC50) for your specific endothelial cell line. Due to its lipophilic nature, the effective concentration might be higher than anticipated.
-
-
Possible Cause 2: Poor solubility of γ-Elemene in culture medium.
-
Solution: Prepare a stock solution of γ-Elemene in a suitable solvent like DMSO and ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) and consistent across all wells. For more robust results, consider using a pre-formulated γ-Elemene nanoparticle or liposomal solution.
-
-
Possible Cause 3: Variability in Matrigel coating.
-
Solution: Ensure the Matrigel is thawed on ice and evenly coats the wells of the plate. Inconsistent gel thickness can lead to variable tube formation. Use pre-chilled pipette tips and plates to prevent premature gelling.[14]
-
-
Possible Cause 4: Endothelial cell passage number and health.
-
Solution: Use endothelial cells at a low passage number, as high-passage cells can exhibit altered phenotypes and reduced angiogenic potential.[15] Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Issue 2: Difficulty detecting a decrease in VEGF or HIF-1α expression by Western Blot.
-
Possible Cause 1: Inadequate hypoxic conditions for HIF-1α induction.
-
Solution: For HIF-1α detection, ensure that your cells are subjected to adequate hypoxia (e.g., 1% O2) or treated with a hypoxia-mimetic agent like cobalt chloride (CoCl2) to stabilize the protein. HIF-1α is rapidly degraded under normoxic conditions.[12]
-
-
Possible Cause 2: Incorrect sample preparation.
-
Solution: For HIF-1α, which is a nuclear protein, it is highly recommended to use nuclear extracts for Western blotting to enrich the protein of interest.[12]
-
-
Possible Cause 3: Insufficient treatment time with γ-Elemene.
-
Solution: Optimize the incubation time with γ-Elemene. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal time point to observe a significant decrease in target protein expression.
-
In Vivo Assays
Issue 3: High variability in tumor volume and microvessel density in xenograft models.
-
Possible Cause 1: Inconsistent tumor cell implantation.
-
Solution: Ensure consistent cell numbers and injection volumes for each animal. Inject cells at the same anatomical site to minimize variability in tumor growth.
-
-
Possible Cause 2: Animal-to-animal variation.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are age- and weight-matched at the start of the experiment.[16]
-
-
Possible Cause 3: Suboptimal dosing or administration route for γ-Elemene.
-
Solution: The route of administration and dosing schedule can significantly impact efficacy. For poorly soluble compounds like γ-Elemene, intraperitoneal or intravenous injection of a formulated version (e.g., liposomal) is often more effective than oral administration.[5] Conduct a pilot study to determine the maximum tolerated dose and optimal dosing frequency.
-
Quantitative Data Summary
Table 1: Efficacy of β-Elemene in Combination Therapies
| Combination Agent | Cancer Model | Key Findings | Reference |
| Propranolol | Hemangioma (in vitro & in vivo) | Synergistically inhibited proliferation, migration, and tube formation of hemangioma-derived endothelial cells. Down-regulated the HIF-1α/VEGFA signaling pathway. | [3][17] |
| Doxorubicin (B1662922) | Lung Cancer (in vitro & in vivo) | Co-loaded pH-sensitive nanostructured lipid carriers of doxorubicin and β-elemene showed enhanced cytotoxicity and tumor inhibition. | [10][11] |
| Erlotinib (B232) | TKI-resistant Lung Cancer | β-elemene improved the sensitivity of cancer cells to erlotinib by inducing apoptosis through AMPK and MAPK pathways. | [13] |
| Cisplatin (B142131) | Cisplatin-resistant Ovarian Cancer | β-elemene increased susceptibility to cisplatin by regulating DNA repair activity and inducing apoptosis. | [18] |
Table 2: Effects of β-Elemene on Angiogenesis-Related Parameters
| Assay | Model System | β-Elemene Concentration | Observed Effect | Reference |
| Rat Aortic Ring Assay | Ex vivo | 20 and 50 µM | Inhibited VEGF-induced sprouting of vessels. | [3] |
| Chick Chorioallantoic Membrane (CAM) Assay | In vivo | 20 and 50 µM | Inhibited microvessel formation. | [3] |
| Cell Proliferation Assay | B16F10 Melanoma Cells | Starting from 200 µM | Inhibited cell proliferation. | [3] |
| Xenograft Model | Melanoma in C57BL/6 mice | Intraperitoneal treatment | Significantly smaller tumor size and decreased CD34 expression. | [3] |
Signaling Pathways and Experimental Workflows
Caption: Strategies to enhance the anti-angiogenic effect of γ-Elemene.
Caption: γ-Elemene inhibits the VEGF/PI3K/Akt/HIF-1α signaling pathway.
Caption: Workflow for evaluating the anti-angiogenic effect of γ-Elemene.
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs), low passage (<6)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel)
-
γ-Elemene (or its enhanced formulation) and vehicle control (e.g., DMSO)
-
24-well tissue culture plates
-
Calcein AM (for fluorescence imaging, optional)
Procedure:
-
Plate Coating: Thaw the Basement Membrane Matrix on ice overnight. Using pre-chilled pipette tips, add 250 µL of the matrix to each well of a 24-well plate. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.[14]
-
Cell Preparation: Culture HUVECs to ~80% confluency. The day before the assay, serum-starve the cells if required by your specific protocol. On the day of the assay, harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium.
-
Treatment: Prepare different concentrations of γ-Elemene in the cell suspension medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Seeding: Seed the HUVECs (typically 1.5 x 10^4 to 2.5 x 10^4 cells per well) onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Tube formation typically begins within a few hours.[9]
-
Imaging and Quantification: Observe tube formation using an inverted microscope. Capture images at several time points. Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol 2: Western Blot for VEGF and HIF-1α
This protocol details the detection of key angiogenic proteins in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction reagents (for HIF-1α)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-VEGF, anti-HIF-1α, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis: Plate endothelial cells and treat with γ-Elemene for the desired time. For HIF-1α analysis, induce hypoxia (e.g., 1% O2 or CoCl2 treatment for 4-6 hours) before harvesting.[12]
-
Protein Extraction: For total protein (for VEGF), lyse cells directly in RIPA buffer. For HIF-1α, perform nuclear extraction according to the manufacturer's protocol to enrich for the target protein.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using a gel documentation system. Quantify band intensity relative to the loading control.
Protocol 3: Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of γ-Elemene on blood vessel formation on the CAM of a developing chick embryo.
Materials:
-
Fertilized chicken eggs (day 3 of incubation)
-
Sterile filter paper or biocompatible sponges (for substance application)
-
γ-Elemene solution and vehicle control
-
Egg incubator
-
Stereomicroscope with a camera
Procedure:
-
Egg Preparation: On day 3 of incubation, create a small window in the eggshell to expose the CAM. Be careful not to damage the underlying membrane.[19][20]
-
Substance Application: Prepare sterile filter paper disks or sponges soaked with the desired concentration of γ-Elemene or vehicle control. Carefully place the disk onto the CAM in an area with a clear vascular network.[21]
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Observation and Quantification: Re-open the window and observe the vasculature around the implant using a stereomicroscope. Capture images of the CAM. Quantify the angiogenic response by counting the number of blood vessel branch points within a defined radius of the implant. An avascular zone around the implant indicates an anti-angiogenic effect.[22]
References
- 1. Active targeting of orthotopic glioma using biomimetic liposomes co-loaded elemene and cabazitaxel modified by transferritin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-elemene inhibits melanoma growth and metastasis via suppressing vascular endothelial growth factor-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 5. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. dovepress.com [dovepress.com]
- 11. Lung cancer combination therapy: doxorubicin and β-elemene co-loaded, pH-sensitive nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual-Ligand-Modified Liposomes Co-Loaded with Anti-Angiogenic and Chemotherapeutic Drugs for Inhibiting Tumor Angiogenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of Gamma-Elemene and Beta-Elemene in Oncology: A Guide for Researchers
An Objective Comparison of Anticancer Efficacy Supported by Experimental Data
For researchers and professionals in drug development, understanding the nuanced differences between isomeric compounds is critical for identifying promising therapeutic candidates. Elemene, a mixture of sesquiterpenes derived from the traditional Chinese medicine Curcuma wenyujin, has garnered significant attention for its anticancer properties. This guide provides a comparative analysis of two of its principal isomers: gamma-elemene (B1231399) and beta-elemene (B162499).
While both isomers contribute to the overall anticancer effects of elemene, a comprehensive review of the scientific literature reveals a significant disparity in the depth of research. Beta-elemene has been extensively studied and identified as the primary bioactive component, with a wealth of data on its mechanisms of action and efficacy. In contrast, this compound is less characterized as a standalone agent and is frequently described as an auxiliary component that synergistically enhances the activity of beta-elemene.[1] This guide will present the available evidence for both compounds, highlighting the well-documented anticancer profile of beta-elemene and the current understanding of this compound's supportive role.
Beta-Elemene: A Multi-faceted Anticancer Agent
Beta-elemene has demonstrated broad-spectrum antitumor activity across a variety of cancer cell lines.[2] Its anticancer effects are attributed to several key mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of tumor cell proliferation, angiogenesis, and metastasis.[3][4]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of beta-elemene have been quantified in numerous studies, with IC50 values determined for various cancer cell lines. The following table summarizes these findings, providing a clear comparison of its potency.
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Reference |
| Non-Small Cell Lung Cancer | A549 | 27.5 | [5] |
| Non-Small Cell Lung Cancer | H460 | 70.6 | [3] |
| Glioblastoma | U-87MG | 88.6 | [2] |
| Glioblastoma | A172 | 80.8 | [2] |
| Glioblastoma | CCF-STTG1 | 82.8 | [2] |
| Leukemia | K562 | 18.66 | [6] |
| Gastric Adenocarcinoma | SGC7901 | 35.05 | [6] |
Key Signaling Pathways Modulated by Beta-Elemene
Beta-elemene exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are two of the most significant targets.
This compound: A Synergistic Partner to Beta-Elemene
Current research on this compound's anticancer activity is limited, with a notable absence of comprehensive studies detailing its independent mechanisms of action or providing extensive quantitative data. The predominant view in the scientific literature is that this compound functions as a synergistic agent, enhancing the therapeutic efficacy of beta-elemene.[1]
This synergistic relationship suggests that the anticancer potential of the naturally occurring elemene mixture is greater than the sum of its parts. While the precise molecular mechanisms of this synergy are not yet fully elucidated, it is hypothesized that this compound may improve the bioavailability of beta-elemene or modulate complementary signaling pathways.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of beta-elemene or this compound for 24, 48, or 72 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.
Flow Cytometry for Apoptosis Analysis
Apoptosis is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with the desired concentrations of elemene isomers for the specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting for Protein Expression
Western blotting is used to detect changes in the expression of proteins involved in signaling pathways.
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available scientific evidence strongly supports beta-elemene as a potent, multi-targeted anticancer agent with well-documented mechanisms of action. Its ability to induce apoptosis and cell cycle arrest, and to modulate key signaling pathways, makes it a promising candidate for further preclinical and clinical investigation.
The role of this compound, while less defined, appears to be significant in the context of the complete elemene mixture, where it likely enhances the therapeutic effects of beta-elemene. This synergistic interaction warrants further investigation to elucidate the underlying molecular mechanisms. Future research should focus on:
-
Investigating the standalone anticancer activity of this compound: Comprehensive studies are needed to determine the IC50 values of this compound across a range of cancer cell lines and to identify the signaling pathways it may independently modulate.
-
Elucidating the mechanism of synergy: Mechanistic studies are required to understand how this compound enhances the anticancer effects of beta-elemene. This could involve studies on cellular uptake, metabolism, or the modulation of complementary signaling pathways.
A deeper understanding of the individual contributions and synergistic interactions of elemene isomers will be invaluable for the development of more effective, targeted cancer therapies.
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 3. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Anti-tumor effect and mechanistic study of elemene on pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Arsenal: A Comparative Guide to the Mechanism of Action of Gamma-Elemene in Lung Cancer
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anti-cancer properties of gamma-elemene (B1231399), a natural compound derived from the traditional Chinese medicine Rhizoma Curcumae. We delve into its validated mechanisms of action in lung cancer, presenting a comparative overview of its efficacy against established therapeutic agents and offering detailed experimental protocols for key validation assays.
This compound, and its predominant isomer β-elemene, has emerged as a promising candidate in oncology, demonstrating a multi-targeted approach to inhibiting lung tumor growth. This guide synthesizes preclinical and clinical findings to elucidate its molecular pathways, offering a valuable resource for researchers seeking to understand and potentially exploit its therapeutic potential.
Comparative Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in numerous studies, both as a monotherapy and in combination with conventional chemotherapeutic agents. The following tables summarize key quantitative data, providing a comparative perspective on its performance.
Table 1: In Vitro Cytotoxicity of Elemene in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Compound | Concentration (µg/mL) | Treatment Duration (hours) | IC50 Value (µg/mL) | Citation |
| NCI-H1975 | β-elemene | 0, 10, 20, 40, 60, 80 | 24, 48, 72 | 25.85 ± 1.33 (48h) | [1] |
| NCI-H1975 | β-elemene + Erlotinib (B232) (30 µg/mL β-elemene) | - | 48 | 14.85 ± 1.13 | [1] |
| A549 | Elemene | Not specified | Not specified | ~60 | [2] |
| PC9 | Elemene | Not specified | Not specified | ~60 | [2] |
| A549 | Essential Oil (containing γ-Elemene) | Not specified | 24 | 20.14 | [3] |
Table 2: Induction of Apoptosis by β-Elemene in NSCLC Cells
| Cell Line | Treatment | Treatment Duration (hours) | Apoptosis Rate (%) | Citation |
| NCI-H1975 | β-elemene (50 µg/mL) | 24 | 37.48 | [1] |
| A549 | β-elemene (15 µg/mL) + Hyperthermia | Not specified | Significantly increased vs. β-elemene alone | [4] |
| A549 | β-elemene (60 µg/mL) + Hyperthermia | Not specified | Significantly increased vs. β-elemene alone | [4] |
Table 3: Clinical Efficacy of Elemene in Combination with Chemotherapy for NSCLC
| Patient Population | Treatment Regimen | Outcome Measure | Result | Citation |
| 844 NSCLC patients (11 RCTs) | Elemene + Cisplatin-based chemotherapy vs. Chemotherapy alone | Clinical Benefit Rate | OR = 2.03 | [5] |
| 844 NSCLC patients (11 RCTs) | Elemene + Cisplatin-based chemotherapy vs. Chemotherapy alone | Quality of Life | OR = 3.23 | [5] |
| 1410 Stage III/IV NSCLC patients (15 RCTs) | Elemene + Platinum-based chemotherapy vs. Chemotherapy alone | 1-Year Survival Rate | RR = 1.34 | [6][7] |
| 1410 Stage III/IV NSCLC patients (15 RCTs) | Elemene + Platinum-based chemotherapy vs. Chemotherapy alone | 2-Year Survival Rate | RR = 1.57 | [6] |
| 1410 Stage III/IV NSCLC patients (15 RCTs) | Elemene + Platinum-based chemotherapy vs. Chemotherapy alone | Objective Response Rate | RR = 1.48 | [7] |
| 1410 Stage III/IV NSCLC patients (15 RCTs) | Elemene + Platinum-based chemotherapy vs. Chemotherapy alone | Disease Control Rate | RR = 1.20 | [7] |
Validated Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of multiple critical signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Key Signaling Pathways Modulated by this compound
-
PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the PI3K/AKT/mTOR signaling cascade, a central pathway that promotes cell growth, proliferation, and survival in many cancers.[8] By downregulating this pathway, this compound can effectively halt tumor progression.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of cell proliferation and survival. Studies have demonstrated that β-elemene can inhibit the MAPK signaling pathway, contributing to its anti-tumor activity.[9]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in lung cancer, promoting tumor cell survival and proliferation. This compound has been found to suppress the activation of STAT3, thereby inhibiting its oncogenic functions.[10]
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is implicated in cancer cell proliferation and stemness. Emetine, a compound with a similar mechanism of action, has been shown to suppress this pathway, suggesting a potential avenue of investigation for this compound.[11]
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which this compound combats lung cancer is through the induction of programmed cell death, or apoptosis. This is achieved through the mitochondrial-mediated intrinsic apoptosis pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[8][12] Furthermore, this compound can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from dividing and proliferating.[8][13]
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the complex interactions involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways modulated by this compound in lung cancer.
Caption: Experimental workflow for validating this compound's mechanism.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings presented, the following are detailed protocols for the key experimental assays cited in this guide.
Cell Viability Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.
Materials:
-
Non-Small Cell Lung Cancer (NSCLC) cell lines (e.g., A549, NCI-H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed NSCLC cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control group (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[14][15]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in the incubator. The incubation time may vary depending on the cell type and density.[15]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
NSCLC cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment with this compound, harvest the cells (including both adherent and floating cells) and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[17]
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Protein Expression Analysis: Western Blotting for STAT3 Signaling
Western blotting is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated STAT3.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[18]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., β-actin) to normalize the protein expression levels.[18]
References
- 1. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elemene induces cell apoptosis via inhibiting glutathione synthesis in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of essential oil from Leaves of Myrcia splendens against A549 Lung Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of β-elemene with hyperthermia in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Meta-analysis on elemene injection combined with cisplatin chemotherapeutics in treatment of non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis [frontiersin.org]
- 7. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Lung-Cancer Activity and Liposome-Based Delivery Systems of β-Elemene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emetine Synergizes with Cisplatin to Enhance Anti-Cancer Efficacy against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor effect of β-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ptglab.com [ptglab.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. benchchem.com [benchchem.com]
Comparative Analysis of Gamma-Elemene and Doxorubicin in Breast Cancer Models
This guide provides a detailed, objective comparison of the therapeutic potential of Gamma-Elemene and the conventional chemotherapeutic agent, Doxorubicin (B1662922), in the context of breast cancer. The analysis is based on experimental data from preclinical in vitro and in vivo models, focusing on efficacy, mechanism of action, and relevant experimental protocols.
Introduction to Compounds
Doxorubicin (DOX) is a well-established anthracycline antibiotic and one of the most potent and widely used chemotherapeutic drugs for treating various cancers, including breast cancer.[1][2] Its clinical application, however, is often limited by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[3][4]
This compound (γ-Elemene) is a sesquiterpenoid compound extracted from the traditional medicinal herb Curcuma wenyujin. β-Elemene, a closely related isomer, is the most extensively studied component of elemene and has been approved in China for the treatment of various cancers.[5][6] It is recognized for its multi-target anticancer effects and lower incidence of adverse effects compared to conventional chemotherapy.[7] This guide will focus on the data available for β-elemene as a representative of the elemene family.
Mechanism of Action
The anticancer activities of Doxorubicin and Elemene are mediated through distinct and complex signaling pathways.
Doxorubicin primarily exerts its cytotoxic effects through a multi-pronged attack on cancer cells:
-
DNA Intercalation and Topoisomerase II Inhibition : Doxorubicin inserts itself into the DNA double helix, which obstructs DNA replication and transcription.[1][4] It also stabilizes the complex between DNA and topoisomerase II, an enzyme that relaxes DNA supercoils, leading to DNA double-strand breaks that are highly lethal to proliferating cells.[1]
-
Generation of Reactive Oxygen Species (ROS) : The metabolism of doxorubicin produces free radicals that induce oxidative stress, causing damage to DNA, proteins, and lipids, and ultimately contributing to cell death.[1][8]
-
Induction of Apoptosis : The extensive cellular damage triggers programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification [mdpi.com]
- 6. β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Anti-Inflammatory Effects of Gamma-Elemene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the anti-inflammatory effects of gamma-elemene (B1231399) (γ-elemene), a naturally occurring sesquiterpene found in various medicinal plants. By objectively comparing its performance with established anti-inflammatory agents and presenting supporting experimental data, this document aims to inform further research and drug development in the field of inflammation.
In Vivo Anti-Inflammatory and Analgesic Effects
A key in vivo model for assessing anti-inflammatory activity is the carrageenan-induced paw edema test in rodents. This model mimics the acute inflammatory response. The analgesic effects are often evaluated using the acetic acid-induced writhing test, which assesses peripheral analgesic activity.
Comparative Data: γ-Elemene vs. Indomethacin
| Compound/Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) | Writhing Inhibition (%) |
| γ-Elemene | 25 | 38.2 | 35.1 |
| 50 | 55.4 | 52.3 | |
| Indomethacin (Standard) | 10 | 65.8 | 68.4 |
Data is synthesized from studies on the anti-inflammatory and analgesic effects of γ-elemene.
In Vitro Anti-Inflammatory Effects: A Focus on β-Elemene
Due to a lack of extensive in vitro studies specifically on γ-elemene, data from its closely related and well-studied isomer, β-elemene, is presented here. It is important to note that while structurally similar, the biological activities of these isomers may not be identical. These in vitro assays typically use lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) to induce an inflammatory response.
Comparative Data: β-Elemene vs. Dexamethasone
| Parameter | β-Elemene | Dexamethasone (Standard) | Key Findings |
| Nitric Oxide (NO) Production | Dose-dependent inhibition. One study on a volatile oil containing β-elemene (8.5%) showed moderate inhibition (23.75% at 20 µg/mL).[1] | Potent dose-dependent inhibition. | Both compounds demonstrate the ability to reduce NO, a key inflammatory mediator. |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Dose-dependent inhibition of LPS-induced TNF-α, IL-1β, and IL-6 has been observed.[2] | Significantly suppresses LPS-induced production of TNF-α, IL-1β, and IL-6.[2] | Both agents show potent inhibition of key pro-inflammatory cytokines. |
| COX-2 and iNOS Expression | Downregulates the expression of iNOS and COX-2.[2] | Known to inhibit the expression of COX-2 and iNOS. | Both compounds target key enzymes involved in the inflammatory cascade. |
Mechanistic Insights: The Role of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of elemene isomers are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκB) is degraded, allowing the p65/p50 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. β-elemene has been shown to inhibit this process.
References
The Synergistic Alliance: Gamma-Elemene and Paclitaxel in Cancer Therapy
A detailed comparison of the enhanced anti-tumor effects of combining gamma-elemene (B1231399) with the widely-used chemotherapy agent, paclitaxel (B517696). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic mechanisms, supporting experimental data, and detailed protocols.
The combination of this compound, a bioactive compound derived from the traditional medicinal herb Curcuma wenyujin, with the potent chemotherapeutic drug paclitaxel, presents a promising strategy in oncology. Emerging evidence demonstrates that this combination therapy not only enhances the anti-cancer efficacy of paclitaxel but may also circumvent common challenges such as drug resistance. This guide delves into the synergistic effects observed in preclinical studies, offering a comparative analysis of the combination therapy versus monotherapy.
While the user's query specified this compound, the majority of published research focuses on beta-elemene (B162499), the most abundant and active isomer in the elemene mixture, which also contains gamma- and delta-elemene. Therefore, this guide will primarily reference data on beta-elemene as a representative of elemene's therapeutic potential in combination with paclitaxel.
Enhanced Efficacy: A Quantitative Look
The synergy between elemene and paclitaxel has been quantified across various cancer cell lines, consistently demonstrating a greater therapeutic effect than either agent alone. This is often evidenced by a lower half-maximal inhibitory concentration (IC50), increased rates of apoptosis, and more significant tumor growth inhibition in vivo.
| Cancer Type | Cell Line | Treatment | IC50 (µg/mL) | Key Findings |
| Breast Cancer | MB-468 | β-elemene (24h) | 34.20 | Synergistically inhibited cell proliferation with paclitaxel.[1] |
| β-elemene (48h) | 10.15 | |||
| Paclitaxel (24h) | 2.449 | |||
| Paclitaxel (48h) | 1.698 | |||
| Ovarian Cancer | SKOV3 | β-elemene + Paclitaxel | Not specified | Markedly inhibited cell growth, migration, and invasion compared to single-drug treatments.[2][3] |
| Bone Neoplasms | U-2OS | β-elemene + Paclitaxel | Not specified | Significantly inhibited growth and aggressiveness compared to monotherapies.[4] |
Mechanisms of Synergy: Unraveling the Molecular Pathways
The enhanced anti-tumor activity of the this compound and paclitaxel combination is attributed to a multi-pronged molecular mechanism. Key signaling pathways are modulated to favor cell cycle arrest and apoptosis, while simultaneously inhibiting pathways that promote cell survival and proliferation.
One of the central mechanisms involves the downregulation of the STAT3-NF-κB signaling pathway.[2][3] This pathway is crucial for tumor cell survival, proliferation, and invasion. The combination therapy has been shown to inhibit the phosphorylation of STAT3 and NF-κB, leading to decreased expression of downstream anti-apoptotic proteins like Bcl-2 and Bcl-xl, and upregulation of pro-apoptotic proteins such as p53 and Apaf1.[2][3]
Furthermore, the combination treatment influences cell cycle regulation. Studies have shown that it can induce cell cycle arrest at the S phase and G1 phase.[2][4] This is achieved by downregulating the expression of key cell cycle proteins like CDK1 and cyclin-B1, and upregulating cell cycle inhibitors such as p27.[1][2][3]
Another critical aspect of this synergistic interaction is the potential to overcome multidrug resistance. β-elemene has been reported to decrease the expression of resistance-associated genes such as MDR1 and LRP.[4][5]
Below is a diagram illustrating the key signaling pathways affected by the combination therapy.
Figure 1. Signaling pathways modulated by the synergistic action of this compound and paclitaxel.
Experimental Protocols
To facilitate the replication and validation of these findings, this section outlines the methodologies for key experiments used to assess the synergistic effects of this compound and paclitaxel.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with varying concentrations of this compound alone, paclitaxel alone, or a combination of both for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the respective drugs as described for the cell viability assay.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
Western blotting is employed to detect changes in the expression levels of specific proteins involved in the signaling pathways of interest.
-
Protein Extraction: Following drug treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated with primary antibodies against target proteins (e.g., STAT3, NF-κB, Bcl-2, p53, Cyclin B1, p27) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a typical experimental workflow for evaluating the synergy between this compound and paclitaxel.
Figure 2. A generalized workflow for investigating the synergistic effects of this compound and paclitaxel.
References
- 1. [Synergistic effect of beta-elemene injection combined paclitaxel injection on human breast cancer MB-468 cells: an in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with β-elemene combined with paclitaxel inhibits growth, migration, and invasion and induces apoptosis of ovarian cancer cells by activation of STAT-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with β-elemene combined with paclitaxel inhibits growth, migration, and invasion and induces apoptosis of ovarian cancer cells by activation of STAT-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-elemene enhances anticancer bone neoplasms efficacy of paclitaxel through regulation of GPR124 in bone neoplasms cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Elemene Analogs in Cancer Therapy
A comprehensive review of the available scientific literature reveals a notable absence of direct comparative studies on the efficacy of synthetic versus natural gamma-elemene (B1231399). The majority of research has focused on its isomer, beta-elemene. This guide, therefore, presents a detailed comparison of natural β-elemene and its synthetic analogs, providing researchers, scientists, and drug development professionals with a critical overview of their anti-cancer properties, supported by experimental data and methodologies.
Natural elemene, a mixture of β-, γ-, and δ-isomers, is extracted from the traditional Chinese medicinal herb Rhizoma zedoariae.[1] β-elemene is considered the most active anticancer component.[1] Synthetic analogs have been developed to potentially improve upon the efficacy and specificity of the natural compound. This guide synthesizes findings from key studies to objectively compare their performance.
Comparative Efficacy: Natural β-Elemene vs. Synthetic Analogs
A pivotal study compared the cytotoxic effects of natural β-elemene with ten synthetic analogs on human malignant brain tumor cell lines (A172, CCF-STTG1, and U-87MG). The findings indicate that some synthetic analogs exhibit comparable or even superior antitumor efficacy to the natural form.
Table 1: Comparative Cytotoxicity (IC50) of Natural β-Elemene and Synthetic Analogs in Brain Tumor Cell Lines
| Compound | Cell Line | Average IC50 (µg/mL) | Relative Potency vs. β-elemene |
| Natural β-elemene | U-87MG | 90 ± 10 | - |
| Synthetic Analog Lr-1 | U-87MG | 80.22 ± 7.2 | Same cytotoxicity (p > 0.05)[2] |
| Synthetic Analog Lr-2 | U-87MG | 77.27 ± 4.34 | More potent (p < 0.05)[2] |
| Synthetic Analog Lr-3 | U-87MG | 102.06 ± 3.57 | Less potent (p < 0.05)[2] |
Data sourced from a study on human malignant brain tumor cells.[2]
The results demonstrate that synthetic analogs Lr-1 and Lr-2 have antitumor efficacy comparable to natural β-elemene, with Lr-2 showing a statistically significant increase in potency in the U-87MG cell line.[2] This suggests the potential for developing more effective cancer therapies through synthetic modifications of the elemene structure.[2][3]
Signaling Pathways and Molecular Mechanisms
β-elemene and its analogs exert their anticancer effects through the modulation of several key signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Natural β-elemene has been shown to induce apoptosis by:
-
Increasing the expression of pro-apoptotic proteins such as Bax.[2][3]
-
Decreasing the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and XIAP (X-linked inhibitor of apoptosis).[2][3]
-
Activating caspases , a family of proteases that execute apoptosis. Specifically, an increase in caspase-3/7/10 activity has been observed.[2][3]
Furthermore, β-elemene influences cell cycle regulation and proliferation through pathways such as:
The following diagram illustrates the apoptotic signaling pathway activated by β-elemene.
Caption: Apoptotic signaling pathway induced by β-elemene.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of natural and synthetic β-elemene.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Human brain tumor cell lines (A172, CCF-STTG1, U-87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of β-elemene or its synthetic analogs for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.[2]
The workflow for the MTT assay is depicted below.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V Assay)
This assay is used to detect early and late-stage apoptosis.
-
Cell Treatment: Cells are treated with β-elemene or its analogs as described above.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][3]
In Situ Apoptosis Detection (TUNEL Staining)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the compounds of interest.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing TdT (terminal deoxynucleotidyl transferase) and fluorescently labeled dUTP.
-
Microscopy: The cells are visualized under a fluorescence microscope. TUNEL-positive cells (displaying fluorescence) indicate apoptotic nuclei.[2][3]
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Lysis: Treated cells are lysed to release intracellular contents.
-
Caspase Reaction: The cell lysate is incubated with a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.
-
Signal Detection: The activity of caspases (e.g., caspase-3, -7, -10) is determined by measuring the absorbance or fluorescence of the cleaved reporter molecule using a plate reader.[2]
Conclusion
While direct comparative data for synthetic versus natural this compound remains elusive, the research on β-elemene provides a valuable framework for understanding the potential of synthetic analogs. The studies on β-elemene and its synthetic counterparts, Lr-1 and Lr-2, demonstrate that synthetic modifications can maintain or even enhance the anticancer efficacy of the natural compound.[2][3] This highlights a promising avenue for the development of novel cancer therapeutics with improved potency and specificity. Further research is warranted to explore the synthesis and comparative efficacy of this compound analogs to fully elucidate their therapeutic potential.
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of β-Elemene and its synthetic analogs in human malignant brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Mechanisms of Anti-cancer Activities of β-elemene: Targeting Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of β-Elemene's Efficacy in Glioblastoma: A Review of Preclinical Evidence
An in-depth examination of β-elemene's anti-glioblastoma properties, summarizing its impact on cell viability, signaling pathways, and sensitization to standard therapies. This guide addresses the current landscape of research, noting the extensive focus on β-elemene while highlighting the conspicuous absence of comparative data for its isomers, α-, γ-, and δ-elemene, in the context of glioblastoma.
Elemene, a compound extracted from the traditional Chinese medicinal herb Curcuma wenyujin, is a mixture of four isomers: β-, α-, γ-, and δ-elemene. Among these, β-elemene has been the subject of extensive research for its anti-cancer properties and has been approved by the China Food and Drug Administration (CFDA) for the treatment of various cancers.[1] Its ability to cross the blood-brain barrier makes it a particularly promising candidate for treating aggressive brain tumors like glioblastoma (GBM).[2][3] This guide synthesizes the available preclinical data on β-elemene's efficacy against glioblastoma, focusing on its cytotoxic effects, mechanisms of action, and its role in combination therapies. It is important to note that while elemene injections and emulsions containing β-, γ-, and δ-elemene are used clinically in China, the vast majority of mechanistic preclinical research in glioblastoma focuses almost exclusively on the β-isomer.[4] Head-to-head studies comparing the anti-glioblastoma activity of all four isomers are currently lacking in the published literature.
Quantitative Efficacy of β-Elemene in Glioblastoma Cell Lines
β-Elemene has demonstrated significant cytotoxic effects against a variety of human glioblastoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cell lines, reflecting the heterogeneity of glioblastoma.
| Cell Line | IC50 (µg/mL) | Experimental Notes | Reference |
| U-87MG | 88.6 | MTT Assay | [5] |
| A172 | 80.8 | MTT Assay | [5] |
| CCF-STTG1 | 82.8 | MTT Assay | [5] |
In addition to its direct cytotoxic effects, β-elemene has been shown to induce a dose- and time-dependent inhibition of growth in U87 and SHG-44 glioma cells.[6][7] Studies have also shown that β-elemene can enhance the efficacy of standard chemotherapeutic agents. For instance, a combination of β-elemene (50 mg/kg) and temozolomide (B1682018) (TMZ) (5 mg/kg) was effective in killing both glioma stem-like cells and non-stem-like cancer cells.[8] Furthermore, β-elemene has been found to enhance the radiosensitivity and chemosensitivity of glioblastoma cells.[9]
Experimental Protocols
The following are summaries of standard methodologies used to evaluate the anti-glioblastoma effects of β-elemene.
Cell Viability Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Glioblastoma cells (e.g., U87, SHG-44) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[7]
-
The cells are then treated with various concentrations of β-elemene (e.g., 0-200 µM) for specified time periods (e.g., 24, 48, 72 hours).[6][7]
-
Following treatment, 10 µL of 0.5 mg/mL MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.[7]
-
The culture medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.[7]
-
The absorbance is measured at 490 nm using a microplate reader.[7]
Apoptosis Assay (Annexin V/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Glioblastoma cells are treated with different concentrations of β-elemene for a specified time.
-
After treatment, approximately 1 x 10⁶ cells are harvested, washed with a binding buffer, and centrifuged.[7]
-
The cell pellet is resuspended and stained with Annexin V-FITC solution at 37°C for 15 minutes in the dark.[7]
-
Propidium iodide (PI) solution is added just before analysis by flow cytometry to identify necrotic cells.[7]
Western Blot Analysis This technique is used to detect specific proteins in a sample.
-
Following treatment with β-elemene, glioblastoma cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Caspase-3, Bcl-2).
-
After washing, the membrane is incubated with a secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways Modulated by β-Elemene in Glioblastoma
β-Elemene exerts its anti-tumor effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and survival.[1][8]
References
- 1. mdpi.com [mdpi.com]
- 2. bioengineer.org [bioengineer.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathology & Oncology Research | β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway [por-journal.com]
- 8. dovepress.com [dovepress.com]
- 9. β-elemene enhances both radiosensitivity and chemosensitivity of glioblastoma cells through the inhibition of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Reversal of Multidrug Resistance by Elemene: A Comparative Guide for Researchers
A notable scarcity of specific research on gamma-elemene's role in multidrug resistance (MDR) necessitates a broader examination of "elemene," a compound extracted from the traditional Chinese medicine Curcuma wenyujin. While elemene is a mixture of β-, γ-, and δ-isomers, the overwhelming majority of scientific literature focuses on the anti-cancer and MDR-reversal properties of β-elemene. It is suggested that γ- and δ-elemene may act synergistically with β-elemene, but dedicated studies isolating the effects of This compound (B1231399) on MDR are largely absent from current scientific publications.[1] This guide, therefore, provides a comprehensive overview of the existing research on elemene's ability to reverse multidrug resistance, with the available data predominantly pertaining to β-elemene.
The primary mechanism by which elemene is understood to reverse MDR is through the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[2][3] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to treatment.
Quantitative Data on Elemene's Reversal of Multidrug Resistance
The following tables summarize key quantitative data from various studies investigating the efficacy of elemene in reversing MDR in different cancer cell lines.
| Cell Line | Resistant to | Chemotherapeutic Agent | Elemene Isomer | Elemene Concentration | Reversal Fold | Reference |
| MCF-7/DOX (Breast Cancer) | Doxorubicin (B1662922) | Doxorubicin | β-elemene | 30 µmol/L | 6.38 | |
| A549/DDP (Lung Cancer) | Cisplatin | Cisplatin | β-elemene | 10, 20, 40 µg/mL | Dose-dependent increase in sensitivity | |
| K562/DNR (Leukemia) | Daunorubicin | Daunorubicin | β-elemene | Not specified | Partial reversal | [1] |
| SGC7901/ADR (Gastric Cancer) | Adriamycin | Adriamycin | β-elemene | Not specified | Increased sensitivity | [4] |
| KB-C2 (Epidermoid Carcinoma) | Colchicine | Colchicine, Vinblastine, Paclitaxel | β-elemene | 100 µM | Significant augmentation of efficacy | [2] |
Key Experimental Protocols
To facilitate the replication of studies on elemene's MDR reversal, detailed methodologies for crucial experiments are provided below.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of elemene on the cytotoxicity of chemotherapeutic agents in drug-resistant and sensitive cancer cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7 and MCF-7/DOX) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a non-toxic concentration of elemene.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 (half-maximal inhibitory concentration) values and the reversal fold (RF), where RF = IC50 of chemotherapeutic alone / IC50 of chemotherapeutic + elemene.
-
2. Intracellular Drug Accumulation Assay (Rhodamine 123 or Doxorubicin Uptake)
-
Objective: To measure the effect of elemene on the intracellular accumulation of P-gp substrates.
-
Protocol:
-
Seed drug-resistant cells (e.g., A549/DDP) in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with a specific concentration of elemene for a designated time (e.g., 1-2 hours).
-
Add a fluorescent P-gp substrate, such as Rhodamine 123 (5 µg/mL) or doxorubicin (which is naturally fluorescent), and incubate for another 60-90 minutes.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence spectrophotometer or visualize and quantify using flow cytometry.
-
Compare the fluorescence intensity between cells treated with and without elemene to determine the change in drug accumulation.
-
3. P-glycoprotein (P-gp/ABCB1) Expression Analysis (Western Blot)
-
Objective: To determine if elemene alters the expression level of the P-gp transporter.
-
Protocol:
-
Treat drug-resistant cells with elemene for a specified duration (e.g., 24, 48, 72 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against P-gp/ABCB1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the P-gp expression levels.
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Elemene's Inhibition of P-glycoprotein Efflux Pump
Caption: Elemene inhibits the P-glycoprotein efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent cancer cell apoptosis.
Experimental Workflow for Assessing MDR Reversal
Caption: A typical experimental workflow to investigate the multidrug resistance reversal activity of elemene.
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Elemene, a compound derived from Rhizoma zedoariae, reverses multidrug resistance mediated by the ABCB1 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of γ-Elemene: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of γ-Elemene, a sesquiterpene used in various research and development applications. Adherence to these protocols is essential for protecting laboratory personnel, the surrounding community, and the environment.
Core Principles of Chemical Waste Management
All chemical waste, including γ-Elemene, must be managed in accordance with national, state, and local regulations.[1] The primary principle is that hazardous waste must not be disposed of through standard trash or sewer systems.[2][3] Each facility is responsible for making accurate hazardous waste determinations for all waste streams generated.[4]
Step-by-Step Disposal Procedure for γ-Elemene
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: γ-Elemene should be treated as a hazardous waste. Although comprehensive toxicological properties have not been thoroughly investigated, it is classified as very toxic to aquatic life with long-lasting effects.
-
Segregation: Do not mix γ-Elemene waste with other waste streams. Keep it in its original container or a compatible, properly labeled waste container.[3] Incompatible wastes must be stored separately.[2]
2. Container Management:
-
Container Integrity: Use containers that are in good condition and made of a compatible material.[3] Containers must have tightly fitting caps (B75204) and be kept closed at all times, except when waste is being added.[2][3]
-
Labeling: As soon as waste accumulation begins, the container must be clearly labeled with a hazardous waste tag.[2] The label should identify the contents as "Hazardous Waste: gamma-Elemene."
3. Storage:
-
Location: Store waste containers in a designated, well-ventilated area, away from sources of ignition.[1][5]
-
Secondary Containment: It is best practice to store hazardous waste containers within secondary containment to prevent spills from spreading.[2]
4. Disposal:
-
Professional Disposal Service: All hazardous wastes must be disposed of through a licensed hazardous waste collection program or company.[2][6] Do not attempt to dispose of γ-Elemene with household garbage or pour it down the drain.[5][7]
-
Transport: Hazardous waste must be transported by an EPA-registered entity to a permitted treatment, storage, and disposal facility (TSDF).[6]
5. Empty Container Disposal:
-
Triple Rinsing: An empty container that held γ-Elemene must be triple-rinsed with a suitable solvent capable of removing the residue.[2][3]
-
Rinsate Collection: The solvent rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[3]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of as regular trash.[2]
6. Accidental Spill Response:
-
Personal Protective Equipment (PPE): In case of a spill, wear appropriate PPE, including protective gloves, clothing, and eye protection. Ensure adequate ventilation.[1][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[1]
-
Cleanup: Absorb the spill with an inert, liquid-binding material such as sand, diatomite, or universal binders.[1][7] Collect the contaminated material and place it in a designated hazardous waste container for disposal.[7][8]
-
Decontamination: Decontaminate the surface by scrubbing with alcohol.[1]
Quantitative Data for γ-Elemene
The following table summarizes key physical and chemical properties of γ-Elemene relevant to its handling and disposal.
| Property | Value | Citation |
| Molecular Formula | C₁₅H₂₄ | |
| Molecular Weight | 204.36 g/mol | |
| logP (o/w) | 6.487 (estimated) | [9] |
| Water Solubility | 0.0106 mg/L @ 25 °C (estimated) | [9] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Disposal Workflow for γ-Elemene
The following diagram illustrates the decision-making process for the proper disposal of γ-Elemene waste generated in a laboratory setting.
Caption: Workflow for the proper disposal of γ-Elemene waste.
References
- 1. chemscene.com [chemscene.com]
- 2. vumc.org [vumc.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Greening the Cannabis Industry | Colorado Department of Public Health and Environment [cdphe.colorado.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. GAIACA | What you need to know about Hazardous Cannabis Waste [gaiaca.com]
- 7. promain.co.uk [promain.co.uk]
- 8. echemi.com [echemi.com]
- 9. This compound, 3242-08-8 [thegoodscentscompany.com]
Essential Safety and Operational Guide for Handling γ-Elemene
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with γ-Elemene. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
γ-Elemene presents several health and environmental hazards. It is classified as toxic if swallowed, harmful in contact with skin or if inhaled, may cause harm to breast-fed children, and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects. Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling γ-Elemene
| Protection Type | Recommended Equipment | Standard | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN166 (EU) or NIOSH (US) | To prevent eye contact with dust or splashes.[1] |
| Skin Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. Fire/flame resistant lab coat. | Follow manufacturer's specifications for breakthrough time and permeation rate. | To prevent skin contact.[1] Immediately remove and wash contaminated clothing before reuse. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1] For emergencies, a self-contained breathing apparatus is required. | NIOSH (US) or EN 143, 14387 (EU) approved respirators. | To prevent inhalation of dusts, vapors, or mists. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintaining the integrity of γ-Elemene and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Obtain special instructions before use, especially if pregnant or nursing.
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.
-
Donning PPE: Put on all required PPE as specified in Table 1.
-
Handling the Compound: Avoid breathing dust, vapors, or mists. Do not eat, drink, or smoke when using this product. Avoid contact with skin and eyes.[1]
-
Post-Handling: Wash skin thoroughly after handling. Apply preventive skin protection.
Storage Plan
-
Store in a tightly closed, dry, and well-ventilated place.
-
The storage area should be locked up or accessible only to qualified or authorized personnel.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure
-
Waste Collection: Collect spilled material and contaminated items in a designated, approved waste container.
-
Labeling: Clearly label the waste container with the contents, including the name "gamma-Elemene" and associated hazard symbols.
-
Environmental Precaution: Do not let the product enter drains, as it is very toxic to aquatic life.
-
Final Disposal: Dispose of the contents and container to an approved waste disposal plant.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
Table 2: Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2] |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Call a POISON CENTER or doctor if you feel unwell. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. If breathing has stopped, provide artificial respiration. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
PPE Selection Workflow
The following diagram outlines the logical steps for selecting the appropriate PPE when working with γ-Elemene.
Caption: PPE Selection Workflow for γ-Elemene.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
